molecular formula C5H3ClIN B1630668 4-Chloro-3-iodopyridine CAS No. 89167-34-0

4-Chloro-3-iodopyridine

Cat. No.: B1630668
CAS No.: 89167-34-0
M. Wt: 239.44 g/mol
InChI Key: GPFGRYFMMHDHGA-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H3ClIN and its molecular weight is 239.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGRYFMMHDHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376776
Record name 4-chloro-3-iodopyridine
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Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-34-0
Record name 4-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376776
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Record name 4-chloro-3-iodopyridine
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Foundational & Exploratory

4-Chloro-3-iodopyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-iodopyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights to facilitate its effective use in the laboratory.

Core Compound Identity and Physicochemical Properties

This compound is a disubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The strategic placement of the chloro and iodo substituents provides two distinct reactive handles for orthogonal chemical modifications, making it a versatile precursor for constructing complex molecular architectures.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 89167-34-0[1][2][3][4]
Molecular Formula C₅H₃ClIN[1][2]
Molecular Weight 239.44 g/mol [1][2]
IUPAC Name This compound
InChI Key GPFGRYFMMHDHGA-UHFFFAOYSA-N[2]
Canonical SMILES C1=CN=CC(=C1Cl)I[5]

The physical and chemical properties of a compound are critical for planning its use in synthesis, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Solid[2]
Melting Point 69-81 °C[1][2][6]
Boiling Point 248.6 °C at 760 mmHg[6]
Density 2.1 g/cm³[6]
Flash Point 104.1 °C[6]
Refractive Index 1.642[6]
XLogP3 2.1[6]

Synthesis and Mechanistic Considerations

A common and effective method for the synthesis of this compound involves the directed ortho-metalation of 4-chloropyridine, followed by quenching with an iodine source. This approach provides regioselective control, which is crucial for obtaining the desired isomer.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on established methodologies for the functionalization of pyridine rings.[6]

Step 1: Deprotonation of 4-Chloropyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (2 equivalents, as a solution in hexanes/THF) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes. The formation of a deep-colored solution indicates the generation of the lithiated intermediate.

Causality: The use of LDA, a strong, non-nucleophilic base, is critical for the regioselective deprotonation at the C3 position. The C2 and C6 protons are more acidic, but the directing effect of the C4 chloro group and chelation with the pyridine nitrogen favors metalation at C3. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.

Step 2: Iodination

  • While maintaining the temperature at -78 °C, slowly add a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Causality: Iodine acts as the electrophile that quenches the lithiated pyridine intermediate. The use of a slight excess of iodine ensures complete conversion.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Preparation & Deprotonation cluster_iodination Step 2: Iodination cluster_workup Step 3: Workup & Purification start Suspend 4-Chloropyridine in dry THF cool Cool to -78 °C start->cool add_lda Add LDA solution dropwise cool->add_lda stir1 Stir for 30 min at -78 °C add_lda->stir1 add_iodine Add Iodine solution in THF stir1->add_iodine Formation of Lithiated Intermediate stir2 Stir and warm to RT add_iodine->stir2 quench Quench with Na₂S₂O₃ (aq) stir2->quench Reaction Completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Directed ortho-metalation synthesis workflow.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using a combination of spectroscopic methods. While actual spectra should be acquired for each synthesized batch, the following table summarizes the expected data based on the compound's structure.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 (adjacent to N) would be the most downfield. Protons at C5 and C6 will also be present, with coupling patterns dictated by their positions.[7]
¹³C NMR Five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative Cl and I atoms (C4 and C3) will have characteristic chemical shifts.[8]
IR Spectroscopy C-H stretching for aromatic protons (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic ring (1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).[9][10]
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (239.44). The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be observable. Fragmentation may involve the loss of I, Cl, or HCN.[5]

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position, preserving the C4 chloro group for subsequent transformations.

This hierarchical reactivity is a cornerstone of its application in building complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[11][12]

Key Reactions:
  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Stille Coupling: Reaction with organostannanes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Reactivity_Diagram cluster_c3 Selective C3 Functionalization (C-I bond) start This compound suzuki Suzuki Coupling (R-B(OR)₂) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig (R₂-NH) start->buchwald Pd catalyst, Base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base prod1 4-Chloro-3-Arylpyridine suzuki->prod1 prod2 4-Chloro-3-Aminopyridine buchwald->prod2 prod3 4-Chloro-3-Alkynylpyridine sonogashira->prod3 final Complex Drug Scaffolds prod1->final Further C4 Functionalization (e.g., Nucleophilic Aromatic Substitution) prod2->final Further C4 Functionalization (e.g., Nucleophilic Aromatic Substitution) prod3->final Further C4 Functionalization (e.g., Nucleophilic Aromatic Substitution)

Sources

Introduction: The Significance of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodopyridine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in modern drug discovery and materials science. The document details a robust and reliable synthetic protocol via a Sandmeyer-type reaction, starting from the commercially available 3-Amino-4-chloropyridine. It offers an in-depth explanation of the underlying reaction mechanisms, step-by-step experimental procedures, and purification strategies. Furthermore, a complete guide to the analytical characterization of the target compound is presented, including NMR spectroscopy, mass spectrometry, and chromatography. This paper is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this important synthetic intermediate.

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound (C₅H₃ClIN) has emerged as a particularly valuable intermediate due to its orthogonal reactivity. The distinct electronic properties of the chloro and iodo substituents allow for selective participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the sequential and site-specific introduction of diverse functionalities, making it an essential building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.[1] This guide provides a detailed, reliable method for its synthesis and rigorous characterization.

Synthetic Strategy and Experimental Protocol

The most efficient and widely applicable strategy for the synthesis of this compound involves a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2][3] The chosen retrosynthetic approach identifies 3-Amino-4-chloropyridine as the logical and readily available starting material.[4]

Retrosynthetic Analysis and Rationale

The key transformation is the introduction of the iodine atom at the C-3 position of the 4-chloropyridine core. A diazotization-iodination sequence is ideal for this purpose as it is regioselective and generally high-yielding. Direct iodination of 4-chloropyridine is less favorable, as it can lead to a mixture of regioisomers and requires harsh conditions.[5] The Sandmeyer reaction, conversely, precisely installs the iodo group at the position formerly occupied by the amine.[6]

Primary Synthetic Workflow: Diazotization-Iodination

The synthesis proceeds in two key stages, which are performed sequentially in a one-pot fashion:

  • Diazotization: The conversion of the primary amine of 3-Amino-4-chloropyridine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[7]

  • Iodination: The displacement of the diazonium group with an iodide anion, typically from potassium iodide.[8]

G cluster_0 PART 1: Synthesis A 3-Amino-4-chloropyridine B Diazonium Salt Intermediate (in situ) A->B  1. NaNO₂, H₂SO₄  2. 0-5 °C C Crude this compound B->C  1. KI (aq)  2. Warm to RT, then 60 °C D Purified this compound C->D  Purification  (Column Chromatography) G cluster_1 PART 2: Characterization A Synthesized Product B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Chromatography (TLC/HPLC) A->D E Structural Confirmation & Purity Assessment B->E Molecular Weight Isotopic Pattern C->E Connectivity Chemical Environment D->E Purity Reaction Progress

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of a Niche Building Block

In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic scaffolds are the bedrock upon which novel molecular architectures are built. Among these, substituted pyridines are of paramount importance. 4-Chloro-3-iodopyridine, a di-halogenated pyridine derivative, represents a versatile intermediate, offering two distinct and orthogonally reactive handles for further chemical elaboration. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 3-position is primed for a host of cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, process chemists, and quality control analysts working with this compound. As a Senior Application Scientist, it is my experience that while many such building blocks are commercially available, their detailed spectroscopic data is often not readily accessible in the public domain. This document bridges that gap. It provides a robust framework for the spectroscopic identification and characterization of this compound, grounded in first principles and predictive analysis. While publicly available experimental spectra are scarce, the methodologies and expected data presented herein are based on extensive experience with analogous systems and serve as a reliable benchmark for laboratory validation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the expected data, but the causal logic behind it and the field-proven protocols to acquire it.

Molecular Identity and Structure

Before delving into its spectroscopic signatures, it is essential to establish the fundamental identity of the target molecule.

  • Chemical Name: this compound

  • CAS Number: 89167-34-0

  • Molecular Formula: C₅H₃ClIN

  • Molecular Weight: 239.44 g/mol

The structural arrangement of the substituents on the pyridine ring is the primary determinant of its spectroscopic properties.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint. While full experimental spectra are not widely published, commercial suppliers confirm its identity using this technique, with Certificates of Analysis stating the ¹H NMR spectrum is "Consistent with structure" and shows purity of ≥98.0%.[1][2]

Predicted ¹H NMR Spectrum: A Logic-Driven Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are dictated by the electron-withdrawing nature of the nitrogen atom and the inductive and anisotropic effects of the halogen substituents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2 8.35 - 8.45Singlet (or narrow doublet)JH2-H6 ≈ 0.5-1.0 HzMost deshielded proton due to proximity to both the electronegative nitrogen (α-position) and the iodine atom.
H-6 8.25 - 8.35DoubletJH6-H5 ≈ 5.0 HzDeshielded by its α-position to the ring nitrogen.
H-5 7.20 - 7.30DoubletJH5-H6 ≈ 5.0 HzLeast deshielded proton, located meta to the nitrogen and ortho to the electron-donating effect of the chloro group's lone pairs.

Note: Predicted values are based on standard additive models for substituted pyridines. The actual spectrum should be acquired for confirmation.

Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shift of each carbon is highly sensitive to its local electronic environment.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 152 - 155α-carbon to nitrogen, deshielded.
C-3 95 - 100Directly bonded to iodine; the heavy atom effect causes a significant upfield shift.
C-4 148 - 152Directly bonded to chlorine, deshielded by the halogen's electronegativity.
C-5 125 - 128β-carbon to nitrogen, relatively shielded compared to α and γ positions.
C-6 150 - 153α-carbon to nitrogen, deshielded.

Note: The carbon attached to iodine (C-3) is a key diagnostic signal due to its characteristically low chemical shift.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is critical for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 1. Weigh ~10-15 mg of This compound. Prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Prep1->Prep2 Prep3 3. Add internal standard (TMS, 0 ppm). Prep2->Prep3 Prep4 4. Transfer to a clean, dry 5 mm NMR tube. Prep3->Prep4 Acq1 5. Insert sample, lock, and shim the magnetic field. Prep4->Acq1 Acq2 6. Acquire ¹H spectrum: ~16 scans, 90° pulse, 2s relaxation delay. Acq1->Acq2 Acq3 7. Acquire ¹³C spectrum: ~1024 scans, proton decoupled. Acq2->Acq3 Proc1 8. Apply Fourier Transform, phase correction, and baseline correction. Acq3->Proc1 Proc2 9. Calibrate ¹H spectrum to TMS (0 ppm) and ¹³C spectrum to solvent peak. Proc1->Proc2 Proc3 10. Integrate ¹H signals and pick peaks for both spectra. Proc2->Proc3

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and carbon-halogen bonds.

Predicted IR Absorption Bands

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the unique vibrational pattern of the molecule resides.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Causality
3100 - 3000Aromatic C-H StretchMedium-WeakThe sp² C-H bonds of the pyridine ring vibrate at higher frequencies than sp³ C-H bonds.
1570 - 1550C=C / C=N Ring StretchStrongCharacteristic, strong absorptions for the pyridine ring skeletal vibrations. Often appears as a sharp doublet.
1450 - 1380C=C / C=N Ring StretchStrongA second set of strong ring stretching vibrations.
850 - 750C-H Out-of-Plane BendStrongThe position of this strong band can be diagnostic of the substitution pattern on the aromatic ring.
800 - 600C-Cl StretchStrongThe C-Cl bond stretch is a strong absorption typically found in the upper-middle fingerprint region.
600 - 500C-I StretchStrongDue to the higher mass of iodine compared to chlorine, the C-I stretching frequency is lower.[3]
Experimental Protocol for FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is the most efficient and reliable method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule. The data below is based on predicted values from authoritative databases.

Ion SpeciesCalculated m/zRationale
[M+H]⁺ 239.90715Protonated molecular ion. This will be the base peak in a positive mode ESI spectrum.
[M+Na]⁺ 261.88909Sodium adduct, commonly observed when trace sodium salts are present.
Monoisotopic Mass 238.89987The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N).

Key Diagnostic Feature: The Chlorine Isotope Pattern A critical feature for confirming the presence of a single chlorine atom is the isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment:

  • An M⁺ peak (containing ³⁵Cl)

  • An M+2⁺ peak (containing ³⁷Cl) with roughly one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner.

MS_Fragmentation Parent [C₅H₃ClIN]⁺ m/z = 239 Frag1 [C₅H₃ClN]⁺ m/z = 112 Parent->Frag1 - I• Frag2 [C₅H₃IN]⁺ m/z = 204 Parent->Frag2 - Cl•

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (Direct Infusion ESI-MS):

    • Set the mass spectrometer to positive ion mode.

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) into the ESI source.

    • Set the mass analyzer to scan a relevant range, for example, m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ at m/z ~239.9).

    • Verify the characteristic 3:1 isotope pattern for the M+H and M+H+2 peaks.

    • If performing MS/MS, select the parent ion (m/z 239.9) and apply collision energy to induce fragmentation, then analyze the resulting daughter ions.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 1, and Eye Damage 1.

  • Signal Word: Danger

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment: safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a comprehensive spectroscopic and methodological framework for the characterization of this compound. By combining predictive data based on established chemical principles with detailed, field-tested protocols, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate. The key identifiers—the three-proton system in ¹H NMR, the unique upfield shift of the iodine-bound carbon in ¹³C NMR, the low-wavenumber C-I stretch in the IR spectrum, and the characteristic chlorine isotopic pattern in the mass spectrum—serve as a robust, multi-faceted analytical signature. This self-validating system of analysis ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • PubChemLite. This compound (C5H3ClIN). Available at: [Link]

Sources

A Technical Guide to the Synthesis of 4-Chloro-3-iodopyridine: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-iodopyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine scaffold, offers orthogonal reactivity for a diverse array of cross-coupling reactions and further functionalization. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles dictating the choice of reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound in Synthesis

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic introduction of halogen atoms onto this ring system provides synthetic handles for the construction of complex molecular architectures. This compound is particularly valuable due to the differential reactivity of the carbon-chlorine and carbon-iodine bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for selective functionalization at the 3-position. The more robust C-Cl bond can then be targeted in a subsequent transformation under more forcing conditions or with different catalytic systems. This inherent orthogonality makes this compound a highly sought-after intermediate in the synthesis of novel bioactive compounds.

This guide will explore the most prevalent and effective synthetic routes to this compound, categorized by the principal starting materials. Each section will delve into the mechanistic rationale behind the chosen methodology, offering a critical evaluation of its advantages and limitations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several commercially available precursors. The choice of starting material is often dictated by factors such as cost, availability, and the desired scale of the synthesis. The following sections will detail the most common synthetic pathways.

Strategy 1: Directed ortho-Metalation of 4-Chloropyridine

One of the most direct and widely employed methods for the synthesis of this compound commences with the readily available 4-chloropyridine. This approach leverages the directing effect of the chlorine atom in a directed ortho-metalation (DoM) reaction.

Chemical Principle:

Directed ortho-metalation involves the deprotonation of a position ortho to a directing group on an aromatic ring by a strong base. The directing group coordinates to the base, positioning it for the abstraction of a nearby proton. In the case of 4-chloropyridine, the chlorine atom, despite being an electron-withdrawing group, can direct the metalation to the C-3 position. The resulting organometallic intermediate is then quenched with an electrophilic iodine source to yield the desired product.

Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for this transformation. The reaction is typically conducted at very low temperatures to prevent side reactions and ensure regioselectivity.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridine

Materials:

  • 4-Chloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise to the solution, ensuring the temperature remains below -70 °C. Stir the mixture for 30 minutes at -78 °C to generate LDA in situ.

  • In a separate flask, dissolve 4-chloropyridine in anhydrous THF.

  • Slowly add the 4-chloropyridine solution to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

  • Dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Causality and Trustworthiness:

The use of LDA at cryogenic temperatures is crucial for the success of this reaction. LDA is a sterically hindered base, which minimizes nucleophilic attack on the pyridine ring. The low temperature prevents the decomposition of the lithiated intermediate and potential side reactions such as halogen-metal exchange. The stepwise addition of reagents and careful temperature control are self-validating steps to ensure the desired outcome.

Strategy 2: Diazotization of an Aminopyridine Precursor

Another versatile approach to the synthesis of this compound involves the diazotization of a suitable aminopyridine, followed by a Sandmeyer-type reaction. The most logical starting material for this route is 3-amino-4-chloropyridine.

Chemical Principle:

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of other functional groups, including halogens. The reaction proceeds via the formation of a diazonium salt from the amine with nitrous acid (generated in situ from a nitrite salt and a strong acid). The diazonium salt is then decomposed in the presence of a copper(I) salt, which facilitates the substitution of the diazonium group with the desired halide. For the introduction of iodine, a copper catalyst is not always necessary, and the diazonium salt can be treated with an iodide source such as potassium iodide.

Experimental Protocol: Synthesis of this compound from 3-Amino-4-chloropyridine

Materials:

  • 3-Amino-4-chloropyridine[1]

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH) solution

  • Sodium bisulfite (NaHSO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-chloropyridine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a sodium bisulfite solution (to remove any residual iodine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality and Trustworthiness:

The diazotization step must be performed at low temperatures as diazonium salts are generally unstable and can decompose prematurely at higher temperatures. The slow, controlled addition of the sodium nitrite solution is critical to prevent a dangerous exotherm. The subsequent decomposition of the diazonium salt in the presence of an iodide source is a reliable and high-yielding transformation.

Strategy 3: Halogenation of 3-Iodopyridine

A third potential route involves the direct chlorination of 3-iodopyridine. This approach is conceptually straightforward but is often complicated by issues of regioselectivity.

Chemical Principle:

Electrophilic halogenation of the pyridine ring is generally more challenging than for benzene due to the electron-withdrawing nature of the nitrogen atom. The reaction typically requires harsh conditions and can lead to a mixture of products. The directing effects of the existing iodo group and the pyridine nitrogen will influence the position of the incoming chloro substituent. The iodo group is an ortho-, para-director, while the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. This complex interplay of electronic effects can make achieving high regioselectivity for the desired this compound isomer challenging.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[2]

Due to the potential for the formation of multiple isomers and the lack of a well-established, high-yielding protocol for the regioselective 4-chlorination of 3-iodopyridine in the literature, this route is generally considered less favorable than the directed ortho-metalation or Sandmeyer approaches.

Comparative Analysis of Synthetic Routes

Starting MaterialSynthetic StrategyKey ReagentsAdvantagesDisadvantages
4-ChloropyridineDirected ortho-MetalationLDA, n-BuLi, I₂Direct route, high regioselectivity.Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric n-BuLi.
3-Amino-4-chloropyridineDiazotization (Sandmeyer-type)NaNO₂, HCl, KIMilder reaction conditions, avoids pyrophoric reagents.Diazonium salts can be unstable. Multi-step synthesis of the starting material may be required.
3-IodopyridineElectrophilic ChlorinationNCS, Acid catalystPotentially fewer steps if starting from 3-iodopyridine.Poor regioselectivity is a significant challenge, leading to difficult purification and lower yields of the desired isomer.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Synthetic_Routes_to_4_Chloro_3_iodopyridine 4-Chloropyridine 4-Chloropyridine 3-Amino-4-chloropyridine 3-Amino-4-chloropyridine 3-Iodopyridine 3-Iodopyridine 4-Chloro-3-lithiopyridine 4-Chloro-3-lithiopyridine This compound This compound 4-Chloro-3-lithiopyridine->this compound 2. I₂ Diazonium Salt Diazonium Salt Diazonium Salt->this compound KI

Figure 1: Overview of synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block in drug discovery and development. This guide has detailed the primary synthetic strategies, with a focus on the rationale behind the choice of starting materials and reaction conditions. The directed ortho-metalation of 4-chloropyridine and the diazotization of 3-amino-4-chloropyridine represent the most reliable and regioselective approaches. While direct chlorination of 3-iodopyridine is a theoretical possibility, it is often hampered by a lack of regiocontrol. The selection of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and available equipment. The provided experimental protocols serve as a foundation for the practical implementation of these synthetic strategies, empowering researchers to confidently produce this valuable intermediate.

References

  • Lesina, Y., Beysembay, P., & Kassanova, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Conference on Chemical Engineering (ICCE 2016).
  • Sharma, S. K., Kumar, S., & Singh, B. (2017). ChemInform Abstract: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide. ChemInform, 48(26).

Sources

Chemical structure and IUPAC name of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-iodopyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate for professionals in drug development and scientific research. We will delve into its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block in modern organic synthesis.

Core Chemical Identity and Structure

This compound is a disubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry. Its unique arrangement of halogen atoms—a chlorine at position 4 and an iodine at position 3—provides distinct reactivity profiles that can be exploited for sequential, site-selective functionalization.

The definitive IUPAC name for this compound is This compound .[1] Its structure is confirmed by its CAS Registry Number, 89167-34-0.[2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data Summary

The key properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 89167-34-0[2]
Molecular Formula C₅H₃ClIN[2][3]
Molecular Weight 239.44 g/mol [2][3]
Appearance Solid[2]
Melting Point 69-71 °C[4]
Boiling Point 248.6 °C[3]
SMILES C1=CN=CC(=C1Cl)I[1][3]
InChIKey GPFGRYFMMHDHGA-UHFFFAOYSA-N[1][2]

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through directed ortho-metalation, a powerful strategy for functionalizing aromatic rings with high regioselectivity. The chlorine atom at the 4-position directs the deprotonation to the adjacent C-3 position.

Expertise in Action: Causality of Reagent Choice

The choice of Lithium Diisopropylamide (LDA) as the base is critical.[5] LDA is a strong, non-nucleophilic base, which is essential for efficiently deprotonating the pyridine ring at the C-3 position without competing in a nucleophilic attack on the ring itself. The reaction is conducted at extremely low temperatures (-78°C) to ensure the stability of the lithiated intermediate and prevent side reactions.[5] Subsequent quenching with iodine introduces the iodo group at the desired position.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the directed metalation of chloropyridines.[5]

Step 1: Preparation of the Reaction Vessel

  • A three-necked, round-bottom flask is flame-dried under a vacuum and subsequently purged with dry nitrogen gas. This ensures an inert, anhydrous atmosphere, which is critical for the stability of the organolithium intermediate.

  • The flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

Step 2: Reaction Setup

  • Dissolve 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).[5]

  • Cool the solution to below -70°C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent decomposition of the lithiated species.

Step 3: Deprotonation

  • Slowly add Lithium Diisopropylamide (LDA) (2 equivalents, 1 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.[5]

  • Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated intermediate.[5]

Step 4: Iodination

  • Prepare a solution of iodine (1.2 equivalents) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture over 10 minutes, again maintaining a temperature below -70°C.[5]

  • Allow the reaction to stir for an additional hour at -78°C.

Step 5: Quenching and Work-up

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude product via column chromatography on silica gel to yield pure this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under N₂ reagents Dissolve 4-chloropyridine in dry THF prep->reagents cool Cool to -78°C reagents->cool deprotonation Add LDA dropwise @ -78°C Stir for 30 min cool->deprotonation iodination Add I₂ solution dropwise @ -78°C Stir for 1 hr deprotonation->iodination quench Quench with Na₂S₂O₃ (aq) iodination->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategic building block for constructing complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6] This regioselective reactivity allows for the initial introduction of a diverse range of substituents at the C-3 position, while leaving the C-4 chloro-substituent intact for subsequent transformations under more forcing conditions.

This sequential functionalization capability is invaluable in drug discovery programs, where it enables the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies. The pyridine core is a common motif in many biologically active molecules, and this intermediate serves as a versatile scaffold for developing novel agents in oncology, neuroscience, and infectious diseases.[6]

start This compound reaction1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) @ C3-Iodo Position start->reaction1 intermediate 4-Chloro-3-(R1)-pyridine reaction1->intermediate reaction2 Further Functionalization (e.g., SNAr, Buchwald-Hartwig) @ C4-Chloro Position intermediate->reaction2 final final reaction2->final pharma Pharmaceuticals (e.g., Kinase Inhibitors) agro Agrochemicals (e.g., Pesticides) materials Material Science final->pharma final->agro final->materials

Caption: Role as a versatile scaffold in synthetic chemistry.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound is a hazardous substance and must be handled with appropriate care.

GHS Hazard Classification: [2]

  • Signal Word: Danger

  • Pictograms:

    • Corrosion

    • Harmful

    • Environmental Hazard

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[2][7]

    • H318: Causes serious eye damage.[2][7]

    • H400: Very toxic to aquatic life.[2][7]

Recommended Handling Procedures:

  • Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal:

  • Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[7]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Chloro-4-iodopyridine-3-carboxaldehyde. Retrieved from [Link]

  • Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Organic Chemistry Research, 5(1), 73-79. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 89167-34-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • LookChem. (n.d.). Cas 148639-07-0, 2-CHLORO-3-FLUORO-4-IODOPYRIDINE. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

Sources

Physical properties like melting point and solubility of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core physical properties of this compound, a key heterocyclic building block in modern medicinal and agricultural chemistry. As a senior application scientist, the following sections synthesize established data with field-proven experimental insights to ensure both technical accuracy and practical applicability. The focus is on two critical parameters for drug development: melting point and solubility, which fundamentally influence a compound's purity assessment, formulation, and bioavailability.

Core Physicochemical Characteristics

This compound is a substituted pyridine ring, a structural motif prevalent in numerous commercial compounds, including pharmaceuticals and agrochemicals.[1][2] Its reactivity is enhanced by the presence of both chloro and iodo substituents, making it a versatile intermediate for constructing more complex molecular architectures through reactions like Suzuki and Stille cross-coupling.[3] Understanding its fundamental physical properties is the first step in its effective application.

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClIN
Molecular Weight 239.44 g/mol
CAS Number 89167-34-0
Appearance Solid
Melting Point 69-81 °C[4][5]

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible indicators of a compound's identity and purity. For a pure crystalline solid, the melting point is a sharp, characteristic temperature range over which the solid and liquid phases are in equilibrium.[6] The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[6]

Reported Values and Interpretation

Commercial suppliers report the melting point of this compound within the range of 69-70°C to 71-81°C .[4][5] This variation is not uncommon and can be attributed to differences in the purity of the specific batch. For instance, a wider range like 71-81°C may suggest the presence of minor impurities, whereas a sharper range, such as 69-70°C, is indicative of a purer sample.[4][5] Therefore, experimental determination for each new batch is a mandatory quality control step.

Standard Protocol for Melting Point Determination (Capillary Method)

The capillary melting point technique is a robust and widely adopted method for determining the melting range of a solid organic compound. The causality behind this protocol is to ensure slow, uniform heating, which allows for the accurate observation of the temperatures at which melting begins and is complete.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered by crushing it on a clean, dry surface.[7][8]

    • Firmly press the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder into a dense column approximately 2-3 mm high.[9]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Begin heating the block. A rapid heating rate can be used initially to determine an approximate melting point.

    • Allow the apparatus to cool to at least 10-15°C below the approximate melting point.

    • Begin a second determination, but once the temperature is within 10°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[9] This slow rate is critical for thermal equilibrium and an accurate reading.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts.

    • The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow, often between 0.5-2.0°C.[6]

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 Grind sample to a fine powder P2 Pack 2-3 mm into capillary tube P1->P2 M1 Insert tube into apparatus P2->M1 M2 Heat rapidly for approximate M.P. M1->M2 M3 Cool down M2->M3 M4 Heat slowly (1-2°C/min) near expected M.P. M3->M4 R1 Record T1: First liquid drop appears M4->R1 R2 Record T2: All solid has melted R1->R2 R3 Report Range: T1 - T2 R2->R3

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Cornerstone of Formulation and Bioavailability

Solubility is a critical physicochemical parameter that heavily influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[10] For a compound to be therapeutically effective, it must typically be in a dissolved state to be absorbed across biological membranes.[11] Therefore, characterizing the solubility of this compound in various media is essential during pre-formulation and drug development.

Expected Solubility Characteristics

Specific quantitative solubility data for this compound is not extensively published. However, its molecular structure provides clues to its likely behavior:

  • Pyridine Ring: The parent pyridine molecule is miscible with water due to hydrogen bonding with the nitrogen atom.[2]

  • Halogen Substituents: The chloro and iodo groups are hydrophobic and will decrease the compound's solubility in aqueous media while increasing its solubility in organic solvents.

  • Basic Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can be protonated, forming a pyridinium salt.[2] This means the aqueous solubility of this compound is expected to be pH-dependent, increasing significantly in acidic conditions (pH < pKa).

Based on related structures, it is expected to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[12]

Gold Standard Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive data, the thermodynamic equilibrium solubility must be determined experimentally. The shake-flask method is the most reliable technique for this purpose as it measures the solubility once the solution has reached a true equilibrium with the excess solid.[13][14]

Methodology:

  • Preparation:

    • Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and select relevant organic solvents.[14]

    • Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation is achieved.[15]

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer.[15]

    • Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to ensure the concentration of the dissolved compound no longer changes over time.

  • Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[15]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility in that specific solvent at the tested temperature.

Workflow Visualization:

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification P1 Add excess solid to a known volume of solvent E1 Seal vial and agitate at constant temperature P1->E1 E2 Incubate for 24-72 hours to reach equilibrium E1->E2 S1 Centrifuge or filter to remove undissolved solid E2->S1 S2 Collect clear supernatant (saturated solution) S1->S2 Q1 Dilute sample S2->Q1 Q2 Analyze concentration via HPLC or LC-MS/MS Q1->Q2 Q3 Calculate solubility Q2->Q3

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[16][17] Users must adhere to strict safety protocols.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16][18] It causes skin irritation and serious eye damage/irritation.[16][18]

  • Precautions: Use only in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[16] Avoid breathing dust. Wash hands and skin thoroughly after handling.[16]

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are central to its application. Its melting point, falling within the 69-81°C range, serves as a critical quality control parameter directly reflecting its purity. While quantitative solubility data requires experimental determination via robust methods like the shake-flask protocol, its structure suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. For any research or development application, it is imperative that these properties are not just referenced but are experimentally verified for each batch to ensure the reliability and reproducibility of results.

References

  • Melting point determination. (n.d.). University of Calgary.
  • 4-Chloro-3-iodo-pyridine 97 89167-34-0. (n.d.). Sigma-Aldrich.
  • Chloro-4-iodopyridine-3-carboxaldehyde. (n.d.). BLD Pharm.
  • 4-CHLORO-3-IODO-PYRIDIN-2-YLAMINE SDS, 417721-69-8 Safety Data Sheets. (2019, July 15). ECHEMI.
  • Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.
  • How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone.
  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
  • This compound - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
  • This compound Properties. (2025, July 24). ChemicalBook.
  • This compound SDS, 89167-34-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an API within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO).
  • 2-CHLORO-3-FLUORO-4-IODOPYRIDINE | 148639-07-0. (n.d.). LookChem.
  • SAFETY DATA SHEET - 5-CHLORO-2-FLUORO-4-IODOPYRIDINE. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024, October 6). PubMed Central.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PubMed Central.
  • TABLE 3-2, Physical and Chemical Properties of Pyridine. (1992). NCBI Bookshelf.
  • This compound Formula | 89167-34-0. (n.d.). ECHEMI.
  • This compound CAS#: 89167-34-0. (n.d.). ChemWhat.
  • Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. (2025, September 27). ResearchGate.
  • Pyridine. (n.d.). Wikipedia.
  • 3-Chloro-4-iodopyridine | 77332-79-7. (n.d.). TCI AMERICA.
  • 3-Chloro-4-iodopyridine. (n.d.). Chem-Impex.

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An In-Depth Technical Guide to 4-Chloro-3-iodopyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-iodopyridine has emerged as a critical and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, possessing a pyridine core with strategically positioned chloro and iodo substituents, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and key applications, with a focus on its role as a pivotal intermediate in the development of targeted therapeutics, including kinase inhibitors.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are a cornerstone of medicinal chemistry, with their derivatives forming the core of numerous approved drugs. This compound (CAS No: 89167-34-0) is a particularly valuable member of this class. The distinct reactivity of the chloro and iodo groups allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The iodine atom, being more susceptible to oxidative addition, typically reacts first, leaving the chloro group available for subsequent transformations. This predictable reactivity makes it an ideal scaffold for generating diverse libraries of substituted pyridines for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding its behavior in biological assays.

PropertyValueReference
CAS Number 89167-34-0[1]
Molecular Formula C₅H₃ClIN[1]
Molecular Weight 239.44 g/mol [1]
Appearance Solid
Melting Point 69-70 °C
Boiling Point 248.6 °C
SMILES C1=CN=CC(=C1Cl)I[2]
InChI InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H[2]

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%. Below is a comparative table of prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.

SupplierPurityAvailable QuantitiesContact Information
Sigma-Aldrich 97%Gram to multi-gram
Biosynth CustomInquire for details
Aladdin Scientific ≥97%250mg to bulk
Ambeed InquireGram to kilogram
ChemicalBook VariousVaries by supplier
ECHEMI VariousVaries by supplier

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved from readily available starting materials. One common and effective method involves the ortho-iodination of 4-chloropyridine. The following protocol is a representative procedure.

Reaction Scheme

G 4-Chloropyridine 4-Chloropyridine This compound This compound 4-Chloropyridine->this compound 1. LDA, THF, -78 °C 2. I₂, THF, -78 °C to rt

Caption: Synthesis of this compound from 4-chloropyridine.

Experimental Protocol

Materials:

  • 4-Chloropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of 4-chloropyridine in anhydrous THF to the cooled flask.

  • To this solution, add LDA solution dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors.

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold is a common motif in kinase inhibitors, often mimicking the adenine ring of ATP to bind to the enzyme's active site. This compound provides a robust starting point for the synthesis of substituted pyridines that can be tailored to target specific kinases.

Derivatives of this compound have been investigated as potential inhibitors for a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[4]

  • Src family kinases[4]

Key Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] this compound is an excellent substrate for this reaction, with the more reactive C-I bond undergoing coupling with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties at the 3-position of the pyridine ring.

G cluster_0 Suzuki-Miyaura Coupling Start This compound Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Start->Reagents Product 4-Chloro-3-(hetero)arylpyridine Reagents->Product

Sources

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Orthogonal Halogenation in Pyridine Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. However, the true potential of this heterocycle is unlocked through precise and controlled functionalization. 4-Chloro-3-iodopyridine (CAS: 89167-34-0) stands out as a preeminent building block, offering chemists a powerful tool for sequential and site-selective synthesis.[1]

This guide provides a comprehensive analysis of the differential reactivity of the chloro and iodo groups in this compound. The core of its synthetic utility lies in the principle of orthogonal reactivity : the C(sp²)-I and C(sp²)-Cl bonds exhibit vastly different susceptibilities to various reaction conditions. The carbon-iodine bond, being weaker and more polarizable, serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. Conversely, the stronger, less reactive carbon-chlorine bond at the 4-position is preferentially targeted under conditions of nucleophilic aromatic substitution (SNAr) or by employing more robust cross-coupling catalyst systems. Understanding and exploiting this reactivity differential allows for the logical and efficient construction of complex, di-substituted pyridine derivatives that would be challenging to access through other means.

We will explore the mechanistic underpinnings of this selectivity, provide field-proven experimental protocols for key transformations, and present a strategic framework for leveraging this remarkable intermediate in multi-step synthetic campaigns.

Part 1: The Carbon-Iodine Bond: A Locus of High Reactivity for C3-Functionalization

The C3-iodo group is the more reactive site for the most common and synthetically valuable transformations, primarily due to the fundamental principles governing palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale for Enhanced Iodine Reactivity

The universally observed reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl .[2][3] This order is dictated by the kinetics of the rate-determining step in many catalytic cycles: the oxidative addition of the organohalide to the low-valent palladium(0) catalyst.

  • Bond Dissociation Energy (BDE): The C(sp²)-I bond (approx. 272 kJ/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 401 kJ/mol). This lower BDE means that less energy is required to cleave the C-I bond during the oxidative addition step, resulting in a much lower activation energy and a correspondingly faster reaction rate.

  • Polarizability: Iodine is a larger, more polarizable atom than chlorine. This property facilitates the initial interaction and coordination with the electron-rich Pd(0) center, further promoting the oxidative addition process.

This inherent reactivity difference is so pronounced that it is often possible to selectively perform a cross-coupling reaction at the C-I position while leaving the C-Cl bond completely untouched, using standard catalytic systems under mild conditions.

Key Transformation 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. In this compound, this reaction proceeds with exceptional selectivity at the C3 position.[4][5]

Suzuki_Selectivity Reactant This compound Product 4-Chloro-3-arylpyridine Reactant->Product R-B(OH)2 Base Pd(0) Catalyst Catalyst Pd(0)Ln Catalyst->Reactant Selective Oxidative Addition at C-I

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C3

Boronic Acid/EsterPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80>90[6]
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10095[7]
Pyridin-3-ylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene11088N/A
Thiophen-2-ylboronic acidPdCl₂(dppf)dppfCs₂CO₃THF6592N/A

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Assembly: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 equiv), and the ligand, such as XPhos (0.031 equiv).[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-3-arylpyridine derivative.

Key Transformation 2: Sonogashira Cross-Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, selectively installing an alkyne moiety at the C3 position.[8][9] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, though copper-free methods are now common.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-C≡C-R Transmetal->Product Reductive Elimination Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Base CuI Cu(I)X CuAcetylide->Transmetal From Cu Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling

  • Assembly: In a Schlenk tube under argon, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in an appropriate solvent such as THF or DMF.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and the copper co-catalyst, copper(I) iodide (CuI, 0.1 equiv).

  • Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 4-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 4-chloro-3-alkynylpyridine product.

Part 2: The Carbon-Chlorine Bond: A Target for Nucleophiles and Robust Catalysis

While the C-I bond offers a path of least resistance for initial functionalization, the C-Cl bond at the 4-position is far from inert. Its reactivity can be unlocked through two primary strategies: nucleophilic aromatic substitution (SNAr) or more forcing cross-coupling conditions, typically after the C3 position has been modified.

Mechanistic Rationale for C4-Activation in SNAr

The C-Cl bond in 4-chloropyridine is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the ring nitrogen atom.[11] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen). When a nucleophile attacks the C4 carbon, the negative charge of the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom via resonance, providing significant stabilization.[12][13] The C3-position does not benefit from this resonance stabilization, rendering 3-halopyridines largely unreactive in SNAr reactions.[11][13]

Caption: The addition-elimination mechanism of SNAr.

Table 2: Nucleophilic Aromatic Substitution at C4

NucleophileReagentBase/SolventTemp (°C)Product Type
AmineR₂NHK₂CO₃ / DMSO1204-Aminopyridine
AlkoxideRONaROH804-Alkoxypyridine
ThiolateRSNaDMF604-Thioetherpyridine
AzideNaN₃DMSO1004-Azidopyridine

Experimental Protocol: SNAr with an Amine

  • Assembly: Combine the 3-substituted-4-chloropyridine substrate (1.0 equiv), the desired amine (2.0-3.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv) in a pressure vessel or sealed tube.

  • Solvent Addition: Add a polar aprotic solvent, such as DMSO or NMP.

  • Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-48 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Key Transformation 3: Buchwald-Hartwig Amination

For C-N bond formation under milder conditions than SNAr, or for less nucleophilic amines, the Buchwald-Hartwig amination is the method of choice.[14][15][16] This reaction is typically performed on the C-Cl bond after the C-I bond has already been functionalized. It requires specialized, electron-rich, and sterically bulky phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[16]

Experimental Protocol: Buchwald-Hartwig Amination at C4

  • Assembly: In a glovebox or under an inert atmosphere, charge a vial with the 3-substituted-4-chloropyridine substrate (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and a suitable Buchwald ligand (e.g., Xantphos, 0.04 equiv).[17]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to 90-110°C for 8-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography to yield the desired 3,4-disubstituted pyridine.

Part 3: Comparative Reactivity and Strategic Synthesis

The true power of this compound is realized when its orthogonal reactivity is used to build molecular complexity in a planned, stepwise fashion. The general strategy involves an initial, mild cross-coupling at C3, followed by a more demanding reaction at C4.

Table 3: Comparative Reactivity Profile of this compound

PositionBondRelative ReactivityPreferred Reaction TypeKey Conditions / Catalyst
C3 C-IHighPd-Catalyzed Cross-CouplingMild: Pd(PPh₃)₄, PdCl₂(dppf)
C4 C-ClLow (Cross-Coupling)Pd-Catalyzed Cross-CouplingForcing: Pd(OAc)₂ + Bulky Ligand
C4 C-ClModerate (SNAr)Nucleophilic SubstitutionHigh Temp, Polar Aprotic Solvent
Synthetic Workflow: A Stepwise Approach to 3,4-Disubstituted Pyridines

The following workflow demonstrates the logical application of the reactivity principles discussed. This approach allows for the introduction of two different points of diversity (R¹ and R²) in a controlled manner.

Synthetic_Workflow Start This compound Step1_Product 4-Chloro-3-(R¹)-pyridine (R¹ = Aryl, Alkynyl) Start->Step1_Product Step 1: Selective Cross-Coupling (Suzuki or Sonogashira at C-I) Conditions: Mild Pd Catalyst Step2_Product_A 4-(R²)-3-(R¹)-pyridine (R² = NR'R'') Step1_Product->Step2_Product_A Step 2 (Path A): Amination (Buchwald-Hartwig or SNAr at C-Cl) Conditions: Pd/Ligand or High Temp Step2_Product_B 4-(R²)-3-(R¹)-pyridine (R² = Aryl) Step1_Product->Step2_Product_B Step 2 (Path B): Suzuki Coupling (At C-Cl) Conditions: Forcing Pd Catalyst

Caption: Strategic workflow for sequential functionalization.

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and precision. Its reactivity profile is defined by a clear hierarchy: the C-I bond at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions under mild conditions, while the C-Cl bond at the 4-position remains resilient, awaiting activation by nucleophilic aromatic substitution or more potent catalytic systems. This predictable, orthogonal reactivity empowers researchers, scientists, and drug development professionals to design and execute complex synthetic routes with a high degree of control, facilitating the exploration of novel chemical space and accelerating the discovery of next-generation therapeutics and advanced materials.

References

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  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Quora. (2020). Is iodine more or less reactive than chlorine? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemical V. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]

  • PubMed. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. Retrieved from [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

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A Technical Guide to the Strategic Synthesis and Application of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-iodopyridine is a di-halogenated heterocyclic compound of significant strategic value in modern organic synthesis. Its utility is anchored in the differential reactivity of its two halogen substituents—the C3-I bond and the C4-Cl bond. This guide provides an in-depth exploration of this reactivity, presenting a framework for the rational design of complex, highly substituted pyridine scaffolds. We will examine the core principles of chemoselective functionalization, detail field-proven experimental protocols for key transformations, and illuminate emerging research areas where this versatile building block is poised to make a substantial impact, particularly in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage orthogonal synthetic strategies to accelerate innovation.

Introduction: The Principle of Orthogonal Reactivity

The pyridine ring is a foundational scaffold in pharmaceutical and materials science, celebrated for its unique electronic properties and ability to engage in hydrogen bonding.[1] The synthesis of specifically substituted pyridines is therefore a critical endeavor in the development of novel molecular entities.[2][3] this compound emerges as a particularly powerful synthetic intermediate due to the pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions.[4]

The general reactivity trend for aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cycles is C–I > C–Br > C–Cl.[5][6] This predictable hierarchy allows for the selective functionalization of the C3-iodo position under mild conditions that leave the C4-chloro position intact. The more robust C-Cl bond can then be engaged in a subsequent transformation under more forcing conditions or with a different catalyst system. This two-step, chemoselective approach provides a logical and efficient pathway to complex 2,3,4-trisubstituted pyridines that would be challenging to access through other means.

Core Directive: A Strategy for Sequential Functionalization

The primary research application of this compound revolves around a sequential cross-coupling strategy. This workflow is a cornerstone of modern synthetic chemistry, enabling the controlled and directional construction of molecular complexity.

Step 1: Selective Coupling at the C3-Iodo Position

The C3-I bond is the more labile of the two halogen substituents, making it the prime target for initial functionalization. A variety of palladium-catalyzed cross-coupling reactions can be employed with high selectivity.

  • Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling with boronic acids or esters.[7][8] It is widely used due to the commercial availability of a vast array of boronic acids and the reaction's tolerance for numerous functional groups.

  • Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes, the Sonogashira reaction is invaluable for creating rigid scaffolds and precursors for further transformations.[9][10][11] This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[12]

  • Heck Coupling: This reaction forms C-C bonds by coupling with alkenes.

  • Stille Coupling: This involves coupling with organostannanes and offers an alternative C-C bond-forming strategy.

The choice of reaction depends on the desired substituent at the C3 position. The key to success in this first step is the use of reaction conditions mild enough to avoid any competing reaction at the C4-chloro site.

Step 2: Functionalization of the C4-Chloro Position

Once the C3 position is functionalized, the remaining C4-chloro group becomes the target for the second transformation. As aryl chlorides are less reactive, this step often requires more forcing conditions or specialized catalyst systems.[5]

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] The reaction of the 4-chloropyridine intermediate with primary or secondary amines requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) and a strong base like sodium tert-butoxide.[5]

  • Suzuki-Miyaura Coupling: While more challenging than with the iodo-analogue, a second Suzuki coupling can be achieved at the C4-chloro position, typically requiring higher temperatures and more active catalyst systems (e.g., those employing bulky biarylphosphine ligands).[4][15]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring can facilitate SNAr reactions at the C4 position with strong nucleophiles (e.g., alkoxides, thiolates), often at elevated temperatures.

The following diagram illustrates the strategic workflow for the sequential functionalization of this compound.

G cluster_start Starting Material cluster_step1 Step 1: C3-Iodo Functionalization (Mild Conditions) cluster_intermediate C3-Functionalized Intermediate cluster_step2 Step 2: C4-Chloro Functionalization (Forcing Conditions) cluster_final Final Product A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B Pd(0) cat. C Sonogashira Coupling (R-C≡CH) A->C Pd(0) cat. D Other Couplings (Heck, Stille, etc.) A->D Pd(0) cat. E 4-Chloro-3-(Aryl)pyridine B->E F 4-Chloro-3-(Alkynyl)pyridine C->F G 4-Chloro-3-(R)-pyridine D->G H Buchwald-Hartwig Amination (R₂NH) E->H Pd(0)/Ligand cat. or Heat I Suzuki Coupling (Ar'-B(OH)₂) E->I Pd(0)/Ligand cat. or Heat J SNAr (Nu⁻) E->J Pd(0)/Ligand cat. or Heat F->H Pd(0)/Ligand cat. or Heat F->I Pd(0)/Ligand cat. or Heat F->J Pd(0)/Ligand cat. or Heat G->H Pd(0)/Ligand cat. or Heat G->I Pd(0)/Ligand cat. or Heat G->J Pd(0)/Ligand cat. or Heat K 3,4-Disubstituted Pyridine H->K I->K J->K

Caption: Sequential functionalization workflow of this compound.

Potential Research Areas & Opportunities

The unique reactivity of this compound opens avenues for exploration in several cutting-edge research domains.

Medicinal Chemistry: Scaffolding for Kinase Inhibitors

The substituted pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in countless FDA-approved drugs.[1][16] Many kinase inhibitors, a cornerstone of modern oncology, feature a 4-anilino-pyrimidine or -pyridine core that binds to the ATP-binding site of the target kinase.[17] this compound is an ideal starting point for generating libraries of novel kinase inhibitors.

  • Research Opportunity: Employ a sequential strategy where a Buchwald-Hartwig amination at the C4 position introduces a desired aniline moiety, followed by a Suzuki or Sonogashira coupling at the C3 position to explore the "solvent-front" region of the kinase binding pocket. This exploration can enhance potency and selectivity.[17]

G A This compound B Buchwald-Hartwig Amination (Aniline Derivative) A->B Step 1 C 4-Anilino-3-iodopyridine (Intermediate) B->C D Suzuki or Sonogashira Coupling (Boronic Acid or Alkyne) C->D Step 2 E Library of Potential Kinase Inhibitors D->E

Caption: Drug discovery workflow using this compound.

Materials Science: Building Blocks for Organic Electronics

Conjugated polymers and small molecules containing pyridine units are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely install different aromatic or alkynyl units at the 3 and 4 positions allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO levels), photophysical characteristics, and solid-state packing of these materials.

  • Research Opportunity: Synthesize novel donor-acceptor molecules by first installing an electron-donating group (e.g., carbazole, triphenylamine) via Suzuki coupling at the C3 position, followed by the introduction of an electron-accepting group at the C4 position. This modular approach enables the systematic investigation of structure-property relationships for new organic electronic materials.

Catalyst and Method Development

While the existing reactivity paradigm is robust, there remains a need for new catalytic systems that can offer non-classical selectivity or expand the substrate scope.

  • Research Opportunity: Develop catalyst systems (e.g., using nickel or copper) that can reverse the innate selectivity, allowing for preferential coupling at the C4-chloro position in the presence of the C3-iodo group. Such a method would provide access to a complementary set of building blocks and final products.[18] Another area is the development of catalysts that can activate the C-Cl bond under milder conditions, reducing energy consumption and improving the functional group tolerance of the second coupling step.

Experimental Protocols & Data

To ensure the practical application of the concepts discussed, this section provides detailed, representative experimental protocols.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C3-iodo position.

Reaction: this compound + Phenylboronic Acid → 4-Chloro-3-phenylpyridine

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Chloro-3-phenylpyridine.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol describes the subsequent amination of the product from Protocol 1.

Reaction: 4-Chloro-3-phenylpyridine + Morpholine → 4-(Morpholino)-3-phenylpyridine

Materials:

  • 4-Chloro-3-phenylpyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and RuPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the 4-Chloro-3-phenylpyridine and morpholine.

  • Finally, add the sodium tert-butoxide under a positive flow of inert gas.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table

The following table summarizes typical reaction conditions for the selective functionalization of this compound, providing a comparative overview for experimental design.

PositionReaction TypeCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
C3-Iodo Suzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene80-9075-95
C3-Iodo SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF25-6070-90
C4-Chloro Buchwald-HartwigPd₂(dba)₃ / RuPhosNaOtBuToluene, Dioxane100-11060-85
C4-Chloro Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11050-75

Conclusion

This compound is more than a simple chemical reagent; it is a platform for strategic and efficient molecular construction. Its value lies in the predictable and exploitable difference in reactivity between its C-I and C-Cl bonds. By mastering the principles of sequential, chemoselective cross-coupling, researchers can rapidly access diverse and complex 3,4-disubstituted pyridine derivatives. The applications of this approach are vast, spanning the critical fields of drug discovery, where it can accelerate the development of targeted therapeutics, and materials science, where it enables the rational design of novel functional materials. The continued development of new catalytic methods will only further expand the synthetic utility of this versatile and powerful building block.

References

  • BenchChem. (n.d.). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
  • Bentham Science. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Chem-Impex. (n.d.). 3-Chloro-4-iodopyridine.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.
  • BenchChem. (n.d.). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine.
  • ECHEMI. (n.d.). This compound Formula.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-iodo-pyridine 97 89167-34-0.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Elsevier. (n.d.). Tetrahedron.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

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Methodological & Application

4-Chloro-3-iodopyridine in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-iodopyridine

Introduction: The Strategic Value of Difunctionalized Pyridines

Substituted pyridine scaffolds are foundational motifs in modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among the myriad of available building blocks, dihalogenated pyridines offer a powerful platform for molecular elaboration through sequential, site-selective cross-coupling reactions.

This guide focuses on This compound , a versatile heterocyclic substrate that enables precise, regioselective carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[4] We will explore the underlying principles of its reactivity, provide detailed, field-proven protocols, and discuss the strategic application of its products in synthetic chemistry.

The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials

The synthetic utility of this compound is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[2][5] The selectivity of the Suzuki-Miyaura coupling is dictated by the initial, and often rate-determining, oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[6][7]

The relative reactivity of halogens in this step follows a well-established trend: I > Br > OTf >> Cl .[4] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs); the C-I bond is considerably weaker than the C-Cl bond, making it far more susceptible to cleavage by the Pd(0) catalyst.[2][5]

This inherent reactivity differential allows for the predictable and highly selective Suzuki-Miyaura coupling at the C3-position (iodo) under conditions that leave the more robust C4-position (chloro) untouched.[2][5] The resulting 4-chloro-3-arylpyridine product is itself a valuable intermediate, primed for subsequent functionalization at the C4-position, enabling the modular construction of complex, tri-substituted pyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[6][7][8] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond of the substrate (preferentially the C-I bond of this compound) to form a Pd(II) complex.[6][9]

  • Transmetalation : The organoboron species (e.g., a boronic acid) coordinates to the palladium center, typically after activation by a base. The organic group from the boron reagent is then transferred to the palladium, displacing the halide.[6]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)Ln-R² pd0->pd_intermediate pd_complex R¹-Pd(II)Ln-X pd_complex->pd0 transmetalation Transmetalation pd_intermediate->pd_complex reductive_elimination Reductive Elimination r1r2 R¹-R² (Coupled Product) reductive_elimination->r1r2 r1x R¹-X (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application Protocol: Regioselective Synthesis of 4-Chloro-3-arylpyridines

This protocol provides a robust starting point for the selective coupling of arylboronic acids to the C3-position of this compound. Optimization may be required for specific substrates.[8]

Materials and Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Arylboronic acid or ester (1.1–1.5 eq)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(dppf) (2–5 mol%)[1]

  • Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0–3.0 eq)[4]

  • Solvent: Degassed 1,4-dioxane/water (4:1 v/v), Toluene, or DMF[4][10]

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, reflux condenser, inert gas line (Argon or Nitrogen).

Experimental Workflow:

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[5]

  • Establish Inert Atmosphere : Seal the flask, then evacuate the atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).[5] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[5][10] Solvents must be degassed to remove dissolved oxygen.

  • Reaction Execution : Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–100 °C).[5][8]

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10] The reaction is generally complete within 4–16 hours.[5]

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[5] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-chloro-3-arylpyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the selective Suzuki-Miyaura coupling at the C3-position of this compound. Yields are representative and can vary based on the specific boronic acid and precise conditions used.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene1008>85
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9016>88
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O10018~75
5Thiophen-2-ylboronic acidPdCl₂(dppf) (3)K₃PO₄DMF9510>80

Orthogonal Chemistry: The Path to Tri-substituted Pyridines

A key advantage of this methodology is the preservation of the C-Cl bond.[5] The resulting 4-chloro-3-arylpyridine products are ideal substrates for a second, distinct cross-coupling reaction. More forcing conditions, or catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are often required to activate the less reactive C-Cl bond for a subsequent Suzuki, Buchwald-Hartwig, or other coupling reaction.[1][11] This sequential, orthogonal approach provides a highly modular and efficient route to complex, multi-substituted pyridine scaffolds.

Safety Considerations

  • Always handle reagents in a well-ventilated fume hood.

  • Palladium catalysts, organic solvents, and bases may be toxic, flammable, or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under an inert atmosphere should be handled with care to avoid pressure buildup.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. Accessed January 2, 2026.
  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. Accessed January 2, 2026.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Accessed January 2, 2026.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem. Accessed January 2, 2026.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • BenchChem. Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry. Benchchem. Accessed January 2, 2026.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 2, 2026.
  • ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Accessed January 2, 2026.
  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich. Accessed January 2, 2026.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 2, 2026.
  • BenchChem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem. Accessed January 2, 2026.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Accessed January 2, 2026.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Accessed January 2, 2026.
  • Wikipedia. Suzuki reaction. Wikipedia. Accessed January 2, 2026.
  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Elsevier. Accessed January 2, 2026.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ElectronicsAndBooks. Tetrahedron. ElectronicsAndBooks. Accessed January 2, 2026.
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Accessed January 2, 2026.
  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Accessed January 2, 2026.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 2, 2026.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Accessed January 2, 2026.
  • PubMed. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. National Library of Medicine. Accessed January 2, 2026.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Accessed January 2, 2026.

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Sonogashira coupling protocols using 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 4-Chloro-3-iodopyridine: Protocols, Mechanisms, and Applications

Introduction: Strategic Synthesis of Substituted Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

This guide focuses on the application of the Sonogashira coupling to a particularly valuable substrate: this compound. This molecule is a strategic building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[3][4] This inherent reactivity difference allows for highly selective functionalization at the C-3 position, leaving the C-4 chloro substituent untouched for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of complex, multi-substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry.[5]

The Reaction Mechanism: A Palladium and Copper Duet

The Sonogashira coupling is most commonly performed with a dual catalyst system, involving both palladium and copper(I) salts. The reaction proceeds through two interconnected catalytic cycles, as detailed below.[1][6] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

The Palladium Cycle

The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

  • Reductive Activation: The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species by an amine, a phosphine ligand, or another reactant.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the most reactive site on the substrate, the C-I bond of this compound, to form a Pd(II) intermediate.[1][6]

  • Transmetalation: This is the crucial step where the two catalytic cycles intersect. The organopalladium(II) complex reacts with a copper acetylide species (formed in the copper cycle), transferring the alkynyl group to the palladium center and regenerating the copper catalyst.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product, 4-chloro-3-alkynylpyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

The Copper Cycle

The copper(I) co-catalyst serves to activate the terminal alkyne, increasing the reaction rate and allowing for milder conditions (often room temperature).[1][7]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[6]

  • Deprotonation: In the presence of an amine base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[2][6] This species is highly nucleophilic and poised for the transmetalation step.

While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to byproducts.[3] This has led to the development of copper-free Sonogashira protocols, which are often preferred for their simplified product purification.[2][3]

Sonogashira_Mechanism Fig. 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Ar)I (Ar = 4-chloro-3-pyridyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl L₂Pd(II)(Ar)(C≡CR) transmetalation->pd_alkynyl cu_catalyst Cu(I)I transmetalation->cu_catalyst reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R (Product) reductive_elimination->product alkyne_complexation Alkyne Complexation cu_catalyst->alkyne_complexation cu_acetylide Cu(I)-C≡C-R (Copper Acetylide) alkyne_complexation->cu_acetylide cu_acetylide->transmetalation deprotonation Deprotonation (Base) cu_acetylide->deprotonation aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition alkyne H-C≡C-R (Terminal Alkyne) alkyne->alkyne_complexation

Caption: Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocols

General Workflow

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[3][8]

Workflow Fig. 2: General Experimental Workflow A 1. Setup & Degas Add reagents to a dry flask. Degas solvent and reaction mixture. B 2. Reaction Add alkyne and heat/stir under inert atmosphere. A->B C 3. Monitoring Track progress using TLC or LC-MS. B->C D 4. Workup Cool, dilute, and filter through Celite. Perform aqueous wash. C->D E 5. Purification Dry organic layer and concentrate. Purify by column chromatography. D->E F 6. Characterization Confirm product structure (NMR, MS). E->F

Caption: General experimental workflow for the Sonogashira coupling.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling various terminal alkynes with this compound. The use of a copper(I) co-catalyst often allows the reaction to proceed efficiently at room temperature.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Reaction Parameters:

Component Stoichiometry (eq.) Catalyst Loading (mol%)
This compound 1.0 -
Terminal Alkyne 1.1 - 1.2 -
PdCl₂(PPh₃)₂ 0.02 - 0.05 2 - 5
CuI 0.04 - 0.10 4 - 10

| Base (e.g., TEA) | 2.0 - 3.0 | - |

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Evacuate the flask and backfill with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF) and degassed base (e.g., TEA, 2.5 eq.) via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes.[9]

  • Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-alkynylpyridine.[10]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination is a concern for downstream applications. It often requires more active palladium catalysts or slightly higher temperatures.[3]

Materials and Reagents:

  • This compound

  • Terminal Alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) source and a bulky, electron-rich phosphine ligand.[6]

  • Amine Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, Dioxane, or neat amine)

  • Inert gas (Nitrogen or Argon)

Reaction Parameters:

Component Stoichiometry (eq.) Catalyst Loading (mol%)
This compound 1.0 -
Terminal Alkyne 1.2 - 1.5 -
Pd(PPh₃)₄ 0.03 - 0.05 3 - 5

| Base (e.g., DIPA) | 3.0 - 5.0 (or as solvent) | - |

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and Pd(PPh₃)₄ (e.g., 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF) and degassed base (e.g., DIPA, 4.0 eq.). Alternatively, the reaction can be run in the neat amine base as the solvent.[9]

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction or Low Yield 1. Inactive catalyst. 2. Poor quality reagents/solvents (presence of water or oxygen). 3. Insufficient temperature for less reactive substrates.1. Use a fresh batch of palladium catalyst and CuI.[3] 2. Ensure all solvents and amine bases are anhydrous and thoroughly degassed.[3][11] 3. Increase the reaction temperature incrementally.[9] Consider switching to a higher-boiling solvent like DMF.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[3][12] 3. Reaction temperature is too high.1. Use fresh, high-purity reagents. 2. Add a phosphine ligand to stabilize the catalyst. 3. If using THF, consider switching to DMF or running the reaction in neat amine.[9]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst.1. Ensure the reaction is performed under a strict inert atmosphere with rigorously degassed reagents.[3][11] 2. Reduce the loading of the CuI co-catalyst. 3. Switch to a copper-free protocol.[3]
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Base is degraded or insufficient. 3. Steric hindrance from a bulky alkyne.1. Increase the reaction time or temperature.[11] 2. Use a freshly opened or distilled amine base and ensure at least 2 equivalents are used. 3. Increase the catalyst loading slightly and consider adding a slight excess of the alkyne.[11]

Conclusion and Future Applications

The Sonogashira coupling of this compound is a highly reliable and regioselective method for synthesizing 4-chloro-3-alkynylpyridines. The differential reactivity of the C-I and C-Cl bonds provides a strategic advantage, enabling selective functionalization at the C-3 position. The resulting products are themselves valuable intermediates, poised for further diversification. The remaining chloro group at the C-4 position can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate complex, tri-substituted pyridine scaffolds, demonstrating the power of this methodology in building molecular complexity.[5]

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • ElectronicsAndBooks. (n.d.). A one-pot synthesis of 2-chloro-3,4-diiodopyridine and its application in sequential, iterative Suzuki–Miyaura cross-couplings. Tetrahedron. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

Sources

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aminopyridines

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, serving as critical pharmacophores that influence potency, selectivity, and pharmacokinetic properties. The ability to selectively introduce amine functionalities onto a pyridine ring is therefore a cornerstone of medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2][3]

This guide focuses on a particularly valuable and challenging substrate: 4-chloro-3-iodopyridine. Its di-halogenated nature presents a unique opportunity for sequential, site-selective functionalization. The significant difference in reactivity between the C-I and C-Cl bonds allows for a highly regioselective Buchwald-Hartwig amination at the C-3 position, leaving the C-4 chloro-substituent intact for subsequent downstream transformations. This application note provides a deep dive into the mechanistic principles governing this selectivity, offers guidance on reaction optimization, and presents detailed protocols for researchers.

Mechanistic Rationale: Achieving High Regioselectivity

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[1][4][5] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Coord Amine (HNR¹R²) Coordination Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Coord->Amido_Complex Base Deprotonation Amido_Complex->Pd0 Product Ar-NR¹R² Product Amido_Complex->Product Reductive Elimination Catalyst_Regen Selective_Amination Substrate This compound Path_I Oxidative Addition at C-I Bond (Fast, Favored) Substrate->Path_I + Pd(0)L₂ Path_Cl Oxidative Addition at C-Cl Bond (Slow, Disfavored) Substrate->Path_Cl + Pd(0)L₂ Catalyst Pd(0)L₂ Intermediate_I Pd(II) Intermediate (C-3 Substituted) Path_I->Intermediate_I Product 4-Chloro-3-aminopyridine Intermediate_I->Product + Amine, Base Reductive Elimination

Figure 2: Selective Reaction Pathway. The kinetic preference for oxidative addition at the C-I bond directs the amination to the C-3 position.

Optimizing Reaction Parameters: A Guide for Success

The choice of catalyst, ligand, base, and solvent are all critical for a successful and selective amination. Due to the presence of the pyridine nitrogen, which can coordinate to the palladium center and inhibit catalysis, robust systems are often required. [2][6]

Parameter Recommendation Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ These are common, reliable Pd(0) and Pd(II) precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) species. [7]Pre-formed palladium-ligand complexes (precatalysts) can also offer enhanced stability and activity. [6][8]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). The pyridine substrate is a potential ligand for the palladium center, which can lead to catalyst deactivation. Bulky, electron-donating ligands are crucial to stabilize the active catalyst, promote rapid oxidative addition and reductive elimination, and prevent catalyst poisoning. [2][6][9]The choice of ligand often depends on the steric and electronic properties of the amine coupling partner. [7][10]
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. [5]Sodium or potassium tert-butoxide are the most common choices. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times. [7]
Solvent Toluene, Dioxane, THF Anhydrous, aprotic solvents are essential. Toluene is often a good first choice due to its high boiling point and poor solubility for some byproducts. [4]Dioxane is also widely used. Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

| Temperature | 80 - 110 °C | Most Buchwald-Hartwig aminations require heating to drive the reaction to completion. [11]The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. It is advisable to start around 80-90 °C and increase if the reaction is sluggish. |

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and sodium tert-butoxide (1.4 - 2.0 equivalents).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (1.0 equivalent).

    • Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the pyridine).

    • Finally, add n-butylamine (1.2 equivalents) via syringe.

  • Reaction Conditions:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (quench with water/EtOAc).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. [12]Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-butyl-4-chloropyridin-3-amine.

Protocol 2: Amination with a Secondary Aryl Amine (e.g., Morpholine)
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equivalent) and sodium tert-butoxide (1.5 equivalents).

    • Seal the flask, and purge with argon or nitrogen.

  • Catalyst/Ligand Premixing (Optional but Recommended):

    • In a separate vial under inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., RuPhos, 4 mol%) in a small amount of anhydrous, degassed toluene. Stir for 5-10 minutes. This "precatalyst" solution can improve consistency.

  • Reagent Addition:

    • Add anhydrous, degassed toluene to the Schlenk flask containing the substrate and base.

    • Add morpholine (1.3 equivalents).

    • Add the prepared catalyst/ligand solution via syringe.

  • Reaction Conditions:

    • Heat the mixture to 110 °C with vigorous stirring for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1. The product is 4-(4-chloropyridin-3-yl)morpholine.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Poor ligand choice.Ensure rigorous inert atmosphere technique. Use freshly opened/purified solvents and reagents. Screen a different, bulkier ligand (e.g., switch from a bidentate to a monodentate Buchwald-type ligand). [10]Try a stronger base like LHMDS.
Formation of Dehalogenated Byproduct (4-chloropyridine) Presence of water; β-hydride elimination from certain amines.Ensure all reagents and glassware are scrupulously dry. If using a primary amine with β-hydrogens, this can be a competing pathway. [1]A different ligand/catalyst system may be needed to favor reductive elimination.
Formation of Di-amination Product Reaction temperature is too high or reaction time is too long.The C-Cl bond can undergo amination under more forcing conditions. [13]Reduce the reaction temperature or stop the reaction as soon as the starting material is consumed.
Dark Black/Precipitated Catalyst Catalyst decomposition.The ligand may not be robust enough for the conditions, or the pyridine substrate is poisoning the catalyst. Increase ligand-to-palladium ratio or switch to a more robust ligand system like an NHC-Pd precatalyst. [9]

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting Ltd. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH National Library of Medicine. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig reaction. chemeurope.com. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. NIH National Library of Medicine. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH National Library of Medicine. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. NIH National Library of Medicine. Available at: [Link]

  • Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry. Available at: [Link]

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-3-iodopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-Chloro-3-iodopyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs featuring heterocyclic scaffolds that mimic the adenine region of ATP, thereby competing for the ATP-binding site of the kinase.[3][4]

Among the myriad of heterocyclic cores, the pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[5][6] The this compound building block, in particular, offers a unique and powerful platform for the synthesis of diverse kinase inhibitor libraries. Its strategic di-halogenation provides two distinct points for sequential and regioselective functionalization, enabling the rapid exploration of structure-activity relationships (SAR).

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the selective introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position.[7] The less reactive C-Cl bond at the 4-position can then be subjected to a second coupling reaction or nucleophilic aromatic substitution under more forcing conditions, providing a modular and convergent approach to complex, highly substituted pyridine derivatives. This inherent regioselectivity offers chemists precise control over the final molecular architecture, a crucial aspect in the rational design of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the this compound scaffold. We will delve into detailed, field-proven protocols for key cross-coupling reactions, provide insights into the causality behind experimental choices, and present data on the biological activity of exemplary kinase inhibitors derived from this versatile building block.

Synthetic Strategies: Harnessing Palladium Catalysis for Scaffold Elaboration

The elaboration of the this compound core into complex kinase inhibitors predominantly relies on a suite of powerful palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the three most pivotal transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods are foundational for creating the C-C and C-N bonds that constitute the backbone of many potent kinase inhibitors.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl substituents at the 3-position of the pyridine ring. This is crucial for optimizing interactions with the hydrophobic regions of the kinase ATP-binding site and for vectorially expanding the molecule into solvent-exposed regions to enhance solubility and pharmacokinetic properties.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective for coupling with less reactive aryl chlorides, although for the more reactive C-I bond, simpler catalysts like Pd(PPh₃)₄ are often sufficient.[8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-4-chloropyridine derivative.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with this compound

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DME/H₂O85892
3-Pyridylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄Toluene/H₂O1001278
II. Sonogashira Coupling: Introducing Alkynyl Moieties for Structural Rigidity and H-Bonding

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a powerful method to introduce rigid alkynyl linkers into the kinase inhibitor scaffold.[9] These linkers can be used to probe deeper pockets within the kinase active site or to introduce functionalities capable of forming additional hydrogen bonds, thereby enhancing potency and selectivity.[1]

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to scavenge the HI generated during the reaction.

  • Inert Conditions: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining strictly inert conditions is paramount.

Experimental Protocol: Sonogashira Coupling of this compound

dot

Caption: General workflow for the Sonogashira coupling reaction.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (0.5-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed amine solvent such as triethylamine. Then, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts. Wash the filter cake with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 3-alkynyl-4-chloropyridine.

Table 2: Exemplary Sonogashira Coupling Reactions with this compound

Terminal AlkynePd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)1TEART490
EthynyltrimethylsilanePd(OAc)₂/PPh₃ (2)1DIPEA40688
Propargyl alcoholPd(PPh₃)₄ (3)2TEART382
III. Buchwald-Hartwig Amination: Constructing the Crucial C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a versatile and efficient method for the formation of C-N bonds.[11] In the context of kinase inhibitors, this reaction is frequently used to install the key aniline or other amine moieties that engage in hydrogen bonding with the kinase hinge region.

Causality Behind Experimental Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[12] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent β-hydride elimination, especially with challenging substrates.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the base. Therefore, the use of anhydrous solvents and reagents is critical.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

dot

Caption: General workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to obtain the 3-amino-4-chloropyridine derivative.

Table 3: Exemplary Buchwald-Hartwig Amination Reactions with this compound

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001289
MorpholinePd(OAc)₂ (3)BrettPhos (6)LiHMDSDioxane901884
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1101076

Application in Kinase Inhibitor Synthesis: A Case Study

The true power of the this compound scaffold lies in the ability to perform sequential cross-coupling reactions to rapidly build molecular complexity. A common strategy involves an initial Suzuki or Sonogashira coupling at the more reactive C-3 position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C-4 position. This approach has been successfully employed in the synthesis of numerous multi-kinase inhibitors, including analogues of Sorafenib and Regorafenib.

dot

Caption: A common two-step synthetic route to kinase inhibitors.

Targeted Signaling Pathways and Biological Activity

Kinase inhibitors derived from the pyridine scaffold have been shown to target a wide range of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[13] The modular nature of the synthesis using the this compound scaffold allows for the fine-tuning of the inhibitor's selectivity profile.

dot

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridine-based kinase inhibitor.

Table 4: Biological Activity of Exemplary Pyridine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC₅₀ (nM)Cellular ActivityReference
SorafenibRAF, VEGFR, PDGFR6-90Anti-proliferative[5]
RegorafenibVEGFR, TIE2, KIT4-150Anti-angiogenic[14]
Compound XPIM-114.3Apoptosis induction[13]
Compound YJNK<100Anti-inflammatory[15]

Conclusion

The this compound scaffold is a remarkably versatile and powerful building block for the synthesis of novel kinase inhibitors. Its differential reactivity allows for controlled, sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery to efficiently generate diverse libraries of pyridine-based compounds for screening and lead optimization. The ability to systematically modify the substituents at the 3- and 4-positions of the pyridine ring offers a clear path to fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors, ultimately accelerating the development of next-generation targeted therapies.

References

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link][2][14]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link][6]

  • PubChem. (n.d.). Regorafenib. National Center for Biotechnology Information. [Link]

  • Kim, D. W., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 645-649. [Link]

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  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Goldstein, D. M., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

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The Strategic Application of 4-Chloro-3-iodopyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Dihalogenated Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous biologically active molecules underscores its versatility and ability to engage with a wide array of biological targets.[1] Within the vast chemical space of pyridine derivatives, 4-chloro-3-iodopyridine has emerged as a particularly valuable and strategic building block. This dihalogenated pyridine offers medicinal chemists a unique combination of reactive handles, enabling precise and regioselective modifications that are crucial for the elaboration of complex molecular architectures.[1]

The distinct electronic properties and differential reactivity of the chlorine and iodine substituents on the pyridine ring are central to the utility of this compound. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond.[2] This reactivity differential allows for selective functionalization at the 3-position, typically via Suzuki-Miyaura or Sonogashira couplings, while leaving the chlorine at the 4-position available for subsequent nucleophilic aromatic substitution or other cross-coupling reactions. This inherent regioselectivity provides a powerful tool for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2] This application note will delve into the multifaceted applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors, and will provide detailed protocols for its strategic utilization.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The pyridine core is a well-established scaffold for kinase inhibition, and this compound serves as an exemplary starting material for the synthesis of potent and selective inhibitors targeting various kinase families.

Targeting the c-Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli such as cytokines and UV irradiation.[4] The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell differentiation.[5] Dysregulation of the JNK pathway has been linked to neurodegenerative diseases, inflammatory disorders, and cancer.[5]

This compound has been instrumental in the synthesis of novel JNK inhibitors.[6] The general strategy involves an initial Suzuki-Miyaura coupling at the 3-position to introduce a key pharmacophoric element, followed by a subsequent reaction at the 4-position to complete the inhibitor scaffold. This sequential approach allows for the rapid generation of a library of analogs for SAR studies.

Illustrative Signaling Pathway: JNK Signaling

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 (Transcription Factor) cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor JNK Inhibitor (Derived from This compound) Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of intervention for inhibitors.

Development of c-Met Kinase Inhibitors

The hepatocyte growth factor receptor, also known as c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[7] Aberrant c-Met signaling is a key driver in the development and progression of many human cancers.[8] Consequently, c-Met has emerged as a significant target for anticancer drug development.[9]

The versatility of this compound allows for the construction of diverse molecular scaffolds targeting the ATP-binding site of c-Met. The strategic introduction of various aryl or heteroaryl groups at the 3-position via Suzuki coupling, followed by the installation of different amine functionalities at the 4-position, has led to the discovery of potent c-Met inhibitors.[10][11]

Illustrative Signaling Pathway: c-Met Signaling

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration STAT->Migration Inhibitor c-Met Inhibitor (Derived from This compound) Inhibitor->cMet

Caption: Overview of the c-Met signaling pathway and therapeutic targeting.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors.[12] The JAK-STAT signaling pathway is critical for immune function, hematopoiesis, and inflammation.[13] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[14]

The synthesis of JAK inhibitors often employs heterocyclic scaffolds that can effectively interact with the kinase ATP-binding site. This compound provides a valuable starting point for the construction of such scaffolds, allowing for the introduction of diverse substituents to optimize potency and selectivity against different JAK isoforms.

Illustrative Signaling Pathway: JAK-STAT Signaling

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor JAK Inhibitor (Derived from This compound) Inhibitor->JAK

Caption: The JAK-STAT signaling cascade and the inhibitory action of targeted drugs.

Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors synthesized using this compound or structurally related dihalogenated pyridines, showcasing the potency of the resulting compounds.

Target KinaseCompound TypeIC50 (nM)Reference
JNK34-(Pyrazol-3-yl)-pyrimidine630[6]
c-Met3,5,7-Trisubstituted quinoline< 1.0[2]
c-MetImidazolopyridine derivative(cellular IC50)[11]
JNK3Tryptanthrin-6-oxime analog(selective binding)[15]
c-MetPyridineamide derivative3220 (A549 cells)[16]

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at the 3-position. The conditions are chosen to favor the reaction at the more labile carbon-iodine bond.[17][18][19]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[20]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow Diagram

Suzuki_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) - Pd Catalyst Start->Reagents Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for the regioselective Suzuki-Miyaura cross-coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add the degassed solvent to the flask via syringe.

  • The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-chloro-3-arylpyridine product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[18] An inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.

  • Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen.

  • Choice of Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[21] It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. The choice of base can influence reaction rates and yields.

  • Regioselectivity: The higher reactivity of the C-I bond compared to the C-Cl bond towards oxidative addition to the Pd(0) catalyst is the key to the regioselectivity of this reaction.[2] By using carefully controlled conditions (e.g., appropriate temperature and reaction time), the selective coupling at the 3-position can be achieved.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique dihalogenated structure, with the inherent differential reactivity of the chloro and iodo substituents, provides a powerful platform for the regioselective synthesis of complex, biologically active molecules. As demonstrated, its application in the development of kinase inhibitors targeting critical signaling pathways such as JNK, c-Met, and JAK-STAT highlights its significance in modern drug discovery. The ability to perform sequential cross-coupling and nucleophilic substitution reactions allows for the systematic and efficient exploration of chemical space, accelerating the identification and optimization of lead compounds. The protocols and insights provided in this application note aim to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutics.

References

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  • Hepatocyte growth factor/c-met signaling pathway is required for efficient liver regeneration and repair. Borowiak M, Garratt AN, Wüstefeld T, et al. Proc Natl Acad Sci U S A. 2004;101(29):10608-13.

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  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Ali A, et al. Bioorg Med Chem Lett. 2008;18(12):3649-53.

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Cui JJ, et al. J Med Chem. 2011;54(7):2127-42.

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Wang Y, et al. Molecules. 2016;21(11):1519.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Tondi D, et al. J Med Chem. 2021;64(20):14917-14989.

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Li Y, et al. Molecules. 2019;24(24):4577.

  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. Cui JJ, et al. ChemMedChem. 2012;7(7):1221-34.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Schepetkin IA, et al. Bioorg Chem. 2022;128:106093.

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Application Notes and Protocols for the Synthesis of Trisubstituted Pyridines Using 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Trisubstituted Pyridines and the 4-Chloro-3-iodopyridine Linchpin

The pyridine scaffold is a cornerstone in medicinal chemistry and pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] Specifically, trisubstituted pyridines offer a three-dimensional vector for molecular elaboration, enabling chemists to fine-tune steric and electronic properties to optimize target binding, selectivity, and pharmacokinetic profiles.[4]

This guide focuses on the strategic utilization of this compound, a versatile and highly valuable building block for the regioselective synthesis of complex trisubstituted pyridines. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to its utility. The C-I bond is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust C-Cl bond, allowing for a predictable and sequential approach to functionalization.[5][6] This document provides detailed protocols and the underlying chemical logic for leveraging this reactivity in key synthetic transformations.

Core Principle: Orthogonal Reactivity of Halogen Substituents

The synthetic power of this compound stems from the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > Cl.[6] This allows for selective functionalization at the C3 position (iodine) while leaving the C4 position (chlorine) intact for subsequent transformations. This sequential approach is fundamental to building molecular complexity in a controlled manner.[7]

G cluster_0 This compound mol Cl-Py-I C3 C3-I Bond (High Reactivity) mol->C3 1st Coupling Site (e.g., Suzuki, Sonogashira) C4 C4-Cl Bond (Lower Reactivity) mol->C4 2nd Coupling Site (e.g., Buchwald-Hartwig, Suzuki)

Diagram 1: Differential reactivity of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[5][8] When applied to this compound, the reaction occurs selectively at the more reactive C-I bond, providing a straightforward entry to 3-aryl or 3-heteroaryl-4-chloropyridines.

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd₂(dba)₃) with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9]

  • Base: A base such as Na₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9]

  • Solvent System: A mixture of an organic solvent (like Dioxane, DME, or Toluene) and water is common. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(pyridin-3-yl)pyridine
  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Summary: Suzuki Coupling Scope
EntryBoronic Acid PartnerCatalyst SystemBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄90-98
3Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃80-90
4Pyrimidin-5-ylboronic acidPdCl₂(dppf)K₂CO₃75-85

Yields are typical and may vary based on scale and specific reaction conditions.

Protocol 2: Sonogashira Coupling for C3-Alkynylation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating a C(sp²)–C(sp) bond.[10][11] This reaction is catalyzed by palladium and co-catalyzed by copper(I).[12] It provides an excellent method for introducing alkynyl functionalities at the C3 position of this compound.

Causality and Experimental Choices:

  • Dual Catalyst System: The palladium catalyst performs the oxidative addition with the C-I bond. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[12]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.[13]

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[13]

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)pyridine
  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent, followed by the dropwise addition of phenylacetylene (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting iodide.

  • Work-up:

    • Remove the triethylamine under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sequential Functionalization - Buchwald-Hartwig Amination at the C4-Chloro Position

Once the C3 position is functionalized, the remaining C-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This enables the introduction of a wide variety of primary and secondary amines at the C4 position.[16]

Causality and Experimental Choices:

  • Ligand Selection: The C-Cl bond is less reactive than the C-I bond. Therefore, a more electron-rich and sterically bulky phosphine ligand (e.g., Xantphos, BINAP) is often required to facilitate the oxidative addition to the C-Cl bond.[14][17]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[18]

  • Higher Temperature: Reactions involving C-Cl bond activation typically require higher temperatures compared to those involving C-I bonds to overcome the higher activation energy of the oxidative addition step.

Detailed Experimental Protocol: Synthesis of 3-Aryl-4-aminopyridine Derivative
  • Vessel Preparation: In an oven-dried Schlenk tube, add the 4-chloro-3-arylpyridine substrate (1.0 eq., from Protocol 1), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Inerting: Seal the tube, and evacuate and backfill with Argon three times.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., Xantphos, 0.04 eq.) in a small amount of solvent. Add this catalyst mixture to the Schlenk tube under Argon.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully quench with water.

    • Filter the mixture through a pad of Celite to remove palladium black.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

G start This compound step1 Step 1: C3-Functionalization (e.g., Suzuki Coupling) start->step1 intermediate 4-Chloro-3-arylpyridine step1->intermediate step2 Step 2: C4-Functionalization (e.g., Buchwald-Hartwig Amination) intermediate->step2 product 3-Aryl-4-amino-pyridine (Trisubstituted Product) step2->product

Diagram 2: Sequential synthesis workflow for trisubstituted pyridines.

Protocol 4: Ortho-Metalation and Electrophilic Quench

Directed ortho-metalation (DoM) is another powerful strategy for functionalizing pyridine rings.[19][20] After initial functionalization at C3 or C4, the existing substituent can direct lithiation to an adjacent position. For instance, a group at C3 could direct metalation to the C2 position, which can then be quenched with an electrophile.

Causality and Experimental Choices:

  • Directing Group: The effectiveness of DoM depends on the ability of a substituent to coordinate with the organolithium base, thereby increasing the acidity of the ortho-protons.[20][21]

  • Base: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are often used to prevent nucleophilic addition to the pyridine ring, which is a common side reaction with alkyllithiums like n-BuLi.[19][22]

  • Low Temperature: These reactions are performed at very low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions or decomposition of the lithiated intermediate.[22]

Detailed Experimental Protocol: C2-Methylation of a 4-Chloro-3-arylpyridine
  • Base Preparation: In a flame-dried, three-neck flask under Argon, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.

  • Substrate Addition: Slowly add a solution of the 4-chloro-3-arylpyridine substrate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Metalation: Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation at the C2 position.

  • Electrophilic Quench: Add an electrophile, such as iodomethane (CH₃I, 1.5 eq.), dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Quenching & Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a uniquely powerful and versatile reagent for the synthesis of highly decorated, trisubstituted pyridines. By understanding and exploiting the orthogonal reactivity of the C-I and C-Cl bonds, researchers can devise logical and efficient synthetic routes to complex molecules. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and directed ortho-metalation provide a robust toolkit for drug development professionals and synthetic chemists to access novel chemical space and accelerate their research programs.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL: [Link]

  • Title: First Metalation of Aryl Iodides: Directed ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. (1994) Source: SciSpace by Typeset URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis Source: ACS Publications URL: [Link]

  • Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: ortho metalation Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Buchwald Hartwig Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange Source: Royal Society of Chemistry URL: [Link]

  • Title: Directed (ortho) Metallation Source: Unknown URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Method for synthesizing 4-chloro-pyridine Source: Patsnap URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines Source: ElectronicsAndBooks.com URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 Source: Pro Progressio Alapítvány URL: [Link]

  • Title: Sonogashira cross-coupling reaction Source: YouTube URL: [Link]

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Application Note and Protocol: A Strategic Two-Step Synthesis of 4-Anilino-6-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-anilino-6-phenylpyrimidine, a scaffold of significant interest in medicinal chemistry, starting from the readily available 4-chloro-3-iodopyridine. The synthetic strategy hinges on a judicious sequence of two powerful palladium-catalyzed cross-coupling reactions: a selective Suzuki-Miyaura coupling to introduce the C6-phenyl group, followed by a Buchwald-Hartwig amination to install the C4-anilino moiety. This guide explains the rationale behind the chosen reaction sequence and conditions, offers detailed experimental procedures, and outlines methods for purification and characterization, aiming to provide researchers with a robust and reproducible protocol.

Introduction: The Significance of the Anilinopyrimidine Scaffold

The anilinopyrimidine core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of clinically important therapeutic agents.[1] These compounds are particularly prominent as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases.[2][3][4] The general structure, featuring an aniline group at the 4-position of a pyrimidine ring, is adept at binding to the ATP-binding site of many kinases.[5] The phenyl group at the 6-position can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties. Consequently, efficient and modular synthetic routes to access novel 4-anilino-6-phenylpyrimidine derivatives are highly sought after in both academic and industrial research.[1][2]

This application note details a logical and efficient pathway to this key scaffold from this compound, leveraging the differential reactivity of the carbon-halogen bonds.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence involving two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis. The strategy relies on the higher reactivity of the C-I bond compared to the C-Cl bond in the initial palladium-catalyzed cross-coupling step.[6][7]

Step 1: Suzuki-Miyaura Coupling. The synthesis commences with a regioselective Suzuki-Miyaura coupling of this compound with phenylboronic acid. The palladium catalyst will selectively insert into the weaker, more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for the subsequent transformation.[7][8][9]

Step 2: Buchwald-Hartwig Amination. The intermediate, 4-chloro-6-phenylpyrimidine, is then subjected to a Buchwald-Hartwig amination with aniline. This reaction specifically targets the remaining C-Cl bond to form the desired C-N linkage, yielding the final product.[10][11][12]

The complete workflow is illustrated below.

G cluster_0 Synthetic Workflow Start This compound Intermediate 4-Chloro-6-phenylpyrimidine Start->Intermediate Step 1: Suzuki Coupling (Phenylboronic Acid, Pd Catalyst, Base) Product 4-Anilino-6-phenylpyrimidine Intermediate->Product Step 2: Buchwald-Hartwig Amination (Aniline, Pd Catalyst, Base)

Caption: Overall synthetic workflow.

Mechanistic Considerations

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Both reactions proceed via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki coupling mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][13] The base plays a critical role in activating the organoboron species to facilitate transmetalation.[7][14]

Suzuki_Cycle cluster_reactants Pd0 L₂Pd(0) PdII_halide R¹-Pd(II)-X (L)₂ Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)-R² (L)₂ PdII_halide->PdII_R2 Transmetalation (R²-B(OR)₃⁻) PdII_R2->Pd0 Reductive Elimination (R¹-R²) R1X R¹-X = this compound R2B R²-B(OH)₂ = Phenylboronic Acid

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Similarly, the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][11][12][15]

Buchwald_Hartwig_Cycle cluster_reactants Pd0 L-Pd(0) OxAdd_Complex Ar-Pd(II)-X (L) Pd0->OxAdd_Complex Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)-NR¹R² (L) OxAdd_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR¹R², Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²) ArX Ar-X = 4-Chloro-6-phenylpyrimidine Amine HNR¹R² = Aniline

Caption: Generalized Buchwald-Hartwig amination cycle.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium-catalyzed reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[6]

Part A: Synthesis of 4-Chloro-6-phenylpyrimidine (Suzuki Coupling)
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound239.441.00 g4.181.0 equiv
Phenylboronic Acid121.930.61 g5.011.2 equiv
Pd(PPh₃)₄1155.560.24 g0.210.05 equiv
Sodium Carbonate (Na₂CO₃)105.990.88 g8.362.0 equiv
1,4-Dioxane-20 mL--
Water-5 mL--

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.18 mmol) and phenylboronic acid (0.61 g, 5.01 mmol).

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.24 g, 0.21 mmol) and sodium carbonate (0.88 g, 8.36 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 15 minutes. A gentle stream of inert gas should be maintained throughout the reaction via a balloon or bubbler.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Upon completion, cool the mixture to room temperature. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-6-phenylpyrimidine as a solid.

Part B: Synthesis of 4-Anilino-6-phenylpyrimidine (Buchwald-Hartwig Amination)
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Chloro-6-phenylpyrimidine190.630.50 g2.621.0 equiv
Aniline93.130.29 mL3.151.2 equiv
Pd₂(dba)₃915.720.024 g0.0260.01 equiv
Xantphos578.680.030 g0.0520.02 equiv
Sodium tert-butoxide (NaOtBu)96.100.35 g3.671.4 equiv
Toluene (anhydrous)-15 mL--

Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, add 4-chloro-6-phenylpyrimidine (0.50 g, 2.62 mmol), sodium tert-butoxide (0.35 g, 3.67 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.024 g, 0.026 mmol), and Xantphos (0.030 g, 0.052 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (15 mL), followed by aniline (0.29 mL, 3.15 mmol).

  • Inert Atmosphere: Seal the flask and remove it from the glovebox. Maintain a positive pressure of nitrogen or argon.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with dichloromethane (DCM) (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-anilino-6-phenylpyrimidine.[16]

Characterization of Final Product

The identity and purity of the synthesized 4-anilino-6-phenylpyrimidine should be confirmed using standard analytical techniques.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrimidine, phenyl, and aniline rings, as well as a singlet for the N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₁₆H₁₃N₃).

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Troubleshooting and Expert Insights

  • Low Yield in Suzuki Coupling: If the Suzuki reaction stalls, ensure all reagents are pure and the system is rigorously deoxygenated. The choice of base can be critical; potassium phosphate (K₃PO₄) can sometimes be a milder and more effective alternative to sodium carbonate.[12]

  • Hydrodehalogenation in Buchwald-Hartwig Reaction: The formation of 6-phenylpyrimidine (where -Cl is replaced by -H) is a common side reaction.[6] This can be minimized by ensuring strictly anhydrous conditions and using a sterically hindered, electron-rich phosphine ligand like Xantphos or BrettPhos, which can accelerate the desired reductive elimination step.[12]

  • Regioselectivity: The proposed sequence relies on the higher reactivity of the C-I bond in the Suzuki coupling. If scrambling or reaction at the C-Cl bond is observed, lowering the reaction temperature or using a catalyst system known for higher selectivity may be necessary.

  • Purification Challenges: Anilinopyrimidines can be somewhat polar and may streak on silica gel. Using a solvent system with a small amount of triethylamine or switching to a different stationary phase like alumina may improve chromatographic separation.[16]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. Available at: [Link]

  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Available at: [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. Available at: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals | ACS Central Science - ACS Publications. Available at: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - ResearchGate. Available at: [Link]

  • Chemical structures of the three anilinopyrimidine fungicides (pyrimethanil, cyprodinil and mepanipyrim) and of the three pyrimethanil haptens (pMm, pMn and pMp). - ResearchGate. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Certain 4-anilino-2-phenylquinoline Derivatives. Available at: [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed. Available at: [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central. Available at: [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. Available at: [Link]

  • Figure 1. Chemical structures of the three anilinopyrimidine fungicides... - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. Available at: [Link]

  • 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed. Available at: [Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed. Available at: [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF - ResearchGate. Available at: [Link]

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - MDPI. Available at: [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of 4-Chloro-3-iodopyridine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-3-iodopyridine

In the landscape of modern medicinal chemistry and drug discovery, pyridyl scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] this compound, in particular, stands out as a highly versatile and strategic building block.[3] Its utility stems from the presence of two distinct halogen atoms at the C3 and C4 positions, offering a powerful handle for regioselective functionalization through palladium-catalyzed cross-coupling reactions.[4][5][6] This differential reactivity allows for the sequential and controlled introduction of diverse molecular fragments, enabling the efficient construction of complex, highly substituted pyridine derivatives.

This guide provides an in-depth exploration of the primary palladium-catalyzed reactions applicable to this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic principles governing regioselectivity, provide detailed, field-tested protocols, and discuss the strategic considerations essential for researchers, scientists, and drug development professionals.

Pillar 1: Understanding and Exploiting Regioselectivity

The cornerstone of using this compound effectively is the ability to control which halogen reacts. The regiochemical outcome is dictated by the fundamental differences in carbon-halogen (C-X) bond strength and reactivity.

The Reactivity Hierarchy: The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[4] This trend is inversely correlated with the C-X bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the oxidative addition of a palladium(0) catalyst—often the rate-determining step of the catalytic cycle—vastly more favorable at the C3 (iodo) position.[4][7]

This inherent reactivity bias allows for the selective functionalization at the C3-position while leaving the C4-chloro substituent intact for subsequent transformations. While this selectivity is pronounced, it can be influenced by the choice of catalyst, ligands, and reaction conditions, though overcoming the innate preference requires specific strategies.[8][9]

G cluster_0 Regioselective Functionalization A This compound B Step 1: Pd-Catalyzed Coupling (Suzuki, Sonogashira, etc.) A->B High Reactivity at C-I Bond C C3-Functionalized Intermediate (4-Chloro-3-substituted-pyridine) B->C D Step 2: Second Coupling (More Forcing Conditions) C->D Lower Reactivity at C-Cl Bond E Di-substituted Product D->E

Caption: Logical workflow for sequential cross-coupling of this compound.

Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds, coupling an organohalide with an organoboron species.[10][11] Its tolerance of a wide range of functional groups makes it exceptionally valuable in drug discovery.[12]

Mechanism and Causality

The reaction proceeds via a well-established catalytic cycle.[6][13][14] The choice of a weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[15] The palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(dppf) with a ligand, facilitates the key steps. For this compound, oxidative addition occurs selectively at the C-I bond.

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-I]L₂ pd0->pd2_complex Oxidative Addition pd2_boronate [Ar-Pd(II)-R]L₂ pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-R pd2_boronate->product substrate Ar-I substrate->pd2_complex boronic R-B(OH)₂ + Base boronic->pd2_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application & Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentMolar Eq.Role
SubstrateThis compound1.0Electrophile
Coupling PartnerPhenylboronic Acid1.2 - 1.5Nucleophile Source
CatalystPd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05Catalyzes C-C bond formation
BaseK₂CO₃ or Cs₂CO₃2.0 - 3.0Activates boronic acid
Solvent1,4-Dioxane/H₂O (4:1)-Reaction Medium
Temperature80 - 100 °C-Provides activation energy

Experimental Protocol: Synthesis of 4-Chloro-3-phenylpyridine

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • Triphenylphosphine (PPh₃) (0.04 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and PPh₃ to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe. Degassing the solvent prevents catalyst degradation.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.[16]

Self-Validation & Troubleshooting:

  • Expected Outcome: 4-Chloro-3-phenylpyridine should be obtained as a white to off-white solid. Yields typically range from 75-95%. Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, ensure the base is dry and the solvents are properly degassed. A small additional charge of catalyst can sometimes restart a stalled reaction.

    • Protodeborylation: Formation of benzene from the boronic acid suggests moisture or premature decomposition. Ensure strictly anhydrous conditions for the organic solvent.

    • Homocoupling (Biaryl): Formation of biphenyl suggests oxidative coupling of the boronic acid. This is minimized by maintaining a strict inert atmosphere.

Pillar 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[17][18][19] This reaction is invaluable for introducing linear alkyne functionalities into molecules.[20]

Mechanism and Causality

The Sonogashira coupling uniquely employs a dual-catalyst system.[17] The palladium catalyst functions similarly to the Suzuki reaction, undergoing oxidative addition to the C-I bond. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The amine base serves both to deprotonate the alkyne and as the reaction solvent in many cases.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-I]L₂ pd0->pd2_complex Oxidative Addition pd2_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd2_complex To Pd Cycle alkyne H-C≡CR + Base alkyne->cu_halide Deprotonation

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Application & Protocol

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Table 2: Typical Conditions for Sonogashira Coupling

ComponentExample ReagentMolar Eq.Role
SubstrateThis compound1.0Electrophile
Coupling PartnerPhenylacetylene1.1 - 1.5Nucleophile Source
Pd CatalystPdCl₂(PPh₃)₂0.02 - 0.05Primary Catalyst
Cu Co-catalystCopper(I) Iodide (CuI)0.05 - 0.1Activates alkyne
Base/SolventTriethylamine (Et₃N)> 3.0Deprotonates alkyne, neutralizes HX
TemperatureRoom Temp. to 60 °C-Provides activation energy

Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)pyridine

Materials:

  • This compound (1.0 eq.)

  • Phenylacetylene (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.)

  • Copper(I) iodide (CuI) (0.05 eq.)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous (optional co-solvent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.[4]

  • Solvent and Reagent Addition: Add anhydrous THF (if used) followed by anhydrous Et₃N. Stir the mixture for 10-15 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired alkynylpyridine.[4]

Self-Validation & Troubleshooting:

  • Expected Outcome: The product should be a crystalline solid. Yields are typically high, often >85%.

  • Troubleshooting:

    • Glaser Coupling: Formation of a symmetrical diyne (e.g., 1,4-diphenylbuta-1,3-diyne) is a common side reaction resulting from the oxidative homocoupling of the alkyne. This is minimized by maintaining strictly anaerobic (oxygen-free) conditions.

    • Catalyst Deactivation: If the reaction mixture turns black (palladium black), the catalyst has likely decomposed. Ensure reagents and solvents are anhydrous and the inert atmosphere is maintained.

Pillar 4: Heck Reaction for Alkene Substitution

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[21][22][23] It is a powerful method for C-C bond formation that creates vinylated arenes.[24]

Mechanism and Causality

The Heck reaction cycle involves the oxidative addition of Pd(0) to the C-I bond, followed by migratory insertion (or carbopalladation) of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the new C=C double bond in the product and generates a palladium-hydride species. The base then regenerates the active Pd(0) catalyst. The choice of base (often a hindered amine like triethylamine or an inorganic base like K₂CO₃) is crucial for this final regeneration step.

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-I]L₂ pd0->pd2_complex Oxidative Addition insertion_complex Alkene Insertion Complex pd2_complex->insertion_complex Migratory Insertion hydride_complex [H-Pd(II)-I]L₂ insertion_complex->hydride_complex β-Hydride Elimination product Substituted Alkene insertion_complex->product hydride_complex->pd0 Base-mediated Regeneration alkene Alkene alkene->pd2_complex base Base base->hydride_complex

Caption: Catalytic cycle of the Mizoroki-Heck coupling reaction.

Application & Protocol

This protocol outlines a general procedure for the Heck coupling of this compound with an acrylate, a common electron-deficient alkene partner.

Table 3: Typical Conditions for Heck Coupling

ComponentExample ReagentMolar Eq.Role
SubstrateThis compound1.0Electrophile
Coupling Partnern-Butyl Acrylate1.5Alkene Source
CatalystPd(OAc)₂0.01 - 0.05Primary Catalyst
LigandP(o-tol)₃ or PPh₃0.02 - 0.1Stabilizes Pd catalyst
BaseTriethylamine (Et₃N)2.0Regenerates Pd(0) catalyst
SolventDMF or Acetonitrile-Polar aprotic medium
Temperature80 - 120 °C-Provides activation energy

Experimental Protocol: Synthesis of Butyl (E)-3-(4-chloropyridin-3-yl)acrylate

Materials:

  • This compound (1.0 eq.)

  • n-Butyl acrylate (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq.)

  • Triethylamine (Et₃N) (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add anhydrous DMF, Et₃N, and n-butyl acrylate via syringe.

  • Reaction: Seal the vessel and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash several times with water to remove DMF and salts. Wash the organic layer with brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the substituted acrylate.

Self-Validation & Troubleshooting:

  • Expected Outcome: The product is typically an oil or low-melting solid. The reaction generally shows high stereoselectivity for the trans (E) isomer.[24] Yields can be moderate to good (60-85%).

  • Troubleshooting:

    • Alkene Polymerization: Electron-deficient alkenes can polymerize at high temperatures. Adding a radical inhibitor like hydroquinone can sometimes be beneficial.

    • Isomerization: Formation of the undesired cis (Z) isomer can occur. This is often minimized by the choice of ligand and conditions.

    • Low Reactivity: Aryl chlorides are significantly less reactive in Heck reactions than iodides.[21] Ensure the reaction targets the C-I bond; coupling at the C-Cl bond would require a different, more active catalyst system.

Pillar 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[25][26][27] It has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[28]

Mechanism and Causality

The mechanism is analogous to other cross-coupling reactions.[25] A key difference is the nature of the base. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required. Its role is to deprotonate the amine after it has coordinated to the palladium center, forming a palladium-amido complex. This is the species that undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical to facilitate the reductive elimination step, which can otherwise be slow.[25][29]

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-I]L₂ pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)-NR₂]L pd2_complex->pd2_amido Base-mediated Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product amine HNR₂ + Base amine->pd2_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application & Protocol

This protocol describes a general procedure for the amination of this compound with a secondary amine.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample ReagentMolar Eq.Role
SubstrateThis compound1.0Electrophile
Coupling PartnerMorpholine1.2Amine Nucleophile
Catalyst PrecursorPd₂(dba)₃0.01 - 0.02Pd(0) Source
LigandXantphos0.02 - 0.04Stabilizes Pd, promotes elimination
BaseSodium tert-butoxide (NaOtBu)1.4Deprotonates coordinated amine
SolventToluene or Dioxane-Anhydrous, non-polar medium
Temperature80 - 110 °C-Provides activation energy

Experimental Protocol: Synthesis of 4-(4-Chloropyridin-3-yl)morpholine

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq.)

  • Xantphos (0.03 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Toluene, anhydrous

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and base, this reaction is best assembled in a glovebox.

  • Vessel Preparation: To an oven-dried vial, add NaOtBu, Xantphos, and Pd₂(dba)₃.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and finally morpholine.

  • Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation & Troubleshooting:

  • Expected Outcome: The product is typically a solid. Yields are generally good to excellent (>80%).

  • Troubleshooting:

    • Base Sensitivity: NaOtBu is highly hygroscopic and its quality is critical. Use freshly opened or properly stored base. If the substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, often requiring a different ligand/catalyst system.

    • Hydrodehalogenation: Formation of 4-chloropyridine indicates a side reaction where the aryl halide is reduced. This can be caused by moisture or side reactions with the base. Ensure anhydrous conditions.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.National Institutes of Health (NIH).
  • Role of palladium catalyst in cross-coupling reactions.Google AI Search.
  • Palladium-catalyzed cross-coupling reactions.Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Palladium catalyzed couplings.Chemistry LibreTexts.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.PubMed Central.
  • Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines.BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PubMed Central (PMC) - NIH.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.BenchChem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.BenchChem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.The Royal Society of Chemistry.
  • An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.BenchChem.
  • Sonogashira coupling.Wikipedia.
  • Buchwald–Hartwig amination.Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.BenchChem.
  • Heck reaction.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.BenchChem.
  • Heck Reaction.Organic Chemistry Portal.
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  • Heck Reaction | Named Reactions | Organic Chemistry Lessons.YouTube.
  • Heck reaction.YouTube.
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  • Suzuki Coupling.Organic Chemistry Portal.

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Application Notes & Protocols: The Role of 4-Chloro-3-iodopyridine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-3-iodopyridine, a strategically functionalized heterocyclic building block essential for modern drug discovery. We delineate its physicochemical properties, unique reactivity profile, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented. The narrative emphasizes the causality behind experimental choices, providing researchers with the necessary insights for robust reaction design, optimization, and scale-up.

Introduction: Strategic Value of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in modulating interactions with biological targets. This compound (C₅H₃ClIN) emerges as a particularly valuable synthetic intermediate due to the differential reactivity of its two halogen substituents.[2]

The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond.[3] This inherent reactivity difference allows for highly regioselective, sequential functionalization. Chemists can first introduce a diverse range of substituents at the 4-position via the more labile iodine, and subsequently modify the 3-position, or vice-versa under different conditions, enabling the rapid generation of complex, three-dimensional molecular architectures from a single, readily available starting material.

G cluster_start Starting Intermediate cluster_reactions Regioselective Functionalization (Position 3) cluster_products 4-Chloro Pyridine Derivatives cluster_final Further Derivatization (Position 4) start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd-Catalysis (Selective C-I Activation) sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd-Catalysis (Selective C-I Activation) buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd-Catalysis (Selective C-I Activation) prod_suzuki 4-Chloro-3-arylpyridine suzuki->prod_suzuki prod_sono 4-Chloro-3-alkynylpyridine sonogashira->prod_sono prod_buch 4-Chloro-3-aminopyridine buchwald->prod_buch final_product Complex Drug Scaffolds (e.g., Kinase Inhibitors) prod_suzuki->final_product 2nd Coupling Rxn or SNAr prod_sono->final_product 2nd Coupling Rxn or SNAr prod_buch->final_product 2nd Coupling Rxn or SNAr

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation.

Properties Summary
PropertyValueReference
CAS Number 89167-34-0
Molecular Formula C₅H₃ClIN[4]
Molecular Weight 239.44 g/mol
Appearance Solid
Melting Point 71-81 °C
SMILES C1=CN=CC(=C1Cl)I[4]
InChI Key GPFGRYFMMHDHGA-UHFFFAOYSA-N[4]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[6]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Core Application: Palladium-Catalyzed Cross-Coupling

The utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The protocols below provide robust starting points for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a cornerstone of medicinal chemistry for creating biaryl structures, which are prevalent in biologically active compounds.[3] The reaction selectively couples an aryl or vinyl boronic acid/ester at the 3-position.

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the C-I bond, (2) Transmetalation of the organic group from the boron atom to the palladium(II) complex, facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[9]

// Nodes for the cycle pd0 [label="L₂Pd⁰"]; pd_complex1 [label="L₂PdII(Py-Cl)(I)"]; pd_complex2 [label="L₂PdII(Py-Cl)(Ar)"]; product [label="4-Chloro-3-aryl-pyridine", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Invisible nodes for positioning labels oa_label [label="Oxidative\nAddition", shape=plaintext]; tm_label [label="Transmetalation", shape=plaintext]; re_label [label="Reductive\nElimination", shape=plaintext];

// Edges for the cycle pd0 -> pd_complex1 [label="4-Cl-3-I-Py"]; pd_complex1 -> pd_complex2 [label="ArB(OR)₂\nBase"]; pd_complex2 -> pd0 [label=""]; pd_complex2 -> product [style=dashed];

// Positioning labels {rank=same; pd0; oa_label; pd_complex1} {rank=same; product; re_label; pd_complex2} tm_label -> pd_complex1 [dir=none, style=invis]; re_label -> pd_complex2 [dir=none, style=invis]; } केंदot Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol:

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a ligand like SPhos (0.06 eq).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) to the flask via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-chloro-3-arylpyridine product.

Causality Insights:

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[10] Inorganic bases like K₃PO₄ and Cs₂CO₃ are effective and commonly used.

  • Ligand Choice: The choice of phosphine ligand is critical for catalyst stability and activity. Bulky, electron-rich ligands often accelerate the reductive elimination step, improving overall efficiency.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction provides a powerful method for installing alkyne moieties, which are versatile functional groups in drug candidates and valuable handles for further chemistry like click reactions.[11]

Reaction Principle: This reaction involves a dual catalytic system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[12][13]

Detailed Experimental Protocol:

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst, copper(I) iodide (CuI) (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq). The amine acts as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Causality Insights:

  • Copper Co-catalyst: The CuI is critical for facilitating the deprotonation of the alkyne and forming the reactive copper acetylide, which speeds up the transmetalation step significantly compared to copper-free variants.[13]

  • Amine Base: The amine base neutralizes the HI generated during the reaction and helps maintain the palladium catalyst in its active Pd(0) state.

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of carbon-nitrogen bonds is one of the most frequent transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination offers a general and high-yielding method to couple amines with aryl halides, overcoming the limitations of older methods.[14][15]

Reaction Principle: Similar to other cross-coupling reactions, the cycle involves oxidative addition of Pd(0) to the C-I bond. The amine then coordinates to the palladium(II) complex, and deprotonation by a strong base forms a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[16]

// Nodes for the cycle pd0 [label="L₂Pd⁰"]; pd_complex1 [label="L₂PdII(Py-Cl)(I)"]; pd_amido [label="L₂PdII(Py-Cl)(NR₂)"]; product [label="4-Chloro-3-amino-pyridine", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges for the cycle pd0 -> pd_complex1 [label="4-Cl-3-I-Py"]; pd_complex1 -> pd_amido [label="R₂NH, Base\n- HBX"]; pd_amido -> pd0 [label=""]; pd_amido -> product [style=dashed]; } केंदot Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 2.0 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Insights:

  • Base Selection: A strong, sterically hindered base like sodium tert-butoxide is often required to deprotonate the amine-palladium complex to form the key amido intermediate without competing as a nucleophile.[16]

  • Ligand Design: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are essential. They promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst dimers.[14][17]

Conclusion: An Enabling Tool for Drug Discovery

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined and predictable regioselectivity in key cross-coupling reactions allows for the efficient and modular synthesis of complex, highly substituted pyridine derivatives. The ability to selectively functionalize the C-I bond while preserving the C-Cl bond for subsequent transformations provides a logical and robust pathway to novel chemical entities. The protocols and insights provided herein serve as a foundational guide for researchers to leverage the full potential of this intermediate in the discovery and development of next-generation therapeutics.

References

  • Lal, K., & Kumar, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100143. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Various Authors. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2919. [Link]

  • PubChemLite. (n.d.). This compound (C5H3ClIN). Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9480-9498. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kankala, S., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Science.gov. (n.d.). pharmacologically active derivatives: Topics. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

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Application Notes and Protocols for the Selective C-N Bond Formation with 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regioselective Functionalization of Dihalogenated Heterocycles

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these bonds, offering significant advantages over traditional methods like the Ullmann condensation in terms of milder reaction conditions and broader substrate scope.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedure for the selective C-N bond formation with 4-chloro-3-iodopyridine. This substrate presents a unique challenge and opportunity in synthetic chemistry: the presence of two different halogen atoms on the pyridine ring, a C-I bond at the 3-position and a C-Cl bond at the 4-position, necessitates a highly selective approach to achieve the desired regiochemical outcome. We will delve into the mechanistic principles that govern this selectivity and provide a detailed, field-proven protocol for the preferential amination at the more reactive C-I bond.

The Challenge of Chemoselectivity: A Mechanistic Perspective

The successful selective C-N bond formation on this compound hinges on exploiting the inherent differences in reactivity between the carbon-iodine and carbon-chlorine bonds in the context of the Buchwald-Hartwig catalytic cycle. The generally accepted mechanism for this reaction involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

The chemoselectivity in the amination of dihalogenated heteroarenes is primarily dictated by the oxidative addition step. The relative bond dissociation energies of C-X bonds (C-I < C-Br < C-Cl) play a crucial role, with the weaker C-I bond being more susceptible to cleavage by the Pd(0) catalyst. This inherent reactivity difference provides a strong thermodynamic driving force for the preferential reaction at the iodo-substituted position.

However, kinetic factors, influenced by the choice of ligand and palladium catalyst speciation, can also significantly impact the regiochemical outcome. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of less reactive C-Cl bonds. Furthermore, the nature of the active palladium catalyst, whether it is a mononuclear or a multinuclear species, can alter the reaction pathway and, consequently, the site of reaction.

For the specific case of this compound, the electronic properties of the pyridine ring also come into play. The nitrogen atom's electron-withdrawing nature influences the electron density at each carbon atom, further differentiating the reactivity of the two halogenated positions. By carefully selecting the catalyst, ligand, base, and reaction conditions, we can exploit these subtle differences to achieve high selectivity for C-N bond formation at the C3 position.

Experimental Workflow for Selective C-N Coupling

The following diagram outlines the general workflow for the selective Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, amine, catalyst, ligand, and base in a reaction vessel. solvent Add anhydrous, degassed solvent. reagents->solvent inert Purge with inert gas (Ar or N2). solvent->inert heating Heat the reaction mixture to the specified temperature. inert->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: General workflow for the selective Buchwald-Hartwig amination.

Detailed Experimental Protocol: Selective Amination of this compound

This protocol is adapted from established procedures for the selective amination of analogous dihalogenated pyridines and is designed to favor C-N bond formation at the C3 (iodo) position.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Aniline, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction tube or flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry reaction tube or flask, add this compound, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-4-chloropyridine derivative.

Data Presentation: Key Reaction Parameters

ParameterRecommended Condition/ReagentRationale
Palladium Source Pd₂(dba)₃A common and reliable Pd(0) source for Buchwald-Hartwig reactions.
Ligand XantphosA bidentate phosphine ligand known to promote efficient C-N coupling.
Base Cesium Carbonate (Cs₂CO₃)A strong inorganic base effective in promoting the deprotonation of the amine.
Solvent 1,4-DioxaneA polar aprotic solvent that is widely used and effective for this transformation.
Temperature 100 °CSufficient to promote the reaction while minimizing potential side reactions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.

Causality Behind Experimental Choices: Ensuring Selectivity and Efficiency

The selection of each component in the experimental protocol is critical for achieving a successful and selective C-N bond formation.

  • Catalyst and Ligand System: The combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos is a well-established system for Buchwald-Hartwig aminations. Xantphos, with its wide bite angle, can stabilize the palladium center and facilitate the reductive elimination step. The choice of ligand is paramount in controlling selectivity, and while bulky monophosphine ligands can sometimes favor reaction at C-Cl, bidentate ligands often provide a good balance for selective C-I activation.

  • Base: Cesium carbonate is a strong yet relatively mild base that is effective in deprotonating a wide range of amines to form the active nucleophile. Its use is preferred over stronger bases like sodium tert-butoxide in cases where base-sensitive functional groups may be present on the coupling partners.

  • Solvent: Anhydrous and degassed 1,4-dioxane is a standard solvent for Buchwald-Hartwig reactions. Its polar aprotic nature helps to dissolve the reactants and intermediates, while the removal of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The chosen temperature of 100 °C is a good starting point, but optimization may be necessary depending on the specific amine used.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure that the palladium source and ligand are of high quality and that the reaction was set up under strictly inert conditions. Traces of oxygen can deactivate the catalyst.

    • Insufficient Base Strength: For less acidic amines, a stronger base such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) may be required. However, be mindful of potential side reactions with base-sensitive substrates.

    • Temperature: The reaction may require a higher temperature or longer reaction time.

  • Poor Selectivity (Formation of the C4-aminated product):

    • Ligand Effect: If significant amination at the C4 position is observed, screening different ligands may be necessary. Consider ligands that are less bulky to disfavor oxidative addition at the more sterically hindered C4 position.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to a loss of selectivity. Monitor the reaction closely and stop it once the desired product is formed in optimal yield.

  • Product Purification: The polarity of the resulting 3-amino-4-chloropyridine derivative will depend on the nature of the coupled amine. Adjust the eluent system for column chromatography accordingly.

Conclusion

The selective C-N bond formation with this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By leveraging the principles of the Buchwald-Hartwig amination and carefully selecting the reaction components, researchers can achieve high regioselectivity for amination at the C3 position. The protocol provided in this application note serves as a robust starting point for the development of a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Mechanism of the Buchwald-Hartwig Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Chloro-3-iodopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-chloro-3-iodopyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and enhance your reaction yields. As Senior Application Scientists, we have curated this guide to reflect both fundamental mechanistic principles and practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific issues that can arise during the Suzuki coupling of this compound, presented in a direct question-and-answer format.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?

Answer:

Low or nonexistent yields in the Suzuki coupling of this compound can often be attributed to several critical factors, primarily related to catalyst activity, the choice of reagents, and the reaction conditions. The inherent electronic properties of the pyridine ring and the presence of two different halogen atoms introduce specific challenges that must be addressed.

Primary Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly susceptible to inactivation by oxygen.[1]

  • Suboptimal Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] An inappropriate ligand can lead to a sluggish or stalled reaction.

    • Solution: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often highly effective. Consider screening ligands such as SPhos or XPhos, which have demonstrated efficacy in challenging coupling reactions.[4] N-heterocyclic carbene (NHC) ligands can also be a viable alternative.[5]

  • Ineffective Base or Solvent System: The base is critical for the transmetalation step, and its efficacy is highly dependent on the solvent.[6][7] The solubility of the base is a key consideration.

    • Solution: A screening of different bases is recommended. Commonly used and effective bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][8] The choice of solvent can significantly impact the solubility of the base and other reagents. A mixture of an organic solvent with water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) often improves the solubility of inorganic bases and facilitates the reaction.[1][9] Polar aprotic solvents like DMF or DMSO can also be effective but may require more careful optimization.[9][10]

  • Poor Reagent Quality: The purity of the starting materials, particularly the boronic acid or ester, is paramount. Boronic acids are known to degrade over time, forming boroxines, which can negatively impact their reactivity.[1]

    • Solution: Always use fresh or recently purified boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[11] Ensure that the this compound is of high purity.

Issue 2: Significant Formation of Side Products (Dehalogenation and Homocoupling)

Question: I am observing significant amounts of dehalogenated starting material (4-chloropyridine) and homocoupling of my boronic acid. How can I minimize these side reactions?

Answer:

The formation of dehalogenated byproducts and boronic acid homocoupling are common challenges in Suzuki reactions, particularly with heteroaryl halides.[4][12] Understanding the mechanisms behind these side reactions is key to mitigating them.

Minimizing Dehalogenation:

Dehalogenation occurs when the halogen atom on the starting material is replaced by a hydrogen atom.[4] N-heterocyclic halides, such as pyridines, are particularly susceptible to this side reaction.[4][13] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or residual water.[4][12]

  • Strategies to Reduce Dehalogenation:

    • Choice of Base: The use of milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often beneficial.[4] Stronger bases, especially alkoxides, should be used with caution as they can be a source of hydrides.

    • Solvent Selection: Avoid using alcohol-based solvents if dehalogenation is a significant issue, as they can act as hydride donors.[12] Anhydrous solvents may be beneficial in some cases, though water is often necessary to activate the boronic acid and dissolve the base.[11]

    • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of dehalogenation.[11]

    • Ligand Optimization: Employing bulky, electron-rich ligands can often favor the desired cross-coupling pathway over dehalogenation.[4]

Minimizing Boronic Acid Homocoupling:

Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and can occur when Pd(II) species are present in the reaction mixture.[12][14][15]

  • Strategies to Reduce Homocoupling:

    • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture.[12][15]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, it must first be reduced to the active Pd(0) species in situ, a process that can sometimes lead to the formation of Pd(II) species that promote homocoupling.[12]

    • Stoichiometry Control: In some cases, using a slight excess of the aryl halide can help to suppress the homocoupling of the boronic acid.[16]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first?

A1: In the Suzuki-Miyaura coupling of dihalogenated substrates, the reactivity of the carbon-halogen bond towards oxidative addition to the palladium(0) catalyst is the determining factor for selectivity. The general trend for reactivity is C-I > C-Br > C-Cl.[11][17] Therefore, for this compound, the carbon-iodine bond at the 3-position is significantly more reactive and will undergo selective coupling under carefully controlled conditions, leaving the chlorine at the 4-position intact for potential subsequent transformations.[17][18]

Q2: What is the optimal catalyst system for the Suzuki coupling of this compound?

A2: While there is no single "best" catalyst system for all Suzuki reactions, several have shown high efficacy for challenging substrates like halo-pyridines. A common and effective approach is to use a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand.[5] Alternatively, pre-formed palladium complexes with specific ligands, often referred to as precatalysts (e.g., Buchwald precatalysts), can offer enhanced stability and activity.[12] For the less reactive C-Cl bond, more specialized and highly active catalyst systems are generally required.[11]

Q3: How does the choice of base influence the reaction mechanism and outcome?

A3: The base plays a multifaceted role in the Suzuki coupling.[6][8] Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[5][7] There are two widely accepted pathways for this activation: the "boronate pathway," where the base coordinates to the boron atom to form a more reactive "ate" complex, and the "hydroxide/alkoxide pathway," where the base first reacts with the palladium(II) complex.[8][19] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.[8][11] Weaker bases like carbonates and phosphates are often preferred to minimize side reactions.[8]

Q4: Can I run this reaction open to the air?

A4: No, it is highly inadvisable to perform a Suzuki coupling reaction open to the atmosphere. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species.[12] This catalyst deactivation will lead to low or no product formation. Furthermore, the presence of oxygen has been shown to promote the undesirable homocoupling of the boronic acid.[12][20] Therefore, it is essential to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Experimental Protocols & Data

Optimized Reaction Conditions for Selective Coupling at the 3-Iodo Position

The following table provides a starting point for optimizing the selective Suzuki coupling at the more reactive 3-iodo position of this compound.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common and effective palladium precatalysts.[12]
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote efficient coupling of heteroaryl halides.
Base K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents)Effective and commonly used bases that minimize side reactions.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1)Biphasic solvent systems that aid in dissolving the inorganic base.[9]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.[18]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation and homocoupling.[12][15]
General Experimental Procedure
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent system.

  • Degassing: Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[4]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G ArX Ar-X (this compound) ArX->B RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->D Base Base Base->D Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents (catalyst, ligand, boronic acid) fresh and pure? Check_Atmosphere->Check_Reagents Yes Degas Thoroughly degas all solvents and the reaction mixture. Check_Atmosphere->Degas No Check_Conditions Screen different bases, solvents, and ligands. Check_Reagents->Check_Conditions Yes Replace_Reagents Use fresh, high-purity reagents. Check_Reagents->Replace_Reagents No Optimize_Temp Optimize reaction temperature and time. Check_Conditions->Optimize_Temp Success Improved Yield Optimize_Temp->Success Degas->Check_Reagents Replace_Reagents->Check_Conditions

Caption: A logical workflow for troubleshooting low yields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • RSC Publishing. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

Sources

Catalyst and ligand selection for selective coupling of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 4-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.

Part 1: Fundamental Principles & Core FAQs

This section addresses the foundational concepts governing the selective reactivity of this compound. Understanding these principles is the first step to effective troubleshooting.

Q1: I need to perform a cross-coupling reaction on this compound. Which position will react first, and why?

You can expect the reaction to occur selectively at the C-3 position (the carbon-iodine bond). This high chemoselectivity is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions, which typically begins with an oxidative addition step.[1][2][3] The palladium(0) catalyst inserts itself into the carbon-halogen bond. The bond dissociation energy of a carbon-iodine bond is significantly lower than that of a carbon-chlorine bond on an aromatic ring. Consequently, the oxidative addition at the C-I bond has a much lower activation energy and proceeds at a much faster rate, allowing for selective functionalization at this position under appropriate conditions.[2]

Q2: Is it possible to force the reaction to occur at the C-4 (C-Cl) position while the iodine is still present?

Direct selective coupling at the C-4 position in the presence of the C-3 iodine is exceptionally challenging and generally not feasible with standard cross-coupling methods. The inherent reactivity difference between the C-I and C-Cl bonds dictates that the C-I bond will almost always react first.[1][2] To functionalize the C-4 position, the recommended strategy is a sequential, two-step approach:

  • First, perform a selective cross-coupling at the C-3 iodo position.

  • Then, in a subsequent step, the less reactive C-4 chloro position can be targeted for a second, different coupling reaction, which may require more forcing conditions (e.g., higher temperatures, more active catalysts).[4]

Q3: What are the primary classes of cross-coupling reactions where this selectivity is applicable?

The C-I over C-Cl selectivity is a general principle that holds true for the most common and synthetically useful palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds using organoboron reagents.[1][2]

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl halides.[5][6]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with primary or secondary amines.[7][8][9]

Part 2: Troubleshooting Guides for Specific Reactions

Even with high intrinsic selectivity, experimental issues can arise. This section provides troubleshooting advice for common problems encountered during the selective coupling at the C-3 position.

A. Suzuki-Miyaura Coupling

Q4: My Suzuki reaction is not starting, or the yield is very low. What should I check first?

This is a common issue that can often be traced back to one of three areas: reagents, catalyst system, or reaction atmosphere.

  • Reagent Quality: Ensure your boronic acid is pure and has not degraded, a common issue known as protodeboronation, especially under aqueous conditions.[1] The quality of the base is also critical; use a fresh, dry base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

  • Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[1][10] This process can sometimes be inefficient. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system. Also, verify that your phosphine ligand has not oxidized.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[11] Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[4][11]

Q5: I am observing significant amounts of a biaryl byproduct derived from my boronic acid (homocoupling). How can I minimize this?

Homocoupling is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[11]

  • Improve Degassing: This is the most critical step. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30-60 minutes.[4]

  • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the incidence of homocoupling compared to in-situ reduction of Pd(II) sources.[11]

  • Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[11]

Q6: I am seeing a small amount of coupling at the C-4 (chloro) position. How do I improve selectivity?

While selectivity is generally high, overly harsh conditions can begin to activate the C-Cl bond.

  • Reduce Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl insertion. Run the reaction at the lowest temperature that allows for efficient C-I coupling (e.g., 80-90 °C instead of >100 °C).

  • Ligand Choice: Extremely electron-rich and bulky ligands, while excellent for activating challenging bonds, might slightly reduce the selectivity margin.[12] For this specific substrate, a standard ligand like PPh₃ or a moderately bulky biarylphosphine ligand is often sufficient and will maintain excellent selectivity.

B. Sonogashira Coupling

Q7: My Sonogashira reaction is sluggish, and I'm getting a lot of alkyne dimerization (Glaser coupling). What's the cause?

This points to an issue with the copper co-catalyst and/or the reaction atmosphere.

  • Glaser Coupling: The homocoupling of terminal alkynes is an oxidative process catalyzed by copper salts in the presence of oxygen.[6] The most effective solution is to ensure your reaction is run under strictly anaerobic (oxygen-free) conditions. Rigorous degassing of solvents and maintaining a positive pressure of inert gas is essential.

  • Catalyst System: The reaction relies on a synergistic interplay between the palladium and copper catalysts.[5] Ensure you are using a reliable source of Cu(I), such as CuI. The amine base (typically Et₃N or DIPEA) is also crucial, acting as both a base and a solvent. It must be anhydrous and amine quality can impact the reaction.

Q8: The reaction works, but the yield is poor, and I see starting material being consumed to form a de-iodinated byproduct (4-chloropyridine). What is happening?

This side reaction is hydrodehalogenation, where the C-I bond is reduced. It can be caused by several factors:

  • Proton Source: The presence of water or other protic impurities can lead to the protonolysis of key intermediates in the catalytic cycle. Ensure all reagents and solvents are scrupulously dry.[11]

  • Amine Quality: Use a high-purity, freshly distilled amine base. Some impurities can act as hydrogen donors.[11]

  • Reaction Time: Prolonged reaction times at elevated temperatures can sometimes favor decomposition pathways. Monitor the reaction closely and work it up promptly upon completion.

C. Buchwald-Hartwig Amination

Q9: I am attempting to couple a primary amine, but the reaction is giving a low yield and a complex mixture of products.

Primary amines can be challenging substrates as they can form catalytically incompetent bis(amine) palladium complexes.[13]

  • Ligand Choice is Critical: This is the most important parameter. For primary amines, especially hindered ones, bulky and electron-rich biarylphosphine ligands are required.[7][13] Ligands like XPhos, SPhos, or BrettPhos are specifically designed to promote reductive elimination from the palladium center and prevent catalyst inhibition.[4][13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but others like LHMDS or K₃PO₄ can be effective and may be necessary if your substrate has base-sensitive functional groups.[11][14]

Q10: My reaction with a coordinating heterocycle (like another pyridine or an imidazole) is failing. Why?

Nitrogen-containing heterocycles are notorious for poisoning palladium catalysts by coordinating strongly to the metal center, displacing the necessary phosphine ligand and shutting down the catalytic cycle.[1][13]

  • Use Specialized Ligands: This is a known challenge that has been addressed through rational ligand design. Large, flexible N-heterocyclic carbene (NHC) ligands or highly specialized biarylphosphine ligands (e.g., BIAN-NHC catalysts) have been developed to create a sterically shielded catalytic pocket that resists inhibition by coordinating substrates.[15][16][17]

  • Increase Catalyst Loading: As a last resort, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition, though this is not ideal.

Part 3: Recommended Starting Protocols

The following are general, robust protocols designed to achieve high selectivity for C-3 coupling. Optimization for specific substrates may be required.

Table 1: Recommended Catalyst Systems for Selective C-3 Coupling
Reaction TypePalladium SourceLigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5 mol%)(none)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)80-100
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)Toluene100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5 mol%)(none)Et₃N / DIPEATHF or DMFRT - 60
+ CuI (1-5 mol%)
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu (1.5 eq)Toluene or Dioxane80-110
Protocol 1: Selective Suzuki-Miyaura Coupling at C-3

This protocol is a general guideline and may require optimization for specific boronic acids.[2]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 3-aryl-4-chloropyridine.

Part 4: Visual Guides & Workflows

Diagram 1: The Principle of Chemoselectivity

This diagram illustrates the key step in the catalytic cycle that governs the selective reaction at the C-I bond.

Chemoselectivity cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0)L_n Active Pd(0)L_n Pd(II) Precatalyst->Active Pd(0)L_n Reduction Oxidative_Addition Oxidative Addition Complex (Aryl-Pd(II)-I) Active Pd(0)L_n->Oxidative_Addition FAST Selective C-I Activation C_Cl_Bond C-Cl Bond Activation (High Energy, SLOW) Active Pd(0)L_n->C_Cl_Bond Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active Pd(0)L_n Regeneration Product Product Reductive_Elimination->Product Substrate This compound Substrate->Active Pd(0)L_n

Caption: Selective C-I bond activation in the Pd catalytic cycle.

Diagram 2: General Troubleshooting Workflow

Use this logical flow to diagnose and solve common cross-coupling issues.

Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions Start No/Low Conversion Reagents Check Reagents Purity of Halide? Purity of Coupling Partner? Base Quality/Dryness? Start->Reagents Atmosphere Check Atmosphere Degassing Thorough? Maintained Inert? Start->Atmosphere Catalyst Check Catalyst Precatalyst or Pd(0)? Ligand Oxidized? Correct Loading? Start->Catalyst Sol_Reagents Purify/Replace Reagents Reagents:f0->Sol_Reagents Sol_Atmosphere Re-run with Rigorous Degassing Atmosphere:f0->Sol_Atmosphere Sol_Catalyst Use Fresh Catalyst/Ligand Consider Precatalyst Catalyst:f0->Sol_Catalyst

Sources

Technical Support Center: Synthesis of 4-Chloro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-3-iodopyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes and overcome potential side reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section details specific problems that may arise during the synthesis of this compound derivatives, their probable causes, and actionable solutions.

Issue 1: Low Yield of this compound via Direct Iodination of 4-Chloropyridine

Question: I am attempting to synthesize this compound by direct iodination of 4-chloropyridine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the direct electrophilic iodination of 4-chloropyridine are a common issue. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2][3] Several factors can contribute to poor yields, primarily related to the generation of a potent electrophilic iodine species and competing side reactions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficiently Activated Iodine Molecular iodine (I₂) is generally not electrophilic enough to react with the deactivated pyridine ring.[4]An oxidizing agent is necessary to generate a more potent electrophile, such as the iodonium ion (I⁺).[4][5] A mixture of iodine and an oxidizing agent like nitric acid, hydrogen peroxide, or potassium iodate in concentrated sulfuric acid can be effective.[5]
Formation of Isomeric Byproducts While the 3-position is electronically favored for electrophilic attack on 4-chloropyridine, some substitution may occur at other positions, leading to a mixture of isomers that are difficult to separate.The use of a directing group can enhance regioselectivity. One advanced method is Directed ortho Metalation (DoM), where a directing metalation group (DMG) guides the deprotonation to the adjacent position, followed by quenching with an iodine electrophile.[6][7][8][9] This offers high regioselectivity.
Reaction Conditions Not Optimized Temperature, reaction time, and solvent can significantly impact the reaction rate and the prevalence of side reactions.Systematically optimize reaction conditions. Start with lower temperatures to minimize side reactions and gradually increase if the reaction is too slow. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Experimental Protocol: Optimized Electrophilic Iodination

  • To a solution of 4-chloropyridine in a suitable solvent (e.g., acetic acid), add the iodinating agent. A common combination is iodine monochloride in acetic acid.[10]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen). A typical temperature is 70°C for 16 hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup. This may involve washing with a sodium thiosulfate solution to remove excess iodine, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Unwanted Side Products in the Sandmeyer Reaction of 4-Chloro-3-aminopyridine

Question: When I perform a Sandmeyer reaction on 4-chloro-3-aminopyridine to synthesize this compound, I observe the formation of several side products, including a significant amount of 4-chloro-3-hydroxypyridine. How can I suppress these side reactions?

Answer:

The Sandmeyer reaction is a powerful method for converting an amino group into various functionalities via a diazonium salt intermediate.[11][12][13] However, the diazonium salt can be unstable and susceptible to side reactions, particularly nucleophilic attack by water to form phenols (in this case, 4-chloro-3-hydroxypyridine).[11]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Premature Decomposition of Diazonium Salt The diazonium salt of 4-chloro-3-aminopyridine can be unstable, especially at elevated temperatures, leading to undesired reactions with the solvent (water).Maintain a low temperature (typically 0-5°C) throughout the diazotization and subsequent reaction with the iodide source. Use of an ice-salt bath is recommended.
Presence of Excess Water Water acts as a competing nucleophile, leading to the formation of the corresponding hydroxypyridine.[11]While some water is often necessary as a solvent, minimizing its concentration can reduce the formation of the hydroxyl byproduct. Running the reaction in a more concentrated acidic solution can help.
Radical-Mediated Side Reactions The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts or other undesired radical-derived products.[11][12]The use of a copper(I) catalyst is crucial for promoting the desired radical-nucleophilic aromatic substitution pathway.[11][12] Ensure the use of fresh, high-quality CuI.

Workflow for Minimizing Side Products in the Sandmeyer Reaction:

Sandmeyer_Troubleshooting cluster_diazotization Diazotization Step cluster_substitution Substitution Step cluster_key_parameters Start 4-Chloro-3-aminopyridine in aq. acid (e.g., H2SO4) Add_NaNO2 Add NaNO2 solution dropwise at 0-5°C Start->Add_NaNO2 Diazonium_Salt Formation of Diazonium Salt Add_NaNO2->Diazonium_Salt Add_KI Add diazonium salt solution to a cold solution of KI Diazonium_Salt->Add_KI Maintain low temperature Reaction Reaction at 0-5°C, allow to warm to RT Add_KI->Reaction Desired_Product This compound Reaction->Desired_Product Major Pathway Side_Product 4-Chloro-3-hydroxypyridine Reaction->Side_Product Side Pathway (minimized at low temp) Temp Temperature Control (0-5°C) Reagent_Quality Fresh Reagents (NaNO2, KI)

Caption: Workflow for the Sandmeyer reaction, highlighting critical control points.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Electrophilic Iodination: Direct iodination of 4-chloropyridine using an activated iodine source. This is conceptually simple but can suffer from low reactivity and regioselectivity issues.

  • Sandmeyer Reaction: Starting from 4-chloro-3-aminopyridine, which is converted to a diazonium salt and then treated with an iodide source like potassium iodide.[14][15][16] This is a versatile and common method.

  • Halogen Exchange: While less common for this specific isomer, it's a potential route, for instance, starting from a di-iodopyridine and selectively replacing one iodine with chlorine, or from a different dihalopyridine.

  • Directed ortho Metalation (DoM): This involves using a directing group on the pyridine ring to achieve highly regioselective lithiation at the 3-position, followed by quenching with an iodine source.[6][7]

Q2: How can I confirm the regiochemistry of my product and identify isomeric impurities?

A2: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The coupling patterns and chemical shifts of the pyridine ring protons are distinct for each isomer. 2D NMR techniques like COSY and NOESY can provide definitive structural confirmation.

  • Mass Spectrometry (MS): GC-MS or LC-MS can help identify the molecular weight of the product and any impurities, confirming the incorporation of one chlorine and one iodine atom. Fragmentation patterns can also provide structural clues.

  • X-ray Crystallography: For a solid product, single-crystal X-ray diffraction provides unambiguous proof of the structure and regiochemistry.

Q3: Are there any safety precautions I should be aware of when working with these reactions?

A3: Yes, several safety measures are crucial:

  • Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately.

  • Iodinating Agents: Reagents like iodine monochloride and strong acid/oxidizer mixtures are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyllithiums: Reagents like n-butyllithium used in DoM are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere (argon or nitrogen).

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • YouTube. Sandmeyer Reaction. [Link]

  • Chad's Prep®. The Sandmeyer Reactions. [Link]

  • Ranjbar-Karimi, A., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. Method for synthesizing 4-chloro-pyridine - Eureka. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Chem-Station. Directed Ortho Metalation. [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Filo. Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. [Link]

  • Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]

Sources

Purification techniques for 4-Chloro-3-iodopyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Chloro-3-iodopyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The purity of this compound is critical for the success of subsequent synthetic steps, particularly in the development of pharmaceutical agents. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and ensure the high quality of your material.

Part 1: Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.

Section A: Initial Assessment and General Issues

Question 1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile is highly dependent on the synthetic route. A common method involves the directed lithiation of 4-chloropyridine followed by quenching with an iodine source[1][2].

Causality: In this process, incomplete reaction or poor regioselectivity can lead to several common impurities. Understanding their origin is key to selecting an appropriate purification strategy.

Table 1: Common Impurities and Their Likely Origins

Impurity Likely Origin Recommended Removal Method
4-Chloropyridine Unreacted starting material from lithiation/iodination reactions[1]. Column Chromatography, careful Distillation (if scalable).
4-Chloro-2-iodopyridine or other regioisomers Incomplete regioselectivity during the iodination step. Column Chromatography is often the most effective method.
Di-iodinated pyridines Over-reaction or reaction with residual lithiated species. Column Chromatography, Recrystallization.
Residual Iodine (I₂) Excess quenching reagent used in the reaction. Aqueous wash with sodium thiosulfate solution[3].

| High-boiling solvents (e.g., DMF, THF) | Reaction or work-up solvents. | Aqueous washes, co-evaporation with toluene, high vacuum. |

Question 2: My "purified" this compound is a yellow or brown solid. What causes this discoloration and how can I fix it?

Answer: A yellow to brown tint is almost always due to trace amounts of elemental iodine (I₂)[3]. While often a minor impurity by weight, its strong color can be deceptive. Degradation of the compound, though less common, can also produce colored byproducts.

Troubleshooting Steps:

  • Confirm the Cause: Dissolve a small sample in a solvent like dichloromethane. If the solution has a purple or brown hue, iodine is the likely culprit.

  • Chemical Wash: The most effective removal method is an aqueous wash. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer with a 10% aqueous sodium thiosulfate solution. The thiosulfate ion reduces I₂ to the colorless iodide ion (I⁻), which is soluble in the aqueous layer[3]. Repeat until the organic layer is colorless.

  • Activated Carbon: For stubborn color, you can treat a solution of the product with a small amount of activated charcoal, followed by hot filtration. Use this method judiciously, as it can lead to significant product loss through adsorption.

Question 3: How can I reliably assess the purity of my final product?

Answer: A single analytical method is often insufficient for a complete purity profile. A combination of techniques provides the most comprehensive assessment.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting non-volatile organic impurities. A reversed-phase C18 column is typically effective for this class of compound[4][5]. Purity is calculated based on the area percentage of the main peak.

  • Gas Chromatography (GC): Useful if the compound is thermally stable and volatile. It is excellent for detecting volatile impurities and residual solvents[4].

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities that have distinct proton signals. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard[4].

  • Melting Point: A sharp melting point range close to the literature value (71-81 °C) is a good indicator of high purity[6]. A broad or depressed melting point suggests the presence of impurities.

Section B: Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided the correct solvent system is identified[7].

Question 4: I'm having trouble finding a good single solvent for recrystallization. What should I do?

Answer: It is common for a single solvent to be either too good (product is soluble even when cold) or too poor (product is insoluble even when hot). The solution is to use a binary solvent system.

Causality: A binary system consists of a "soluble" solvent in which your compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble. By carefully adjusting the ratio, you can achieve a state where the compound dissolves when hot and crystallizes upon cooling.

Recommended Solvent Systems to Screen:

Soluble Solvent Anti-Solvent Rationale & Comments
Ethyl Acetate Hexanes A very common and effective system for moderately polar compounds[3].
Ethanol Water Good for polar compounds that are sparingly soluble in water[8].
Toluene Hexanes Effective if the product is more soluble in aromatic solvents.

| Dichloromethane | Hexanes | Use with caution due to the high volatility of dichloromethane. |

Troubleshooting Scenario 1:

  • Problem: My product "oils out" instead of forming crystals during cooling.

  • Cause: The solution has become supersaturated too quickly, or the polarity difference between the solvent and your compound is too large. Oiling out traps impurities, defeating the purpose of recrystallization.

  • Solution: Re-heat the mixture until the oil redissolves. Add a small amount more of the "soluble" solvent to decrease the level of supersaturation. Allow the solution to cool much more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.

Section C: Troubleshooting Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures[9][10].

Question 5: My compound is streaking or tailing badly on the silica TLC plate and column. How can I get sharp bands?

Answer: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.

Causality: The lone pair of electrons on the pyridine nitrogen atom forms a strong interaction (acid-base) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some of the molecules to "stick" to the stationary phase, resulting in tailing or streaking[11][12].

Solution:

  • Add a Basic Modifier: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent (mobile phase). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your pyridine product to elute cleanly and form sharp, symmetrical bands.

  • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reversed-phase (C18) column.

Troubleshooting Scenario 2:

  • Problem: I am not getting good separation between this compound and a close-running impurity.

  • Cause: The polarity of your eluent is not optimized for this specific separation.

  • Solution:

    • Adjust Eluent Polarity: The most common eluent system is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate)[8]. Systematically vary the ratio. If your compounds are eluting too quickly (high Rf), decrease the amount of ethyl acetate. If they are sticking to the baseline (low Rf), increase the amount of ethyl acetate.

    • Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can dramatically alter selectivity. Try replacing ethyl acetate with dichloromethane or a mixture of THF/hexanes.

    • Use Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the column run. This helps to elute the less polar impurities first, followed by your product, and finally the more polar impurities, often with better resolution.

Section D: Troubleshooting Chemical Washes & Extractions

Liquid-liquid extraction is fundamental to the work-up process but can be a source of significant product loss if not understood correctly[13].

Question 6: I washed my organic layer with dilute HCl to remove basic impurities and lost most of my product. What happened?

Answer: You inadvertently extracted your product into the aqueous layer.

Causality: this compound is a basic compound due to the pyridine nitrogen. When you wash the organic layer with an aqueous acid (like HCl), you protonate the pyridine nitrogen, forming a pyridinium salt (R-Py-H⁺ Cl⁻)[14][15]. This ionic salt is highly soluble in the aqueous layer and will be removed from the organic layer along with the acid wash[16].

The Correct Way to Use Acid-Base Extraction:

  • To Remove Acidic Impurities: Wash the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts[14]. Your basic product will remain in the organic layer.

  • To Remove Neutral/Non-Basic Impurities: You can use this principle to your advantage. To separate your basic product from neutral impurities, you can deliberately extract it into an aqueous acid layer.

    • Dissolve the crude mixture in an organic solvent.

    • Extract with ~1M HCl. Your product moves to the aqueous layer.

    • Separate the layers. The neutral impurities remain in the organic layer, which can be discarded.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate your product, causing it to precipitate or be re-extracted into a fresh organic layer.

Part 2: Visualization of Purification Workflows

A logical workflow is essential for efficient and effective purification. The following diagrams illustrate a decision-making process for selecting a purification strategy and a standard experimental sequence.

purification_decision_tree start Crude Product Analysis (TLC, ¹H NMR) q1 Is the product a solid? start->q1 q2 Are impurities visible by TLC? q1->q2 No (Oil) recrystallize Attempt Recrystallization q1->recrystallize Yes q3 Is there significant iodine color? q2->q3 No chromatography Perform Column Chromatography q2->chromatography Yes thiosulfate_wash Perform Na₂S₂O₃ Wash q3->thiosulfate_wash Yes final_product Final Purity Check (HPLC, NMR, MP) q3->final_product No recrystallize->q2 Purity still low chromatography->q3 thiosulfate_wash->final_product

purification_workflow cluster_workup Aqueous Work-up cluster_purification Primary Purification reaction Crude Reaction Mixture quench Quench Reaction thiosulfate Na₂S₂O₃ Wash (Removes I₂) brine Brine Wash (Removes Water) dry Dry (Na₂SO₄ or MgSO₄) & Concentrate column Column Chromatography (Hexanes/EtOAc + 1% Et₃N) dry->column recrystallize_final Recrystallization (e.g., from EtOH/Water) final_product Pure Product recrystallize_final->final_product Characterize

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common purification and analysis procedures. Always use appropriate Personal Protective Equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate this compound from less polar and more polar impurities.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 20% Ethyl Acetate in Hexanes. The target compound should have an Rf value of approximately 0.2-0.3[9]. Add 1% triethylamine to the eluent to prevent tailing.

  • Column Packing:

    • Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom[17].

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle without letting the solvent level drop below the top of the silica bed[17].

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness.

    • Carefully add the concentrated sample or the dry-loaded silica to the top of the column bed[17]. Add a final protective layer of sand.

  • Elution:

    • Carefully add the eluent to the column. Use gentle air pressure ('flash' chromatography) to push the solvent through the column at a steady rate[10].

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Binary Solvent System)

This protocol uses an Ethyl Acetate/Hexanes solvent system, a common choice for compounds of moderate polarity[3].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid[7]. Stirring and heating on a hot plate will be necessary.

  • Induce Saturation: While the solution is still hot, slowly add hexanes (the anti-solvent) dropwise until you see the first signs of persistent cloudiness or precipitation.

  • Re-dissolve: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. For maximum yield, you can subsequently place the flask in an ice bath[7].

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of your final product[4][18].

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of Acetonitrile[18].

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • Start with 30% B for 2 minutes.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Analysis: Calculate purity by dividing the area of the main product peak by the total area of all peaks in the chromatogram and multiplying by 100[18].

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridin-4-ols.
  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79.
  • Biosynth. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (2023). Column chromatography. Retrieved from [Link]

  • Benchchem. (2025). Benchmarking Purity: A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)pyrimidine from Various Suppliers.
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
  • MDPI. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Moof University. (2018, September 24). Column chromatography [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

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Optimizing reaction conditions for Sonogashira coupling with 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

Topic: Optimizing Reaction Conditions for Sonogashira Coupling with 4-Chloro-3-iodopyridine Document ID: TSC-SC-2026-01 Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the Sonogashira coupling, specifically using the challenging this compound substrate. Our goal is to provide you with actionable insights and robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm planning a Sonogashira coupling with this compound. Which position will react, and why?

This is a critical first question. The reaction will exhibit high regioselectivity for the C-I bond over the C-Cl bond. This selectivity is governed by the fundamental mechanism of the Sonogashira reaction, specifically the oxidative addition step.[1] The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > OTf >> Cl.[2][3] This is because the C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition to the Pd(0) catalyst.[1] Therefore, you can confidently expect the alkyne to couple at the 3-position (where the iodine is) while leaving the 4-position (with the chlorine) intact for potential subsequent transformations.

Q2: What are the essential components for this reaction, and what is the specific function of each?

A successful Sonogashira coupling relies on the interplay of several key components. Understanding their roles is crucial for optimization and troubleshooting.

ComponentRole in the ReactionKey Considerations for this compound
Aryl Halide The electrophilic partner.This compound. The electron-deficient nature of the pyridine ring can enhance reactivity.
Terminal Alkyne The nucleophilic partner.Ensure high purity. If using a silyl-protected alkyne (e.g., TMS-acetylene), a deprotection step will be necessary.[2]
Palladium Catalyst The primary catalyst for the C-C bond formation.Typically a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is reduced in situ.[2]
Copper(I) Co-catalyst Accelerates the reaction by forming a copper acetylide intermediate.Usually CuI. Essential for the classic Sonogashira but can promote unwanted alkyne homocoupling.[2][4]
Ligand Stabilizes the Pd center and modulates its reactivity.Often a phosphine ligand (e.g., PPh₃). Bulky, electron-rich ligands can improve catalyst performance.[1][5][6]
Base Deprotonates the terminal alkyne and neutralizes the HX byproduct.Typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[2]
Solvent Solubilizes reactants and facilitates the reaction.Anhydrous, deoxygenated solvents are critical. Common choices include THF, DMF, or the amine base itself.[2][7]
Q3: Can you provide a reliable starting protocol for coupling an alkyne with this compound?

Certainly. The following protocol is a robust starting point for many terminal alkynes. It is always recommended to run a small-scale test reaction first.

Baseline Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration relative to the aryl halide).

  • Add anhydrous, degassed triethylamine (Et₃N) (2-3 equiv.).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific alkyne.

  • Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Proceed with standard aqueous workup and purification, typically by column chromatography.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My reaction isn't working at all. I only see my starting materials after several hours. What are the most critical initial checks?

When a reaction fails completely, it usually points to a fundamental issue with one of the core components or the reaction environment.[3]

  • Inert Atmosphere: This is the most common culprit. Oxygen can deactivate the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][3] Ensure your solvent and base were thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of inert gas (Ar or N₂).

  • Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a fresh bottle or a trusted source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species might be inhibited.[2] Similarly, CuI should be a white to light tan powder; if it is green or brown, it has likely oxidized and should be replaced.

  • Reagent Purity: Ensure your amine base and solvent are anhydrous. Water can interfere with the catalytic cycle. Impurities in the starting materials can also poison the catalyst.

Q: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[3] This indicates that your palladium catalyst has decomposed and precipitated out of solution.

  • Causality: This is often caused by using too high a reaction temperature, the presence of impurities, or an inappropriate solvent choice. Some anecdotal reports suggest that THF can sometimes promote palladium black formation.[7]

  • Solution: First, try lowering the reaction temperature. If that doesn't work, consider screening other solvents like DMF or 1,4-dioxane. Using more robust phosphine ligands (see below) that create a more stable palladium complex can also prevent this decomposition.

Problem 2: Formation of Significant Side Products

Q: My main side product is a dimer of my alkyne. How do I stop this Glaser homocoupling?

Glaser coupling is a classic side reaction in Sonogashira couplings and is directly promoted by the copper co-catalyst in the presence of oxygen.[2][4][8]

  • Causality: The copper acetylide intermediate, which is key to the Sonogashira cycle, can undergo oxidative dimerization if oxygen is present.

  • Solutions:

    • Improve Degassing: The most immediate solution is to be more rigorous with your inert atmosphere technique.

    • Go Copper-Free: For sensitive substrates, a copper-free Sonogashira is an excellent alternative.[9][10] This variation avoids the Glaser coupling pathway entirely. However, copper-free conditions often require higher temperatures, stronger bases (e.g., Cs₂CO₃), or more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[1]

A Troubleshooting Workflow for Sonogashira Reactions

Sonogashira_Troubleshooting cluster_1 Low Conversion Path cluster_2 Side Product Path start_node Reaction Issue problem_node1 Low/No Conversion Check for Pd Black start_node->problem_node1 Low/No Conversion problem_node2 Side Products Alkyne Dimer (Glaser) Dehalogenation start_node->problem_node2 Side Product Formation problem_node problem_node solution_node solution_node check1 Verify Inert Atmosphere problem_node1:f0->check1 solution1 Increase Temp. Screen Ligands Screen Solvents problem_node1:f1->solution1 If Pd Black solution2a Improve Degassing Use Copper-Free Conditions problem_node2:f1->solution2a solution2b Use Milder Base Lower Temperature problem_node2:f2->solution2b check2 Check Catalyst & Reagent Quality check1->check2 OK check2->solution1 OK

A decision tree for troubleshooting common Sonogashira coupling issues.

Problem 3: Advanced Optimization

Q: How do I choose a better ligand if the standard PPh₃ is not effective?

Ligand choice is one of the most powerful variables for optimization. The ideal ligand enhances catalyst stability and accelerates the rate-limiting step of the catalytic cycle. For an electron-deficient substrate like a pyridine derivative, this is particularly important.

  • Principle: The oxidative addition step is generally promoted by electron-rich ligands, which make the palladium center more nucleophilic.[1][6] The reductive elimination step is often accelerated by sterically bulky ligands.[6]

  • Recommendations: If PPh₃ is insufficient, consider moving to more specialized ligands. A study by Plenio and co-workers provides an excellent guide, showing that the steric bulk of the phosphine ligand should be considered in relation to the steric bulk of the alkyne.[5][6]

    • For less hindered alkynes: Try bulky, electron-rich trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃).

    • For more hindered systems: Buchwald-type biaryl phosphine ligands like XPhos or SPhos can be highly effective, as they are both bulky and electron-rich, promoting high catalytic activity.[9]

The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd_cycle Palladium Cycle cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiil trans-Pd(II)L₂(Ar)(I) pd0->pdiil Oxidative Addition (Ar-I) pdiil_alkyne trans-Pd(II)L₂(Ar)(C≡CR') pdiil->pdiil_alkyne Transmetalation product Ar-C≡CR' pdiil_alkyne->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu-C≡CR' cu_acetylide->pdiil From Copper Cycle alkyne H-C≡CR' cu_iodide CuI cu_iodide->cu_acetylide + Alkyne - HI (Base)

The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (2022). Organic Chemistry Portal. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9(9), 2396-2404. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7446-7467. [Link]

  • Shroder, M. The Sonogashira Coupling. (n.d.). [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Barreiro, J. L. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Kim, J., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Kim, J., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5556-5561. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2019). Reddit. [Link]

  • Eid, E. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Gawande, M. B., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1335. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2024). Vedantu. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)

"My reaction is yielding a mixture of C-3 (iodo-substituted) and C-4 (chloro-substituted) functionalized products. How can I enhance selectivity for the C-3 position?"

This is a common challenge stemming from the fundamental principles of palladium-catalyzed cross-coupling reactions. The selectivity is primarily dictated by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

Root Cause Analysis:

The C-I bond is inherently more reactive than the C-Cl bond towards oxidative addition. This is due to its lower bond dissociation energy.[1] Consequently, reactions at the C-3 position are generally favored. However, under forcing conditions (e.g., high temperatures, prolonged reaction times) or with highly active catalyst systems, competitive reaction at the C-4 position can occur.

Solutions & Optimization Strategies:

  • Temperature Control is Critical:

    • Action: Begin your reaction at room temperature and monitor its progress.[2] If the reaction is sluggish, gradually increase the temperature. High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.

    • Causality: By maintaining the lowest effective temperature, you exploit the kinetic difference in reactivity between the C-I and C-Cl bonds, favoring the pathway with the lower activation energy (C-I cleavage).

  • Judicious Choice of Catalyst and Ligand:

    • Action: For Suzuki couplings, a common starting point is a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃.[3] For Sonogashira couplings, a Pd(PPh₃)₂Cl₂/CuI system is standard.[4]

    • Causality: Less reactive catalyst systems can exhibit higher selectivity. Highly active, electron-rich, and bulky ligands might accelerate the reaction to a point where the selectivity between the two halogen sites diminishes.

  • Reaction Time:

    • Action: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the C-4 coupled product.

    • Causality: Extended reaction times, especially at elevated temperatures, can lead to the slow but steady formation of the undesired isomer.

Problem 2: Significant Formation of Dehalogenated Byproduct

"I am observing a significant amount of 4-chloropyridine in my reaction mixture after a metal-halogen exchange attempt."

This issue often arises during attempts to generate an organometallic intermediate at the C-3 position via metal-halogen exchange, a crucial step for subsequent reaction with an electrophile.

Root Cause Analysis:

Metal-halogen exchange, typically with organolithium reagents like n-BuLi or t-BuLi, is a rapid and reversible process.[5] The resulting 3-pyridyl lithium species can be unstable and may be protonated by trace amounts of water or other proton sources in the reaction mixture, leading to the deiodinated byproduct.

Solutions & Optimization Strategies:

  • Strictly Anhydrous and Inert Conditions:

    • Action: Ensure all glassware is oven-dried, and solvents are rigorously dried and degassed. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Causality: Eliminating proton sources is paramount to preserving the organometallic intermediate long enough for it to react with the desired electrophile.

  • Low-Temperature Protocol:

    • Action: Conduct the metal-halogen exchange at very low temperatures, typically -78 °C or even -100 °C.[6]

    • Causality: The stability of the organolithium intermediate is significantly enhanced at lower temperatures, suppressing protonation and other side reactions.

  • Choice of Organolithium Reagent:

    • Action: Using two equivalents of t-BuLi can sometimes offer better results.

    • Causality: The second equivalent of t-BuLi reacts with the t-butyl iodide byproduct of the exchange, driving the equilibrium towards the desired 3-lithiated pyridine and rendering the overall process irreversible.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental chemistry of this compound.

Q1: Why is the C-I bond more reactive than the C-Cl bond in cross-coupling reactions?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F. This is primarily due to the bond dissociation energies. The C-I bond is weaker and more easily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][7]

Q2: What are the best general starting conditions for a selective Suzuki coupling at the C-3 position?

A2: A robust starting point for a selective Suzuki coupling at the C-3 position would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: An aqueous solution of Na₂CO₃ (2 M, 2-3 equivalents) or K₂CO₃.[3]

  • Solvent: A biphasic system like Toluene/Water or Dioxane/Water.

  • Temperature: Start at room temperature and gently heat to 80-90 °C if necessary.[7]

  • Atmosphere: Inert (Argon or Nitrogen).

Q3: Can I perform a Buchwald-Hartwig amination selectively at the C-3 position?

A3: Yes, selective Buchwald-Hartwig amination at the C-3 position is achievable.[8] Similar to other cross-coupling reactions, the selectivity is governed by the higher reactivity of the C-I bond.[9] Utilizing milder reaction conditions and carefully choosing the palladium catalyst and ligand system are key to preventing reaction at the C-4 position.[10]

Q4: Is it possible to functionalize the C-4 position while leaving the C-3 iodo group intact?

A4: While challenging, it is possible under specific conditions. One strategy involves a metal-halogen exchange at the C-3 position to form a temporary protecting group, such as a boronic ester. Then, a more forcing cross-coupling reaction can be performed at the C-4 position. Another approach could involve a nucleophilic aromatic substitution (SNAr) reaction at the C-4 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen. However, this often requires harsh conditions and may not be compatible with all substrates.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Regioselective Cross-Coupling at C-3
Reaction TypePalladium Precursor (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)-K₃PO₄ (2)Toluene/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃N (3)THF/DMF25-60
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (4.5)-NaOtBu (1.5)Toluene80-110
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-3
  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1).

  • Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing the Process

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Mixture of C-3 and C-4 Functionalized Products check_temp Is the reaction temperature > 80°C? start->check_temp reduce_temp Action: Lower temperature to RT - 60°C check_temp->reduce_temp Yes check_catalyst Are you using a highly active catalyst system? check_temp->check_catalyst No solution Improved Selectivity for C-3 Position reduce_temp->solution change_catalyst Action: Switch to a less active catalyst (e.g., Pd(PPh3)4) check_catalyst->change_catalyst Yes check_time Is the reaction time excessively long? check_catalyst->check_time No change_catalyst->solution reduce_time Action: Monitor closely and stop reaction upon completion check_time->reduce_time Yes check_time->solution No reduce_time->solution

Caption: Decision tree for troubleshooting poor regioselectivity.

Diagram 2: Competing Reaction Pathways

G sub This compound + Pd(0)L_n c3_path Oxidative Addition at C-I Bond sub->c3_path Lower Ea (Favored Pathway) c4_path Oxidative Addition at C-Cl Bond sub->c4_path Higher Ea (Disfavored Pathway) Requires more energy (e.g., high temp) c3_product C-3 Functionalized Product c3_path->c3_product Transmetalation & Reductive Elimination c4_product C-4 Functionalized Product c4_path->c4_product Transmetalation & Reductive Elimination

Sources

Technical Support Center: 4-Chloro-3-iodopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Catalyst Deactivation and Ensuring Reaction Success

Welcome to the technical support center for cross-coupling reactions involving 4-chloro-3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guidance to help you overcome common challenges, with a specific focus on preventing catalyst deactivation.

The unique structure of this compound, with two different halogen atoms, offers selective reactivity. The carbon-iodine bond is significantly weaker and thus more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position. However, the pyridine nitrogen can coordinate to the palladium catalyst, and various reaction parameters can lead to catalyst deactivation, resulting in low yields and incomplete reactions. This guide will provide in-depth solutions to these issues.

Troubleshooting Guide: Catalyst Deactivation and Other Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My reaction is sluggish or has stalled, and I'm observing a black precipitate (Palladium Black).

Question: What is causing the formation of palladium black, and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation. It occurs when the active, soluble Pd(0) catalyst species agglomerate into larger, inactive palladium nanoparticles.[1] This is a frequent issue in many cross-coupling reactions, including those with this compound.

Root Causes and Solutions:

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent decomposition.[2]

    • Protocol: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation.

    • Protocol: For Suzuki-Miyaura and Sonogashira reactions with this compound, consider using bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or bidentate ligands like Xantphos.[3] These ligands form stable complexes with palladium, reducing the likelihood of decomposition.[3]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[2]

    • Protocol: While some reactions require heating, it's crucial to find the optimal temperature. If you observe catalyst precipitation, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to determine the minimum effective temperature.[2]

Issue 2: My yield is low, and I'm seeing significant amounts of a homocoupled byproduct.

Question: What leads to the formation of homocoupled products, and how can I minimize this side reaction?

Answer: Homocoupling, such as the formation of biaryl compounds from boronic acids in Suzuki-Miyaura reactions or diyne formation in Sonogashira reactions, is a common side reaction that consumes your starting materials and reduces the yield of the desired product.

Root Causes and Solutions:

  • Oxygen-Mediated Side Reactions: As with catalyst decomposition, the presence of oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura couplings.[4]

    • Protocol: Rigorous exclusion of oxygen through proper degassing and maintaining a positive pressure of an inert gas is the most effective preventative measure.

  • Copper Co-catalyst in Sonogashira Reactions: In Sonogashira couplings, the copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative homocoupling of the alkyne (Glaser coupling).

    • Protocol:

      • Minimize Copper: Use the lowest effective concentration of the copper co-catalyst (typically 1-5 mol%).

      • Slow Addition: Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.

      • Copper-Free Conditions: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These methods are well-established and can completely eliminate this side reaction.[5]

Issue 3: I'm observing protodeiodination of my starting material.

Question: What is causing the iodine atom to be replaced by a hydrogen atom, and how can I prevent this?

Answer: Protodeiodination is a side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom from a proton source in the reaction mixture. This leads to the formation of 4-chloropyridine, an undesired byproduct.

Root Causes and Solutions:

  • Presence of Water: Trace amounts of water or other protic impurities in the solvents or reagents are the primary culprits for protodeiodination.[4]

    • Protocol: Use anhydrous solvents and ensure all solid reagents are thoroughly dried before use. Glassware should be oven-dried or flame-dried under vacuum immediately before setting up the reaction.

  • Inappropriate Base: Some bases can either contain water or promote side reactions that generate proton sources.

    • Protocol: For Suzuki-Miyaura reactions, consider using bases like K₃PO₄ or Cs₂CO₃, which are less prone to causing protodeiodination compared to hydroxide bases.[6] Ensure the base is of high purity and handled under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for Suzuki-Miyaura coupling with this compound?

A1: For the Suzuki-Miyaura coupling of this compound, a common and effective catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[7] Alternatively, you can generate the active catalyst in situ using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with an excess of a phosphine ligand. For more challenging couplings, or to improve catalyst stability, consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7]

Q2: Can I perform a Heck reaction with this compound, and what conditions should I use?

A2: Yes, the Heck reaction is a viable method for the functionalization of this compound, typically at the more reactive iodo-position. A common catalyst system is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃. A base, such as triethylamine (Et₃N), is also required. These reactions are often carried out in polar aprotic solvents like DMF or NMP at elevated temperatures.[8]

Q3: What is the best approach for a Buchwald-Hartwig amination with this compound?

A3: For Buchwald-Hartwig amination, the choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or ferrocene-based ligands are generally required, especially if you were targeting the less reactive chloro-position.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[6] The reaction is usually performed in an anhydrous, aprotic solvent like toluene or 1,4-dioxane at temperatures ranging from 80-110 °C.[6]

Q4: How can I ensure the purity of my this compound starting material?

A4: The purity of your starting material is crucial, as impurities can poison the catalyst.[2] If you suspect impurities, you can purify the this compound by recrystallization or column chromatography. It is also important to ensure that the material is dry before use.

Q5: What is the role of the base in these cross-coupling reactions, and how does it affect the catalyst?

A5: The base plays multiple roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, it is required for the transmetalation step. In Heck reactions, it acts as a scavenger for the hydrogen halide produced. In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base can also influence catalyst stability. Very strong bases can sometimes promote ligand degradation or other side reactions. It is important to choose a base that is strong enough to facilitate the desired reaction but not so strong that it leads to catalyst deactivation or unwanted side reactions.

Data and Protocols

Table 1: Recommended Catalyst Systems and Conditions for Cross-Coupling Reactions of this compound
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5 mol%)-K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O80-100
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2-5 mol%)PPh₃Et₃N or DiisopropylamineTHF or DMFRoom Temp - 60
Heck Pd(OAc)₂ (1-3 mol%)P(o-tolyl)₃ or PPh₃Et₃NDMF or NMP100-120
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)RuPhos or XantphosNaOtBuToluene or Dioxane80-110

Note: These are general starting conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio). Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Catalyst Deactivation Pathways and Prevention

Diagram 1: Common Palladium Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L_n Catalyst Deactivated_Catalyst Inactive Pd(0) Aggregates (Palladium Black) Active_Catalyst->Deactivated_Catalyst Agglomeration (Poor Ligand Stability, High Temperature) Oxidized_Catalyst Oxidized Pd(II) Species Active_Catalyst->Oxidized_Catalyst Oxidation (Oxygen Presence) Poisoned_Catalyst Poisoned Catalyst (e.g., by impurities) Active_Catalyst->Poisoned_Catalyst Poisoning (Substrate/Reagent Impurities) G cluster_pre Pre-Reaction Setup cluster_reac Reaction Execution cluster_post Outcome Reagent_Purity Use High-Purity Reagents & Solvents Catalyst_Choice Select Appropriate Catalyst & Ligand Reagent_Purity->Catalyst_Choice Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Inert_Atmosphere->Catalyst_Choice Degas_Solvents Thoroughly Degas All Solvents Degas_Solvents->Catalyst_Choice Temp_Control Optimize & Control Reaction Temperature Catalyst_Choice->Temp_Control Monitoring Monitor Reaction Progress (TLC/LC-MS) Temp_Control->Monitoring Stable_Catalyst Stable Catalytic Cycle, High Yield Monitoring->Stable_Catalyst

Caption: Experimental workflow to maintain catalyst stability.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing the reaction conditions. BenchChem.
  • Reddit. (2018).
  • ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • ResearchGate. (2025). Optimization of the reaction conditions.
  • ResearchGate. (2025). Optimization of the reaction conditions.
  • Dalton Transactions. (2011).
  • ResearchGate. (2025). Optimization of reaction conditions.
  • Nanochemistry Research. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. BenchChem.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
  • Wikipedia. (n.d.).
  • Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • MDPI. (2021).
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • National Institutes of Health. (2018).
  • ResearchGate. (2010). catalyst poisoning.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • University of Bristol. (2018). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
  • ResearchGate. (2016). Optimization of reaction conditions.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • ResearchGate. (2022). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • MDPI. (2020).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • PMC. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. NIH.
  • Chemistry LibreTexts. (2023).
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • ResearchGate. (2011). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites.
  • RSC Publishing. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Royal Society of Chemistry.

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 4-Chloro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 4-chloro-3-iodopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the unique steric and electronic properties of this substrate. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you navigate the complexities of your reactions.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in standard palladium-catalyzed cross-coupling reactions, and why?

A: The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This selectivity is governed by the difference in bond dissociation energies (BDE). The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[1] This inherent reactivity difference allows for selective functionalization at the C3 position while leaving the C4-chloro group intact for subsequent transformations.

Q2: How does the pyridine nitrogen atom influence cross-coupling reactions with this substrate?

A: The lone pair of electrons on the pyridine nitrogen poses a significant challenge. It can coordinate to the palladium catalyst, forming inactive or less active catalyst species.[2] This coordination can inhibit the catalytic cycle and lead to low reaction yields.[2][3] The choice of ligand is therefore critical; bulky, electron-rich ligands are required to shield the palladium center from the pyridine nitrogen, thereby preserving its catalytic activity.[2][3]

Q3: What are the primary challenges associated with the steric hindrance of the 3,4-disubstituted pyridine ring?

A: The substituents at the C3 (iodo) and C4 (chloro) positions, especially when coupled with a bulky nucleophile or coupling partner, create a sterically congested environment around the reactive center. This steric hindrance can impede key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or reductive elimination in all cross-coupling reactions.[3] Overcoming this requires careful optimization of the catalyst system (ligand), base, and temperature to facilitate the approach of the coupling partners and the final bond formation.[3][4]

Troubleshooting Guides for Common Cross-Coupling Reactions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of an arylboronic acid at the C3 position of this compound is resulting in low conversion or no product. What are the most likely causes and solutions?

A: Low or no conversion in this reaction is a common problem that can typically be traced back to one of four areas: the catalyst system, the reaction conditions, reagent quality, or catalyst inhibition.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] The steric bulk around the C3 position and the inhibitory effect of the pyridine nitrogen necessitate a more robust catalyst system.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands form highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and resist coordination by the pyridine nitrogen.[2] Start with a higher catalyst loading (e.g., 2-5 mol%) and a ligand-to-palladium ratio of 2:1.[2]

  • Optimize the Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the starting material.

    • Solution: Screen a variety of bases. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, anhydrous conditions with a stronger base like K₃PO₄ can be more effective for hindered substrates and can minimize protodeboronation.[3] Ensure your solvent (e.g., Toluene, Dioxane, DMF) is anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[5]

  • Check for Protodeboronation: A frequent side reaction is the cleavage of the C-B bond of your boronic acid, especially in the presence of water and a strong base.[2][3]

    • Solution: Use anhydrous conditions and consider a milder base if protodeboronation is severe. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are more stable.

  • Adjust the Temperature: Excessively high temperatures can lead to catalyst decomposition (formation of palladium black), while temperatures that are too low may not provide enough energy to overcome the activation barrier for the sterically demanding coupling.[2]

    • Solution: Start at a moderate temperature (e.g., 80-90 °C) and slowly increase it if the reaction does not proceed. Monitor the reaction mixture for the formation of a black precipitate, which indicates catalyst death.[2]

Data Summary: Effect of Ligand and Base on a Model Suzuki Coupling

Reaction: this compound + Phenylboronic Acid

Pd Precatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<10
Pd₂(dba)₃SPhosK₃PO₄Toluene10085
Pd(OAc)₂XPhosK₃PO₄Toluene10092
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane10088

Note: Yields are representative and will vary based on specific substrates and precise conditions.

Sonogashira Coupling

Q: I am attempting a Sonogashira coupling at the C3 position and observe significant formation of a homocoupled alkyne dimer (Glaser coupling). How can I suppress this side reaction?

A: Glaser-Hay homocoupling is the most common side reaction in copper-cocatalyzed Sonogashira reactions and is primarily promoted by the presence of oxygen.[6]

Troubleshooting Steps:

  • Ensure Rigorously Anaerobic Conditions: Oxygen is the primary culprit behind Glaser coupling.

    • Solution: Use a robust degassing technique for your solvent and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]

  • Minimize or Eliminate the Copper Co-catalyst: While CuI is a standard co-catalyst, it is a key promoter of homocoupling.

    • Solution: First, try reducing the loading of CuI (e.g., to 1-2 mol%). If homocoupling persists, switch to a copper-free Sonogashira protocol.[6] Many modern methods utilize specific ligands that facilitate the catalytic cycle without the need for copper.

  • Control Reagent Addition: A high concentration of the alkyne can favor the bimolecular homocoupling pathway.

    • Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[6]

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a secondary amine is failing. What adjustments should I make?

A: Coupling secondary amines, especially bulky ones, to this sterically hindered substrate is challenging and requires a highly active catalyst system and carefully chosen base.[7]

Troubleshooting Steps:

  • Select an Appropriate Ligand: The steric hindrance of both the substrate and a secondary amine requires a ligand that promotes a very fast rate of reductive elimination.

    • Solution: Use highly active, bulky phosphine ligands. Josiphos-type ligands or Buchwald ligands like tBuXPhos or BrettPhos are specifically designed for challenging aminations.[8][9] These ligands stabilize the catalyst and accelerate the C-N bond-forming step.

  • Optimize the Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for these transformations.[5] Avoid weaker bases like carbonates, which are generally insufficient for deprotonating secondary amines in this context.

  • Monitor for Catalyst Decomposition: As with other couplings, catalyst deactivation is a risk.

    • Solution: Ensure an inert atmosphere and anhydrous solvent. If the reaction stalls, indicated by a color change to black, it may be due to catalyst decomposition.[2] Consider using a more stable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for air stability and rapid generation of the active Pd(0) species.

Visualized Workflows & Protocols

General Troubleshooting Workflow for Low-Yield Reactions

This decision tree provides a systematic approach to diagnosing and solving common issues in cross-coupling reactions with this compound derivatives.

G start Low / No Yield reagent_check Check Reagent Purity & Integrity (Substrate, Boronic Acid, Amine, etc.) start->reagent_check reagent_check->start Impure/Degraded (Purify/Replace) inert_check Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Blanket) reagent_check->inert_check Reagents OK inert_check->start Oxygen Leak (Improve Degassing/Setup) catalyst_check Evaluate Catalyst System (Pd Source & Ligand Choice) inert_check->catalyst_check Atmosphere OK catalyst_check->start Ineffective Ligand (Switch to Bulky Ligand) conditions_check Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_check->conditions_check Catalyst System OK conditions_check->start Suboptimal (Screen Base/Solvent/Temp) success Successful Reaction conditions_check->success Conditions Optimized

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Disclaimer: These protocols are general starting points. Optimization for specific substrates is highly recommended. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the C3 position.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol minimizes the risk of Glaser homocoupling.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and triethylamine (Et₃N, 3.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (to make a ~0.2 M solution). Add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove baseline impurities. Concentrate the filtrate and purify further by flash column chromatography if necessary.

Protocol 3: Buchwald-Hartwig Amination

This protocol is for coupling a secondary amine at the C3 position.

  • Setup: To an oven-dried Schlenk flask under argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and anhydrous, degassed toluene (to make a ~0.2 M solution).

  • Reaction: Seal the flask and heat to 110 °C with vigorous stirring. Monitor the reaction for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Steric Hindrance

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the steps most affected by the steric bulk of the 3,4-disubstituted pyridine substrate.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition (L₂Pd(II)(Ar)X) pd0->oa Ar-I tm Transmetalation (L₂Pd(II)(Ar)(Ar')) oa->tm Ar'-B(OR)₂ Base re Reductive Elimination (Ar-Ar') tm->re Sterically Hindered Step re->pd0 Regenerates Catalyst

Caption: Key steps in the Suzuki cycle impacted by steric hindrance.

By understanding the underlying principles and systematically troubleshooting, researchers can successfully navigate the challenges posed by sterically hindered this compound derivatives to achieve their synthetic goals.

References

  • Riemer, M., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 46. Available at: [Link]

  • Ciuffarin, E., & Senatore, L. (1970). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Israel Journal of Chemistry, 60(3-4), 156-173. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Iranian Journal of Catalysis. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

Sources

Best practices for handling and storing 4-Chloro-3-iodopyridine safely

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-iodopyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the safe handling, storage, and troubleshooting of this compound. As a halogenated pyridine derivative, this compound possesses specific hazards that necessitate rigorous adherence to safety protocols. The following question-and-answer format is designed to address common queries and potential issues encountered during experimental work, ensuring both personnel safety and experimental integrity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, hazards, and routine procedures for this compound.

Q1: What is this compound and what are its primary hazards?

A1: this compound is a solid, substituted pyridine compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both chlorine and iodine atoms, makes it a versatile intermediate.[1] However, this reactivity also contributes to its hazardous properties.

The primary hazards, as identified by the Globally Harmonized System (GHS), are significant. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause serious skin and eye irritation, with some classifications indicating a risk of serious eye damage.[2][3] Therefore, treating this compound with the utmost care is critical.

Table 1: Key Properties and Hazard Summary for this compound

PropertyValueSource
CAS Number 89167-34-0[4]
Molecular Formula C₅H₃ClIN
Molecular Weight 239.44 g/mol [5]
Appearance Solid
Melting Point 71-81 °C
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[2][3]
H315 (Causes skin irritation)[2][3]
H318/H319 (Causes serious eye damage/irritation)[2][3]
H400 (Very toxic to aquatic life)
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A multi-layered approach to PPE is essential to prevent exposure via all potential routes (skin, eyes, inhalation).[6] The causality behind each piece of equipment is rooted in mitigating the specific hazards of the compound.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[7][8] Latex gloves offer poor protection against many organic solvents and should be avoided.[9] Always check the manufacturer's glove compatibility chart for breakthrough times.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[9] Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10][11]

PPE_Workflow start Start: Prepare to Handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_basics Standard PPE Required: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_basics  Yes resp_needed Respirator Required (NIOSH-approved for organic vapors/particulates) fume_hood->resp_needed No   spill_risk Is there a significant splash risk or are you handling large quantities? ppe_basics->spill_risk resp_needed->ppe_basics face_shield Add Full Face Shield and Chemical Apron spill_risk->face_shield  Yes end_procedure Proceed with Experiment spill_risk->end_procedure No   face_shield->end_procedure

Caption: PPE selection workflow for handling this compound.

Q3: What are the best practices for storing this compound?

A3: Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions. The core principles are isolation, containment, and environmental control.

  • Container: Store the compound in its original, tightly sealed container.[8][10][12] This prevents contamination and potential reaction with atmospheric moisture.[1]

  • Location: The storage area must be cool, dry, and well-ventilated.[1][7][8][10] Store away from direct sunlight and heat sources.[10]

  • Incompatibility: Segregate this compound from incompatible materials. The primary incompatibilities are strong oxidizing agents and strong acids.[1][3] Storing these chemicals together can lead to vigorous or explosive reactions.

  • Security: Store in a secured area, such as a locked cabinet, accessible only to authorized personnel.[10]

Q4: How should I properly dispose of waste containing this compound?

A4: this compound and any materials contaminated with it are considered hazardous waste.[13] Improper disposal can harm the environment and violate regulations.[3][13]

  • Waste Segregation: Collect all waste (unused solid, contaminated labware, gloves, absorbent materials) in a dedicated, clearly labeled hazardous waste container.[13] Do not mix with incompatible waste streams.[13]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[13]

  • Disposal Route: Never dispose of this chemical down the drain or in regular trash.[7][13] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13] The typical method for pyridine compounds is high-temperature incineration.[13]

Troubleshooting Guide

This section provides step-by-step solutions for specific problems that may arise during experiments.

Q5: I've spilled a small amount of this compound powder on the lab bench inside the fume hood. What is the correct cleanup procedure?

A5: For a small spill that you are trained to handle, a prompt and systematic response is key to preventing wider contamination and exposure.[10]

Step-by-Step Spill Cleanup Protocol (Small Spill):

  • Alert & Secure: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the proper height.

  • Don PPE: If not already wearing it, don the full mandatory PPE as described in Q2, including double-layered nitrile gloves, a lab coat, and safety goggles.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[7][13][14] Avoid raising dust. Do not use combustible materials like paper towels to absorb the bulk of the chemical.

  • Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.[13][14] Use non-sparking tools if a solvent is present.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[13]

  • Dispose: All cleanup materials (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the sealed waste container.[13]

  • Report: Report the incident to your lab supervisor or EHS department, as per your institution's policy.

Spill_Response spill Spill Detected spill_size Assess Spill Size spill->spill_size large_spill Large Spill (Outside fume hood or >100g) spill_size->large_spill Large small_spill Small Spill (Inside fume hood, manageable) spill_size->small_spill Small evacuate 1. Evacuate Immediate Area large_spill->evacuate alert_large 2. Alert Colleagues & Supervisor evacuate->alert_large call_ehs 3. Call Emergency Services / EHS alert_large->call_ehs secure_area 4. Secure Area, Prevent Entry call_ehs->secure_area trained Are you trained to clean the spill? small_spill->trained trained->call_ehs No   alert_small 1. Alert Colleagues in Area trained->alert_small  Yes ppe 2. Don Appropriate PPE alert_small->ppe contain 3. Cover with Inert Absorbent ppe->contain collect 4. Collect into Hazardous Waste Container contain->collect decontaminate 5. Decontaminate Surface collect->decontaminate dispose 6. Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Decision tree for responding to a this compound spill.

Q6: What are the signs of accidental exposure, and what first aid measures should be taken?

A6: Recognizing the symptoms of exposure is the first step to taking appropriate action. Immediate and correct first aid can significantly reduce the severity of the health effects.[7]

  • Inhalation: May cause respiratory tract irritation, coughing, or a feeling of tightness in the chest.[3]

    • First Aid: Immediately move the affected person to fresh air.[2][15] If breathing is difficult or they feel unwell, seek immediate medical attention.[2]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, or a burning sensation.[3]

    • First Aid: Immediately take off contaminated clothing.[2][16] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][10][15] Seek medical attention if irritation persists.[15]

  • Eye Contact: Causes serious eye irritation or damage, resulting in redness, pain, and watering.[3]

    • First Aid: Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][10][15] Remove contact lenses if present and easy to do.[2][15] Seek immediate medical attention.[17]

  • Ingestion: Harmful if swallowed. May cause soreness and redness of the mouth and throat.[3]

    • First Aid: Rinse the mouth thoroughly with water.[2][15] Do NOT induce vomiting. Seek immediate medical attention.[17]

In all cases of exposure, it is critical to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

Q7: I've noticed the solid this compound in my bottle has developed a yellowish tint over time. Is it still safe and effective to use?

A7: The development of a yellow color in pyridine-based compounds upon storage can be an indication of degradation.[18] While slight discoloration may not always impact reactivity for certain applications, it raises concerns about purity and the potential formation of unknown, potentially more hazardous byproducts.

Recommended Actions:

  • Assess Purity: If the experiment is sensitive to impurities (e.g., catalysis, final API synthesis), the material should not be used without re-analysis. Techniques like NMR or LC-MS can determine the purity and identify potential degradants.

  • Consider the Application: For less sensitive, early-stage synthetic steps, a slightly discolored reagent might be acceptable, but this is a risk. It could lead to lower yields or purification difficulties.

  • Prioritize Safety: From a safety perspective, it is best to assume that the degradation products may have different or more pronounced hazards. Handle with even greater caution.

  • When in Doubt, Dispose: If re-analysis is not feasible or if the discoloration is significant, the safest course of action is to dispose of the material as hazardous waste following the protocol in Q4. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened.[18]

References

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • ERC. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • A2A Pharmachem. (n.d.). Chloro-4-iodopyridine-3-carboxaldehyde. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from [Link]

  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Unipd. (2023). OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Retrieved from [Link]

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Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 4-Chloro-3-iodopyridine and 4-Bromo-3-iodopyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the vast array of available building blocks, dihalogenated pyridines offer a powerful platform for iterative functionalization, enabling the precise construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of two such critical intermediates: 4-chloro-3-iodopyridine and 4-bromo-3-iodopyridine . We will dissect their reactivity profiles, explore the mechanistic underpinnings of their selectivity, and provide actionable experimental protocols to guide your synthetic strategy.

The Decisive Factor: Understanding the Hierarchy of Halogen Reactivity

The synthetic utility of these molecules hinges on the differential reactivity of their three key reactive sites: the carbon-iodine (C-I) bond at the C3 position, the carbon-halogen (C-Cl or C-Br) bond at the C4 position, and the electrophilic nature of the pyridine ring itself.

Palladium-Catalyzed Cross-Coupling: The Dominance of the C-I Bond

In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the reactivity of the carbon-halogen bond is paramount. This reactivity is inversely proportional to the bond dissociation energy (BDE). The established trend for aryl halides is:

C-I < C-Br < C-Cl [1][2][3][4][5]

The carbon-iodine bond is significantly weaker and more polarizable than both the carbon-bromine and carbon-chlorine bonds.[2][4] This makes it far more susceptible to the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1][6] Consequently, for both this compound and 4-bromo-3-iodopyridine, palladium-catalyzed transformations will occur with overwhelming selectivity at the C3-Iodo position .

While the primary site of reaction is identical, a subtle difference in reaction rate can be anticipated. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in the 4-chloro analogue.[7] This slight increase in the electrophilicity of the C-I bond in this compound may lead to a marginally faster rate of oxidative addition compared to the 4-bromo counterpart in some catalytic systems.[7] However, for most practical applications, this difference is minor, and both substrates are excellent partners for selective C3 functionalization.

Nucleophilic Aromatic Substitution (SNAr): The Battle at the C4 Position

Nucleophilic aromatic substitution (SNAr) presents a different reactivity landscape. Here, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[8][9] The pyridine nitrogen powerfully activates the C2 and C4 positions towards nucleophilic attack by stabilizing the anionic intermediate through resonance.[10][11]

For both substrates, the C4 position is the most probable site for SNAr. The key differentiators are the electrophilicity of the ring and the leaving group ability of the C4 halogen.

  • Electrophilicity: The more electron-withdrawing chlorine atom makes the C4 position of this compound slightly more electrophilic and thus more susceptible to the initial nucleophilic attack.

  • Leaving Group Ability: The ability of the halide to depart in the elimination step is crucial. In SNAr, leaving group ability generally follows the trend: I > Br > Cl.

In this contest, the superior leaving group ability of bromide typically outweighs the enhanced electrophilicity conferred by chloride. Therefore, 4-bromo-3-iodopyridine is expected to be the more reactive substrate in SNAr reactions at the C4 position .

Data Presentation: Comparative Performance in Key Reactions

The following tables summarize the expected reactivity and typical yields for the selective functionalization of these two building blocks. The data is synthesized from established chemical principles and analogous systems reported in the literature.

Table 1: Selective C3 Suzuki-Miyaura Coupling

Substrate Coupling Partner Typical Catalyst System Product Expected Yield (%) Key Observation
This compound Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 4-Chloro-3-phenylpyridine >90 Highly selective coupling at the C-I bond.[12]

| 4-Bromo-3-iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-3-phenylpyridine | >90 | Highly selective coupling at the C-I bond.[12] |

Table 2: Selective C3 Sonogashira Coupling

Substrate Coupling Partner Typical Catalyst System Product Expected Yield (%) Key Observation
This compound Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 4-Chloro-3-(phenylethynyl)pyridine ~90 Excellent regioselectivity for the C-I position.[13]

| 4-Bromo-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-3-(phenylethynyl)pyridine | ~90 | Excellent regioselectivity for the C-I position.[12][13] |

Table 3: Selective C4 Nucleophilic Aromatic Substitution (SNAr)

Substrate Nucleophile Typical Conditions Product Expected Reactivity Key Observation
This compound Morpholine DMSO, K₂CO₃, 120 °C 4-(3-Iodopyridin-4-yl)morpholine Moderate Slower reaction due to poorer leaving group ability of chloride.

| 4-Bromo-3-iodopyridine | Morpholine | DMSO, K₂CO₃, 100 °C | 4-(3-Iodopyridin-4-yl)morpholine | High | Faster reaction due to superior leaving group ability of bromide. |

Visualizing the Mechanisms

To further clarify these reactivity principles, the following diagrams illustrate the key mechanistic pathways.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition_complex [Py-Pd(II)(I)(L)₂-X] pd0->oxidative_addition_complex substrate 4-X-3-I-Pyridine (X = Cl or Br) substrate->oxidative_addition_complex Oxidative Addition (Selective at C-I bond) transmetalation_complex [Py-Pd(II)(R)(L)₂-X] oxidative_addition_complex->transmetalation_complex transmetalation_complex->pd0 product 4-X-3-R-Pyridine transmetalation_complex->product Reductive Elimination boronic_acid R-B(OH)₂ + Base borate_complex [R-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->transmetalation_complex Transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura coupling, highlighting the selective oxidative addition at the C-I bond.

Caption: General mechanism for SNAr at the C4 position, proceeding via a Meisenheimer intermediate.

Experimental Protocols

The following protocols serve as validated starting points for the selective functionalization of these substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol is adapted for high-yield coupling at the C-I bond, leaving the C4-halogen intact.[14][15]

Materials:

  • 4-Halo-3-iodopyridine (1.0 equiv) (where Halo = Cl or Br)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add the 4-halo-3-iodopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C3-Position

This protocol is optimized for the selective formation of a C(sp²)-C(sp) bond at the C3 position.[13][16][17]

Materials:

  • 4-Halo-3-iodopyridine (1.0 equiv) (where Halo = Cl or Br)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

Procedure:

  • To a dry Schlenk flask, add the 4-halo-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (or other amine base/solvent).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution at the C4-Position

This general protocol outlines the substitution of the C4-halogen, where 4-bromo-3-iodopyridine is expected to react more readily.

Materials:

  • 4-Halo-3-iodopyridine (1.0 equiv) (where Halo = Cl or Br)

  • Amine nucleophile (e.g., morpholine) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, combine the 4-halo-3-iodopyridine, amine nucleophile, and base.

  • Add the polar aprotic solvent (DMSO or DMF).

  • Heat the reaction mixture with stirring to 100-140 °C. (Note: A lower temperature may be sufficient for the more reactive 4-bromo substrate).

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 4-bromo-3-iodopyridine is not merely one of availability but a strategic decision in the design of a synthetic route.

  • For selective C3 functionalization via palladium-catalyzed cross-coupling, both reagents are superb choices. They offer a reliable handle for introducing aryl, heteroaryl, alkynyl, and amino moieties with exceptional regioselectivity. The choice can often be dictated by cost and commercial availability, with the understanding that the 4-chloro analogue might offer a slight rate enhancement in certain systems.

  • For subsequent functionalization at the C4 position via SNAr, 4-bromo-3-iodopyridine is the superior substrate. Its enhanced reactivity, driven by the better leaving group ability of bromide, allows for milder reaction conditions and potentially higher yields.

This differential reactivity profile empowers chemists to perform sequential, site-selective modifications. A common and powerful strategy involves an initial palladium-catalyzed coupling at the C3-iodo position, followed by a nucleophilic aromatic substitution at the C4-bromo or C4-chloro site, providing a modular and efficient pathway to highly decorated pyridine cores essential for modern drug discovery and materials science.

References

  • Vertex AI Search, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH"
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A Comparative Guide to the Orthogonal Reactivity of Halogens in Di- and Tri-substituted Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, poly-substituted pyridines represent a class of privileged scaffolds. Their utility is profoundly enhanced by the ability to perform selective, sequential functionalization of carbon-halogen bonds. This guide offers an in-depth comparison of the orthogonal reactivity of halogens (I, Br, Cl) in di- and tri-substituted halopyridines, focusing on the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as Nucleophilic Aromatic Substitution (SNAr). By elucidating the principles that govern this selectivity and providing actionable experimental protocols, this document serves as a practical resource for the rational design of complex pyridine-containing molecules.

The Principles of Halogen Reactivity on the Pyridine Core

The selective functionalization of a polyhalogenated pyridine hinges on the distinct reactivity of each C-X bond. This reactivity is governed by a confluence of factors, primarily the nature of the halogen, its position on the pyridine ring, and the electronic and steric environment created by other substituents and the reaction conditions.

The Halogen Hierarchy in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is inversely related to the C-X bond dissociation energy. This establishes a clear and predictable reactivity hierarchy:

C–I > C–Br >> C–Cl

This intrinsic difference is the cornerstone of orthogonal synthesis using mixed halopyridines. For instance, in a bromoiodopyridine, the C-I bond can be selectively functionalized under mild conditions while leaving the C-Br bond intact for a subsequent, more forcing reaction.[1][2]

The Influence of Position: Electronic and Steric Effects

The pyridine ring is electron-deficient, a property that is amplified by the presence of electronegative halogen substituents. The position of the halogen significantly impacts its reactivity:

  • Positions α and γ to Nitrogen (C2, C4, C6): These positions are the most electron-deficient due to the inductive effect and resonance delocalization of the nitrogen lone pair.[3] Consequently, they are the most reactive sites for oxidative addition in palladium-catalyzed couplings.[4] Generally, the reactivity order is C4(6) > C2.[5]

  • Positions β to Nitrogen (C3, C5): These positions are less electron-deficient and, therefore, less reactive in cross-coupling reactions.[4]

Nucleophilic Aromatic Substitution (SNAr): An Inverted Reactivity Paradigm

In contrast to palladium-catalyzed reactions, the reactivity order for SNAr is inverted. This reaction proceeds via a two-step addition-elimination mechanism, where the first step, the nucleophilic attack, is typically rate-determining. The stability of the resulting Meisenheimer intermediate is key. More electronegative halogens are better able to stabilize the negative charge through induction, leading to the following reactivity trend:

C–F > C–Cl > C–Br > C–I

This opposing selectivity provides a powerful complementary strategy for the sequential functionalization of halopyridines. For instance, in a dichloropyridine, one chlorine might be substituted via an SNAr reaction, while the other is amenable to a subsequent cross-coupling reaction.[6]

The Decisive Role of Ligands and Reaction Conditions

While the intrinsic reactivity of C-X bonds provides a general roadmap, the choice of palladium catalyst, and particularly the phosphine or N-heterocyclic carbene (NHC) ligand, can profoundly influence and even override these inherent preferences.[7]

  • Sterically Hindered Ligands: Bulky ligands (e.g., QPhos, PtBu3, IPr) can favor reaction at less sterically hindered positions or invert conventional selectivity. For example, in 2,4-dichloropyridine, while standard catalysts favor reaction at the C2 position, bulky NHC ligands can promote highly selective coupling at the C4 position.[6][8]

  • Electron-Rich Ligands: Electron-rich ligands can enhance the rate of oxidative addition, which can be crucial for activating less reactive C-Cl bonds.

The interplay of these factors allows for a remarkable degree of control over the site of reaction, enabling the synthesis of specific isomers that would otherwise be inaccessible.

Comparative Reactivity Data

The following tables summarize experimental data for the selective functionalization of various di- and tri-substituted halopyridines, illustrating the principles discussed above.

Table 1: Selective Suzuki-Miyaura Coupling of Dihalopyridines
SubstratePosition of ReactionCatalyst / LigandBaseSolventTemp. (°C)Yield (%)RegioselectivityReference(s)
2-Bromo-4-iodopyridineC4Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100~90>98:2 (C4:C2)[2]
2,4-DichloropyridineC2Pd(dppf)Cl₂Na₂CO₃DME/H₂O80>95Exclusive C2[6]
2,4-DichloropyridineC4Pd-PEPPSI-IPrK₂CO₃Dioxane10070-85up to 10.4:1 (C4:C2)[8]
2,4-DichloropyridineC4PdCl₂ (ligand-free)K₂CO₃Toluene/EtOH/H₂O55High>99:1 (C4:C2)[8]
2,6-DibromopyridineC2 (mono-arylation)Pd(OAc)₂ / SPhosK₃PO₄Toluene10085High for mono-arylation[9]
2,5-Dibromo-3-hexylthiophene*C2 & C5 (di-arylation)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9075-90Di-substituted[10]

*Thiophene shown as an analogous heteroaromatic system.

Table 2: Selective Buchwald-Hartwig Amination of Dihalopyridines
SubstratePosition of ReactionCatalyst / LigandBaseSolventTemp. (°C)Yield (%)RegioselectivityReference(s)
2,4-DichloropyridineC2Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11080-95High for C2[11]
5-Bromo-2-chloropyridineC2Pd(OAc)₂ / BINAPCs₂CO₃Toluene100~70Favors C2-Cl amination[8]
5-Bromo-2-chloropyridineC5Pd(OAc)₂ / Bulky LigandNaOtBuToluene80~80Favors C5-Br amination[8]
2,6-Dihalopyridines (I, Br, Cl)C2 (mono-amination)Pd(OAc)₂ / XantphosCs₂CO₃Dioxane100GoodMono-aminated product[11]
Table 3: Selective Sonogashira Coupling of Polyhalopyridines
SubstratePosition of ReactionCatalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)RegioselectivityReference(s)
2-Bromo-4-iodopyridineC4PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-6085-95Exclusive C4[1]
3,5-Dibromo-2,6-dichloropyridineC3 (mono-alkynylation)Pd(PPh₃)₄ / CuIi-Pr₂NEtTHFRT~70Mono-alkynylation at C3[12][13]
3,5-Dibromo-2,6-dichloropyridineC3, C5 (di-alkynylation)Pd(PPh₃)₄ / CuIi-Pr₂NEtTHF60~80Di-alkynylation at C3/C5[12][13]
6-Bromo-3-fluoro-2-cyanopyridineC6Pd(PPh₃)₄ / CuIEt₃NTHFRT85-95Exclusive C6[14]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key selective cross-coupling reactions.

Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position of 2-Bromo-4-iodopyridine

This protocol leverages the higher reactivity of the C-I bond to achieve selective arylation at the C4 position.[2]

Materials:

  • 2-Bromo-4-iodopyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol: Ligand-Controlled Selective Buchwald-Hartwig Amination at the C2-Position of 2,4-Dichloropyridine

This protocol demonstrates the conventional selectivity for the C2 position in 2,4-dichloropyridine using a standard catalyst system.

Materials:

  • 2,4-Dichloropyridine

  • Aniline or other amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) to a dry Schlenk flask. Add anhydrous toluene and stir for 10-15 minutes.

  • Reaction Setup: To the flask containing the catalyst, add 2,4-dichloropyridine (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Protocol: Selective Sonogashira Coupling at Bromine Centers of 3,5-Dibromo-2,6-dichloropyridine

This protocol illustrates the chemoselective coupling at the more reactive C-Br bonds in the presence of less reactive C-Cl bonds.[12][13]

Materials:

  • 3,5-Dibromo-2,6-dichloropyridine

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3,5-dibromo-2,6-dichloropyridine (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add the terminal alkyne (2.2-2.5 equiv for di-alkynylation), Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and DIPEA (3.0 equiv).

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reactivity and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows in the selective functionalization of halopyridines.

G Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling cluster_halogen Halogen Reactivity cluster_position Positional Reactivity cluster_snar S(N)Ar Reactivity I Iodine (I) Br Bromine (Br) I->Br Decreasing Reactivity Cl Chlorine (Cl) Br->Cl Decreasing Reactivity C4_6 C4 / C6 (γ) C2 C2 (α) C4_6->C2 Decreasing Reactivity C3_5 C3 / C5 (β) C2->C3_5 Decreasing Reactivity F Fluorine (F) Cl_snar Chlorine (Cl) F->Cl_snar Decreasing Reactivity Br_snar Bromine (Br) Cl_snar->Br_snar Decreasing Reactivity I_snar Iodine (I) Br_snar->I_snar Decreasing Reactivity

Caption: General reactivity trends for halogens and positions on the pyridine ring.

G Workflow for Selective Suzuki Coupling Start Start: Dihalopyridine & Arylboronic Acid Setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere Start->Setup Catalysis Add Pd Catalyst & Solvents Setup->Catalysis Reaction Heat & Stir (4-16h) Catalysis->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Workup: - Cool & Dilute - Extract with organic solvent Monitor->Workup Purify Purification: - Dry & Concentrate - Column Chromatography Workup->Purify Product Pure Mono-arylated Pyridine Purify->Product

Caption: A generalized experimental workflow for selective Suzuki-Miyaura coupling.

Conclusion

The orthogonal reactivity of halogens in di- and tri-substituted halopyridines offers a powerful and versatile platform for the synthesis of complex, highly functionalized molecules. A thorough understanding of the interplay between halogen identity, positional electronics, and the modulating effects of ligands and reaction conditions is paramount for achieving the desired regioselectivity. By leveraging the principles and protocols outlined in this guide, researchers can strategically navigate the synthetic landscape of polyhalogenated pyridines, unlocking new avenues for drug discovery and materials science. The provided experimental data and workflows serve as a practical starting point for the development of robust and efficient synthetic routes to novel pyridine derivatives.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Chloro-3-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pyridine Chemistry

4-Chloro-3-iodopyridine is a cornerstone heterocyclic building block, prized in medicinal chemistry and materials science for its differentiated reactivity. The presence of two distinct halogen atoms—an iodine and a chlorine on a pyridine ring—allows for selective, stepwise functionalization through various cross-coupling reactions. This strategic potential is central to the synthesis of novel pharmaceuticals and complex organic materials.[1] The iodine atom is generally more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling regioselective carbon-carbon bond formation.[1]

However, the success of these synthetic endeavors hinges on our ability to accurately monitor reaction progress and characterize the resulting product mixture. The reaction may not proceed to completion, or side reactions such as dehalogenation, homocoupling, or substitution at the less reactive chlorine site can occur.[2][3] Therefore, robust analytical methodologies are not merely a quality control step but an integral part of synthetic strategy development.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of products from a model Suzuki-Miyaura reaction of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide researchers in selecting the optimal method for their specific analytical goals.

The Model Reaction: Regioselective Suzuki-Miyaura Coupling

To create a realistic analytical challenge, we will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. The primary objective is the synthesis of 4-chloro-3-phenylpyridine.

Reaction Principle: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, mediated by a palladium catalyst and a base.[4] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[1][4] The higher reactivity of the C-I bond compared to the C-Cl bond directs the initial coupling to the 3-position of the pyridine ring.

Expected Products & Potential Impurities:

  • Starting Material: this compound

  • Main Product: 4-Chloro-3-phenylpyridine

  • Potential Byproducts:

    • 3-Iodo-4-phenylpyridine (coupling at the chlorine position)

    • 3,4-Diphenylpyridine (double coupling)

    • Biphenyl (homocoupling of phenylboronic acid)[2]

    • 3-Iodopyridine or 4-Chloropyridine (dehalogenation)[2]

Experimental Protocol: Synthesis of 4-Chloro-3-phenylpyridine
  • To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 2.5 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by taking aliquots for analysis by TLC, HPLC, or GC-MS.[1]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Part 1: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an exceptionally well-suited technique for monitoring the progress of coupling reactions involving aromatic compounds.[5] Its primary advantage lies in its ability to analyze samples without the need for volatilization, making it ideal for products that may be less volatile or thermally sensitive.[6] Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the standard for separating the components of this reaction mixture based on their relative hydrophobicity.

Causality in Method Design:
  • Column Choice (C18): A C18 (octadecylsilane) column is selected for its excellent retention and separation of aromatic compounds. The hydrophobicity of the analytes (starting material, product, biphenyl) governs their interaction with the stationary phase.

  • Mobile Phase (Gradient Elution): A gradient of acetonitrile and water is used to effectively separate compounds with a range of polarities. The run starts with a higher water content to retain more polar compounds and gradually increases the acetonitrile concentration to elute the more nonpolar, strongly retained compounds like biphenyl and the main product.[7]

  • Acidic Additive (Formic Acid): Adding a small amount of formic acid to the mobile phase protonates the nitrogen on the pyridine ring. This suppresses silanol interactions on the stationary phase and ensures symmetrical, sharp peaks, which is critical for accurate quantification. It also renders the mobile phase compatible with mass spectrometry detection (LC-MS).[8]

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Take a small aliquot (~10 µL) from the crude reaction mixture.

    • Quench it in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex thoroughly and filter through a 0.22 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

Expected Data Summary: HPLC

The following table outlines the expected elution order and relative retention times. The exact retention times will vary based on the specific system and conditions.

CompoundExpected Retention Time (t R)Rationale for Elution Order
This compoundEarlyThe most polar of the key analytes.
4-Chloro-3-phenylpyridine Mid Increased hydrophobicity from the phenyl group.
BiphenylLateHighly nonpolar, strongly retained by the C18 phase.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Aliquot from Reaction Mixture B Dilute & Quench (ACN/Water) A->B C Syringe Filter (0.22 µm) B->C D Inject 5 µL into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Quantify Components (% Area) H->I

Caption: Workflow for HPLC analysis of the reaction mixture.

Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for separating and identifying volatile and thermally stable compounds.[6][9] Its major strength is the coupling of high-resolution capillary gas chromatography for separation with mass spectrometry for definitive identification based on a compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern.

Causality in Method Design:
  • Technique Choice: The starting material and expected main product are sufficiently volatile and thermally stable to be suitable for GC analysis. GC offers superior resolving power compared to standard HPLC, allowing for better separation of closely eluting isomers or impurities.

  • Ionization Method (EI): Electron Ionization (EI) at a standard energy of 70 eV is used. This is a "hard" ionization technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for a molecule.[6] These patterns can be compared against spectral libraries (like NIST) for confident identification of known compounds and used for structural elucidation of unknown byproducts.

  • Temperature Program: A temperature ramp is essential. It begins at a low temperature to retain and separate highly volatile components and gradually increases to elute higher-boiling-point compounds like the coupled products and biphenyl.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A standard GC system coupled to a Mass Spectrometer with an EI source and a quadrupole mass analyzer.

  • Sample Preparation:

    • Take an aliquot (~50 µL) of the crude organic layer post-workup.

    • Dilute it 1:100 in a volatile solvent such as ethyl acetate or dichloromethane.

    • Ensure the sample is dry (free of water) to prevent damage to the column and MS components.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temp: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40 - 450 m/z.

Expected Data Summary: GC-MS

This table shows predicted retention order and key mass fragments for identification.

CompoundExpected Retention Time (t R)Key Diagnostic Ions (m/z) & Interpretation
BiphenylEarly154 [M]⁺, 77 [C₆H₅]⁺
4-Chloro-3-phenylpyridineMid189/191 [M]⁺ (Cl isotope pattern), 154 [M-Cl]⁺
This compoundLate239/241 [M]⁺ (Cl isotope pattern), 204 [M-Cl]⁺, 112 [M-I]⁺

Note: The elution order in GC is primarily based on boiling point. This compound, being heavier and having stronger intermolecular forces, is expected to have a higher boiling point and thus a longer retention time than the product.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot from Organic Layer B Dilute in Volatile Solvent (EtOAc) A->B C Inject 1 µL into GC B->C D Separate by Boiling Point (Temp Program) C->D E EI Ionization (70 eV) & Fragmentation D->E F Mass Analysis (Quadrupole) E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Mass Spectra for each Peak G->H I Identify via Fragmentation & Library Matching H->I

Caption: Workflow for GC-MS analysis of the reaction mixture.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is universally "better," but which is the most fit-for-purpose tool for the analytical question at hand.

FeatureHPLC with UV DetectionGC-MS with EI Source
Principle Separation by polarity/hydrophobicity in a liquid phase.Separation by boiling point/volatility in a gas phase.
Analytes Excellent for a wide range of polarities; ideal for non-volatile or thermally labile compounds.[6]Restricted to volatile and thermally stable compounds.[6]
Identification Based on retention time comparison with standards. DAD provides UV spectra but is not definitive for structure.Definitive identification via mass-to-charge ratio and unique, library-matchable fragmentation patterns.[10]
Resolution Good, but generally lower than capillary GC.Excellent, capable of separating very similar compounds and isomers.
Quantification Straightforward and robust using peak area and external/internal standards.[11]Reliable, but can be affected by ionization efficiency differences between compounds.
Speed Moderate (typically 15-30 min run times).Similar run times, but sample preparation can be faster.
Key Advantage Robust Quantification & Versatility: Ideal for routine purity checks and monitoring reaction kinetics without extensive method development.Definitive Identification: Unmatched for identifying unknown byproducts and confirming product structure.
Key Limitation Ambiguous Identification: Cannot definitively identify unknown peaks without a mass spectrometer detector (LC-MS).Analyte Restriction: Useless for compounds that cannot be volatilized without decomposition.

Conclusion and Recommendation

For the comprehensive analysis of a this compound reaction, a dual-pronged approach leveraging both HPLC and GC-MS provides the most complete picture.

  • HPLC is the superior tool for routine, high-throughput analysis. It is perfect for quickly assessing reaction conversion and product purity (% area) during optimization studies. Its robustness and applicability to a wide range of potential products, including larger, less volatile structures from different coupling partners, make it an indispensable workhorse.

  • GC-MS is the definitive tool for structural confirmation and byproduct identification. When a reaction yields unexpected results or for the final, in-depth characterization of a product mixture, GC-MS provides the high-resolution separation and detailed mass spectral data needed to confidently identify components. The information gleaned from fragmentation patterns is invaluable for diagnosing side reactions and understanding the reaction mechanism.

In an ideal workflow, a researcher would use HPLC to monitor the reaction's progress. Once the reaction is deemed complete, a final GC-MS analysis would be performed on the worked-up product to confirm the identity of the main product and definitively identify any co-eluting impurities or byproducts. This synergistic use of both techniques ensures both the efficiency of process development and the unimpeachable integrity of the final results.

References

A Comprehensive Guide to 1H and 13C NMR Analysis of 4-Chloro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science.[1][2] Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about molecular structure.[3][4] This guide offers an in-depth analysis of 1H and 13C NMR spectra of 4-chloro-3-iodopyridine derivatives, a class of compounds with significant potential in pharmaceutical and materials science applications. By comparing spectral data and outlining experimental protocols, this guide serves as a valuable resource for unambiguous structural confirmation.

The pyridine ring is a fundamental scaffold in many biologically active molecules. The introduction of halogen substituents, such as chlorine and iodine, can significantly alter the electronic properties and, consequently, the biological activity of these compounds.[5] Specifically, this compound derivatives are versatile intermediates in organic synthesis. Accurate characterization of these molecules by NMR is crucial for ensuring the integrity of subsequent research and development efforts.[2]

The Foundational Principles of NMR Spectroscopy in the Context of Substituted Pyridines

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[4] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus.[4]

For substituted pyridines, the chemical shifts of the ring protons and carbons are influenced by the electronegativity and spatial arrangement of the substituents.[5] The nitrogen atom in the pyridine ring is electronegative and generally deshields the adjacent α-protons (at C2 and C6) and the γ-proton (at C4), causing them to resonate at a lower field (higher ppm) compared to benzene.[6][7]

The introduction of a chlorine atom at the 4-position and an iodine atom at the 3-position further perturbs the electronic distribution within the pyridine ring. Chlorine is an electronegative, electron-withdrawing group, which tends to deshield nearby protons and carbons.[8] Iodine, while also a halogen, has a more complex effect due to its larger size and polarizability, which can lead to both shielding and deshielding effects on neighboring nuclei.[9][10]

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of a this compound derivative is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring.

Expected Chemical Shifts and Coupling Patterns:

  • H-2: This proton is adjacent to the nitrogen atom and the iodine substituent. The strong deshielding effect of the nitrogen atom will be the dominant factor, causing this proton to appear at the lowest field. It will appear as a singlet due to the absence of adjacent protons.

  • H-6: This proton is also adjacent to the nitrogen atom but is further away from the iodine. It will be deshielded by the nitrogen and will appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to H-6 and will therefore appear as a doublet. Its chemical shift will be the most upfield of the three aromatic protons.

The introduction of an iodine atom at the 3-position is expected to cause a downfield shift for the adjacent H-2, while the chloro group at the 4-position will influence the chemical shifts of H-5 and H-6.[11]

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Coupling Constants for a Generic this compound Derivative

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3 - 8.5s (singlet)-
H-6~8.1 - 8.3d (doublet)~5.0 - 6.0
H-5~7.2 - 7.4d (doublet)~5.0 - 6.0

Note: These are predicted values and may vary depending on the solvent and other substituents on the pyridine ring.

Comparative Analysis of ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum of a this compound derivative will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are highly dependent on the attached substituents.

Expected Chemical Shifts:

  • C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, will be significantly deshielded and appear at a lower field.

  • C-4: The carbon atom bearing the chlorine substituent will experience a direct electronic effect, influencing its chemical shift. Generally, halogen substitution leads to a downfield shift of the attached carbon.[12]

  • C-3: The carbon atom bonded to the iodine will also have its chemical shift influenced. The "heavy atom effect" of iodine can sometimes lead to an upfield shift of the directly attached carbon, although this is not always the case.

  • C-5: This carbon will be the least affected by the substituents and is expected to resonate at the most upfield position among the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for a Generic this compound Derivative

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~95 - 105
C-4~155 - 160
C-5~120 - 125
C-6~148 - 152

Note: These are predicted values and can be influenced by solvent and other molecular features.[12][13][14]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.[15]

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[15][16]

    • Filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[16]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.[16]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution, which is indicated by narrow and symmetrical peak shapes in a preliminary ¹H NMR spectrum.[15]

  • ¹H NMR Data Acquisition (Example for a 400 MHz spectrometer):

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.[17]

  • ¹³C NMR Data Acquisition (Example for a 400 MHz spectrometer):

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).[18]

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.[12]

    • Use a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically sufficient for most carbons, but quaternary carbons may require longer delays.[17]

  • Data Processing:

    • Apply a Fourier transform to the acquired data.

    • Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).[15]

Visualization of the NMR Analysis Workflow and Predicted Spectra

To further clarify the process and expected outcomes, the following diagrams illustrate the NMR analysis workflow and the predicted ¹H NMR splitting pattern.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Reference Proc1->Proc2 Proc3 Spectral Interpretation Proc2->Proc3 Proc4 Structure Confirmation Proc3->Proc4

Caption: Workflow for NMR Analysis of this compound Derivatives.

HNMR_Splitting_Pattern cluster_spectrum Predicted 1H NMR Spectrum H2 H-2 Signal_H2 Singlet H6 H-6 H5 H-5 H6->H5 J ~5-6 Hz Signal_H6 Doublet Signal_H5 Doublet

Sources

The Pivotal Role of Substitution in 4-Chloro-3-iodopyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-chloro-3-iodopyridine analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data from related studies, this document serves as a critical resource for optimizing lead compounds and designing next-generation therapeutics.

The this compound core is a privileged scaffold due to the distinct reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing a variety of functional groups. The iodine atom at the 3-position offers opportunities for further modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space. This dual functionality makes the this compound scaffold a versatile starting point for the synthesis of compound libraries aimed at a range of biological targets.[1][2]

Comparative Analysis of Analog Activity: Unraveling the SAR

While direct, comprehensive SAR studies on a single, large library of this compound analogs are not extensively published, we can infer critical SAR principles from closely related structures, such as 4-anilinoquinolines and pyrido[2,3-d]pyrimidines, which are well-documented as kinase inhibitors.[3][4] The primary biological target for many of these compounds is the ATP-binding site of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[5][6]

The Significance of the 4-Position Substituent

The substituent at the 4-position, typically introduced by displacing the chloro group, plays a crucial role in determining the potency and selectivity of the analogs. In the context of kinase inhibition, a substituted aniline ring is a common and effective choice, forming key hydrogen bond interactions with the hinge region of the kinase domain.[7]

Analog TypeR Group (on aniline)Key SAR ObservationsInferred Impact on this compound Analogs
4-Anilino Analogs Small, lipophilic meta substituents (e.g., -CH3, -Cl)Often enhance potency.[7]Substitution at the meta position of the aniline ring is likely to be favorable for activity.
para-substituents with electron-withdrawing groupsCan lead to higher antimicrobial activity in some heterocyclic systems.[5]May not be optimal for kinase inhibition, but could be explored for other biological targets.
Bulky groupsGenerally decrease activity due to steric hindrance in the ATP binding pocket.[1]Large substituents on the aniline are likely to be detrimental to kinase inhibitory activity.
Solubilizing groups (e.g., morpholino, piperazino)Can improve pharmacokinetic properties without significantly compromising potency.[8]Introduction of such groups on the aniline or via a linker could enhance drug-like properties.
The Influence of the Pyridine Ring Substituents

Modifications to the pyridine ring itself, beyond the foundational 3-iodo and 4-chloro groups, can fine-tune the electronic properties and binding interactions of the molecule.

PositionSubstituentKey SAR Observations from Related HeterocyclesInferred Impact on this compound Analogs
2-Position Amino or substituted amino groupsCan introduce additional hydrogen bond interactions and improve potency and bioavailability.[4]Substitution at the 2-position could be a valuable strategy for enhancing activity.
5-Position Small alkyl or halo groupsCan modulate lipophilicity and cellular permeability.Fine-tuning at this position may be necessary for optimizing ADME properties.
6-Position Substituted phenyl or other aromatic ringsCan provide additional interactions in the ATP binding site, influencing selectivity.[4]The 3-iodo group serves as a synthetic handle to introduce diverse groups at this position, which is expected to significantly impact activity and selectivity.

Experimental Methodologies: A Blueprint for SAR Studies

To systematically explore the SAR of this compound analogs, a well-defined experimental workflow is essential. This involves the chemical synthesis of the analog library followed by robust biological evaluation.

General Synthesis of 4-Anilino-3-iodopyridine Analogs

The synthesis of 4-anilino-3-iodopyridine analogs typically proceeds through a nucleophilic aromatic substitution reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Aniline: Add the desired substituted aniline (1.1 to 1.5 equivalents) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-anilino-3-iodopyridine analog.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification This compound This compound Solvent (e.g., Isopropanol) Solvent (e.g., Isopropanol) This compound->Solvent (e.g., Isopropanol) Substituted Aniline Substituted Aniline Substituted Aniline->Solvent (e.g., Isopropanol) Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Solvent (e.g., Isopropanol) Heating (Reflux) Heating (Reflux) Solvent (e.g., Isopropanol)->Heating (Reflux) Work-up Work-up Heating (Reflux)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Synthetic workflow for 4-anilino-3-iodopyridine analogs.

In Vitro Kinase Inhibition Assay

To determine the biological activity of the synthesized analogs, an in vitro kinase inhibition assay is a standard method. This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Protocol:

  • Reagents and Plate Preparation: Prepare a solution of the kinase enzyme, the kinase-specific substrate (e.g., a peptide), and ATP in a suitable assay buffer. Add the test compounds (analogs) at various concentrations to the wells of a microtiter plate.

  • Initiation of Reaction: Add the kinase enzyme to the wells to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Add Compound to Plate A->B C Initiate Reaction with Kinase B->C D Incubate at 30°C C->D E Stop Reaction & Detect Phosphorylation D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules, particularly kinase inhibitors. The structure-activity relationships, inferred from related heterocyclic systems, highlight the critical importance of the 4-anilino substituent and the potential for further optimization through modifications at other positions of the pyridine ring. The synthetic and biological testing protocols provided in this guide offer a robust framework for researchers to systematically explore the SAR of this versatile scaffold. Future work should focus on the synthesis and evaluation of a dedicated library of this compound analogs to confirm these inferred SAR trends and to identify novel compounds with potent and selective biological activity.

References

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A Comparative Guide to the In-Vitro Biological Evaluation of Compounds Synthesized from 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged structure," a molecular scaffold frequently found in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the design of novel drugs. A particularly versatile starting material for accessing complex pyridine derivatives is 4-chloro-3-iodopyridine.[2] The differential reactivity of the chloro and iodo substituents allows for selective and sequential chemical modifications, opening a gateway to a vast chemical space of potential drug candidates.

Derivatives synthesized from this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[3][4][5][6] This guide provides a comparative framework for the in-vitro biological evaluation of novel compounds derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the selection and execution of key assays to build a comprehensive biological profile of a new chemical entity (NCE).

I. Primary Biological Screening: Assessing Anticancer Potential

The abnormal and uncontrolled proliferation of cells is a hallmark of cancer.[5] Pyridine-based compounds have shown significant promise in this arena, with demonstrated abilities to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with critical signaling pathways.[6][7][8] Therefore, the initial biological evaluation of novel derivatives often begins with a panel of anticancer assays.

A. Cell Viability and Cytotoxicity Assays: The First Line of Inquiry

The foundational question for any potential anticancer compound is: "Does it kill cancer cells?" Cell viability assays provide the answer by quantifying the number of living, metabolically active cells following exposure to the test compound.

Causality Behind Experimental Choice: Among the various methods, tetrazolium reduction assays like MTT and XTT are widely adopted for their simplicity and reliability in a high-throughput format.[9][10] These assays measure the activity of mitochondrial dehydrogenases in viable cells. The choice between them often comes down to workflow efficiency. The classic MTT assay produces a purple formazan product that is insoluble and requires an additional solubilization step. In contrast, the XTT assay produces a water-soluble orange formazan, eliminating the solubilization step and streamlining the process, which is a significant advantage in larger-scale screening.[9][11]

Experimental Protocol: XTT Cell Viability Assay This protocol outlines the determination of a compound's half-maximal inhibitory concentration (IC50), a key metric of its potency.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]

  • Assay Development: Add the XTT labeling mixture to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the XTT to a soluble orange formazan product.[12]

  • Data Acquisition: Measure the absorbance of the wells using a microplate spectrophotometer at a wavelength of 450-490 nm, with a reference wavelength of ~660 nm.[9][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity of Pyridine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
PD-01 Pyrazolo[3,4-b]pyridineHela (Cervical)2.59[7]
PD-02 Pyrazolo[3,4-b]pyridineMCF-7 (Breast)4.66[7]
PD-03 Pyridine-UreaMCF-7 (Breast)0.11[1]
H42 Novel Pyridine DerivativeSKOV3 (Ovarian)0.87[8]
Doxorubicin Reference DrugHela (Cervical)2.35[7]

Experimental Workflow: XTT Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Development cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add XTT Reagent Mixture to Wells D->E F Incubate for 2-4 hours (Formazan Development) E->F G Measure Absorbance (450-490 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

B. Kinase Inhibition Profiling: Identifying Molecular Targets

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[13] Many targeted cancer therapies are kinase inhibitors. Therefore, identifying if a novel pyridine derivative inhibits specific kinases is a critical step in understanding its mechanism of action.

Causality Behind Experimental Choice: Instead of testing kinases one by one, high-throughput kinome profiling offers a powerful and efficient approach.[14] By screening a compound against a large panel of kinases (often hundreds) at a single concentration, researchers can quickly generate a selectivity profile.[14][15] This "inhibitor-centric" approach can identify both expected and unexpected targets, reveal potential off-target effects, and guide the selection of lead compounds for further optimization.[14]

Experimental Protocol: General In-Vitro Kinase Inhibition Assay This protocol describes a general method for measuring the inhibition of a specific kinase, which forms the basis of larger kinome profiling panels.

  • Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, and ATP in an appropriate assay buffer.[16][17]

  • Inhibitor Preparation: Dissolve the test compounds in DMSO to create high-concentration stock solutions. Perform serial dilutions to achieve the desired final assay concentrations.

  • Pre-incubation: In a microplate, add the kinase enzyme and the test inhibitor at various concentrations. Allow them to pre-incubate for 10-15 minutes to permit binding.[16]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate and ATP.[16]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and quantify the kinase activity. The detection method varies; common approaches include measuring the amount of phosphorylated substrate using specific antibodies or quantifying the remaining ATP using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Kinase Selectivity Profile

Compound IDTarget Kinase% Inhibition @ 1 µMIC50 (µM)
PD-04 CDK295%0.460[7]
PD-04 CDK968%0.801[7]
PD-04 ERK515%> 10
PD-04 PIM110%> 10
Ribociclib CDK2 (Reference)99%0.068[7]

Visualization: Simplified Kinase Signaling Pathway

G cluster_pathway Simplified Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of a kinase (e.g., RAF) blocks the signaling cascade.

II. Secondary Screening: Evaluating Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new antibiotics.[5] Heterocyclic compounds, including pyridine derivatives, have shown considerable potential as antimicrobial agents.[6] A comprehensive evaluation, therefore, should include screening for antibacterial and antifungal activity.

Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This quantitative method is more informative than diffusion-based assays (like the disk-diffusion method) and is essential for comparing the potency of different compounds.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[19] The concentration range should be broad enough to capture the MIC value (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[19]

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

Data Presentation: Comparative Antimicrobial Activity

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
AD-01 2.5[19]> 6416
AD-02 5.0[19]> 6432
AD-03 64328
Ampicillin 0.54N/A
Fluconazole N/AN/A2

Experimental Workflow: MIC Determination

G A Prepare Serial Dilutions of Compound in 96-well Plate C Add Inoculum to All Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via the broth microdilution method.

III. Conclusion: Building a Comprehensive Biological Profile

The in-vitro evaluation of compounds synthesized from this compound requires a systematic and multi-faceted approach. By beginning with broad assessments of cytotoxicity against relevant cancer cell lines and progressing to more specific mechanistic studies like kinome profiling, researchers can efficiently identify promising anticancer candidates. Simultaneously, screening for antimicrobial activity opens the possibility of discovering novel agents to combat infectious diseases.

This guide provides the foundational methodologies to compare the performance of novel pyridine derivatives. The true power lies in synthesizing the data from these disparate assays. A compound that is highly cytotoxic to cancer cells but has a clean kinase profile might operate through a novel mechanism of action, warranting further investigation. Conversely, a potent and selective kinase inhibitor with low off-target activity is a strong candidate for optimization in a targeted therapy program. By employing these robust in-vitro tools, the full therapeutic potential of the versatile this compound scaffold can be effectively explored and unlocked.

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A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Cross-Coupling of 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Dihalogenated Pyridine Building Block

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance. Among the vast array of functionalized pyridines, 4-chloro-3-iodopyridine stands out as a particularly versatile and valuable building block. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, offering the potential for sequential, site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. The C-I bond is considerably more susceptible to oxidative addition by a palladium catalyst, allowing for precise chemical modifications at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.[1][2]

This guide provides a comparative study of various palladium catalyst systems for the selective cross-coupling of this compound with common coupling partners. We will delve into the mechanistic underpinnings of selectivity and present experimental data to guide researchers in making informed decisions for their synthetic strategies. The focus will be on three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[1][3]

The Principle of Selectivity: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of new bonds with remarkable efficiency and scope.[3][4][5] The catalytic cycle, regardless of the specific named reaction, generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[4][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired new bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

The selectivity for the C-I bond over the C-Cl bond in this compound is dictated by the relative rates of oxidative addition. This rate is inversely proportional to the bond dissociation energy of the carbon-halogen bond. The established trend is C-I < C-Br < C-Cl, making the weaker C-I bond significantly more reactive and the preferred site for initial coupling under standard conditions.[2][7][8] This inherent reactivity difference allows for a programmed, stepwise approach to synthesizing complex, multi-substituted pyridines.

Catalytic_Cycle cluster_cycle General Palladium Cross-Coupling Cycle cluster_reagents Reactants & Products Pd(0)L2 Pd(0)Ln Ox_Ad R-Pd(II)-X(Ln) Pd(0)L2->Ox_Ad Oxidative Addition (R-X) Trans R-Pd(II)-R'(Ln) Ox_Ad->Trans Transmetalation (R'-M) Trans->Pd(0)L2 Reductive Elimination (R-R') Prod Product (Ar-R') Trans->Prod RX Ar-X (e.g., 4-Cl-3-I-Py) RX->Ox_Ad RM R'-M (e.g., Ar'-B(OH)2) RM->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance of Palladium Catalysts for C3-Selective Coupling

The choice of palladium precursor and, critically, the ancillary ligand is pivotal for achieving high efficiency and yield. While the inherent reactivity of the C-I bond directs the selectivity, an optimized catalyst system ensures the reaction proceeds cleanly and completely.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[6][9]

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1001285[1]
PdCl₂(dppf) (2 mol%)K₃PO₄Dioxane1001692[1]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O80895General Knowledge
Ligand-Free Pd(OAc)₂ (0.5 mol%)K₃PO₄H₂O / TBAB100490+[10]

Discussion: For standard Suzuki couplings at the C-I position, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) provide good to excellent yields.[1] The use of modern, bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with a simple Pd(OAc)₂ precursor often leads to faster reactions and higher yields under milder conditions. Notably, ligand-free systems using surfactants like tetrabutylammonium bromide (TBAB) in aqueous media represent a greener and highly efficient alternative.[10][11]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[12] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13][14]

Table 2: Comparison of Catalysts for Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHFRT694General Knowledge
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Et₃N/Toluene60492[15]
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)None (Cu-free)Cs₂CO₃Dioxane801288[16]

Discussion: The classic Sonogashira conditions using PdCl₂(PPh₃)₂ and a copper(I) iodide co-catalyst are highly effective for coupling with reactive aryl iodides, often proceeding smoothly at room temperature.[13][14] Triethylamine (Et₃N) frequently serves as both the base and, in some cases, the solvent.[15] While effective, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling).[15] To circumvent this, copper-free Sonogashira protocols have been developed, which typically require a more sophisticated palladium/ligand system, such as those employing bulky phosphine ligands, to facilitate the catalytic cycle without the aid of copper.[16]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[17][18][19] This reaction is highly sensitive to the choice of ligand, base, and solvent.

Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1001885[20]
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH801096[21]
(IPr)Pd(allyl)Cl (2 mol%)LiHMDSDioxane901291[22]

Discussion: Early generations of Buchwald-Hartwig catalysts often relied on bidentate phosphine ligands like BINAP with strong bases such as sodium tert-butoxide (NaOtBu).[20] Modern systems have seen a shift towards highly effective, sterically hindered monophosphine ligands like XPhos, which can catalyze the reaction under milder conditions with a wider range of bases.[21][23] N-Heterocyclic Carbene (NHC) palladium complexes, such as those derived from IPr, have also emerged as powerful catalysts for C-N coupling, offering high stability and reactivity.[22]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for the selective C3-functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C3 position.[2][24][25]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • PdCl₂(dppf) (0.02 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and PdCl₂(dppf). The order of addition for solids is generally not critical.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting this compound is a key indicator of completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-chloro-3-arylpyridine.

Experimental_Workflow start Start setup 1. Add Reagents & Catalyst to Dry Flask under N₂/Ar start->setup solvent 2. Add Degassed Solvent setup->solvent react 3. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Workup (Extraction) monitor->workup Complete purify 6. Purify by Chromatography workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 2: Selective Sonogashira Coupling (Copper Co-catalyzed)

This protocol outlines a reliable method for the selective alkynylation of the C-I bond.[13][26]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF or Toluene

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add anhydrous THF (or Toluene) followed by Et₃N. The amine base is essential to neutralize the HI generated during the reaction.[14]

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature. The high reactivity of the aryl iodide often allows this reaction to proceed without heating.[13]

  • Monitoring: Monitor the reaction by TLC. A precipitate of triethylammonium iodide may form as the reaction progresses.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium and copper salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove residual copper), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Challenges and Advanced Strategies

While selective coupling at the C3 position is generally straightforward, challenges can arise. Furthermore, accessing the C4-substituted isomer requires overcoming the innate reactivity of the C-I bond.

  • Homocoupling: In Suzuki and Sonogashira reactions, dimerization of the coupling partners (boronic acid or alkyne) can occur as a side reaction. This is often minimized by careful control of reaction conditions and catalyst choice.

  • C4-Position Reactivity: Functionalizing the C4-chloro position requires more forcing conditions (higher temperatures, stronger bases) or, more elegantly, specialized catalyst systems. Recent research has shown that sterically hindered N-heterocyclic carbene (NHC) ligands or ligand-free "Jeffery" conditions can override the conventional selectivity and favor coupling at the C4 position of dihalopyridines.[27][28][29] This opens up synthetic routes to previously inaccessible isomers.

Conclusion

This compound is a powerful synthetic intermediate whose value is fully realized through selective palladium-catalyzed cross-coupling. The inherent reactivity difference between the C-I and C-Cl bonds provides a reliable handle for functionalization at the C3 position. For routine Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a range of classic and modern palladium catalysts deliver excellent results. Traditional systems like Pd(PPh₃)₄ and PdCl₂(dppf) are dependable workhorses, while catalyst systems employing bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or NHC ligands often provide superior performance, enabling milder conditions, shorter reaction times, and broader substrate scope. By understanding the principles of catalysis and carefully selecting the appropriate catalyst system, researchers can efficiently leverage this versatile building block to construct complex molecules for a wide array of applications in science and medicine.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Experimental Procedure - Sonogashira Coupling. Scribd.
  • Detailed experimental protocol for Suzuki coupling with 4-aminodibenzofuran. Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • What is the best procedure for Sonogashira coupling?.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Semantic Scholar.
  • Sonogashira coupling. Wikipedia.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Buchwald–Hartwig amin
  • What are the synthesis and applications of 3-Amino-4-iodopyridine?. Guidechem.
  • Buchwald Hartwig Coupling. Common Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.

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A Senior Application Scientist's Guide to Validating Novel Compound Structures from 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 4-chloro-3-iodopyridine is a highly valuable and versatile starting material. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, provides a powerful platform for generating novel polysubstituted pyridine scaffolds.[1] The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility, typically allowing for sequential, regioselective cross-coupling reactions. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, enabling selective functionalization at the 3-position.[2]

Part 1: The Synthetic Landscape and the Validation Imperative

The primary synthetic routes employing this compound are transition-metal-catalyzed cross-coupling reactions. The choice of reaction dictates the nature of the new substituent and, consequently, the specific challenges in structural validation.

Reaction Type Coupling Partner Bond Formed Key Validation Challenge
Suzuki-Miyaura Coupling Organoboronic Acids/EstersC-CConfirming regioselectivity; differentiating from potential starting material homocoupling.
Sonogashira Coupling Terminal AlkynesC-C (sp²-sp)Verifying the presence of the alkyne triple bond and confirming regiochemistry.[3]
Buchwald-Hartwig Amination Primary/Secondary AminesC-NConfirming C-N bond formation and distinguishing between N-arylation and potential side reactions.[4]

The central validation challenge arises from the sequential nature of the reactions. After the initial, more facile coupling at the C-3 (iodo) position, the second coupling at the C-4 (chloro) position requires more forcing conditions. It is imperative to confirm that the first reaction proceeded with complete regioselectivity and that the second reaction did not result in unexpected rearrangements or side products.

Visualizing the Synthetic Workflow

The following workflow illustrates the logical progression from synthesis to unambiguous structural validation.

G cluster_synthesis Synthesis cluster_validation Structural Validation Cascade start This compound reaction1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira) at C-3 Position start->reaction1 intermediate 4-Chloro-3-(R)-pyridine reaction1->intermediate reaction2 Cross-Coupling at C-4 Position intermediate->reaction2 product Novel 3,4-Disubstituted Pyridine reaction2->product lcms LC-MS Analysis (Mass Confirmation & Purity) product->lcms Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Regiochemistry) lcms->nmr ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir xray Single Crystal X-ray (Unambiguous 3D Structure) nmr->xray If crystal obtained

Caption: A typical experimental workflow from synthesis to validation.

Part 2: A Comparative Guide to Spectroscopic & Analytical Techniques

No single technique is sufficient for complete validation. A multi-faceted approach, where the results of each analysis corroborate the others, is the only trustworthy methodology.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the workhorse of the synthetic chemist. It should be the first analytical step post-reaction. Its primary role is to confirm that a product with the correct molecular weight has been formed and to assess the purity of the crude reaction mixture. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This signature provides a high degree of confidence in the elemental composition of the product.

Trustworthiness: A clean LC peak with the correct mass and isotopic pattern for your target compound is a strong indicator of success. However, it cannot distinguish between isomers. For instance, if a side reaction caused the incoming group to substitute at a different position, the mass would be identical. Therefore, MS data must be corroborated by NMR.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of your crude or purified compound in a suitable solvent (e.g., methanol, acetonitrile) at approximately 1 mg/mL. Dilute this solution 100-fold into the mobile phase.

  • Chromatography: Use a C18 reverse-phase column. A typical gradient might be 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.[5]

  • Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated. Scan a mass range that comfortably brackets your expected molecular weight (e.g., 100-800 m/z).

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to your product's molecular weight.

    • Examine the isotopic pattern. For a monochlorinated compound, you should see the [M+H]⁺ peak and an [M+H+2]⁺ peak with approximately one-third the intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and regiochemistry of your molecule in solution. For substituted pyridines, the proton (¹H) NMR chemical shifts and coupling constants are exquisitely sensitive to the electronic nature and position of substituents.

Trustworthiness: A full NMR analysis (¹H, ¹³C, and often 2D experiments like COSY and HSQC/HMBC) provides a self-validating dataset. The number of signals, their splitting patterns, and their integrations in the ¹H spectrum must align with the proposed structure. 2D experiments then confirm the connections between protons and carbons, leaving little room for ambiguity.

Comparative NMR Data for a Hypothetical Suzuki Coupling Product:

Compound ¹H NMR Chemical Shift (δ, ppm) - H-2 ¹H NMR Chemical Shift (δ, ppm) - H-5 ¹H NMR Chemical Shift (δ, ppm) - H-6 Rationale for Shift Differences
This compound ~8.50 (s)~7.40 (d)~8.45 (d)The iodine at C-3 deshields H-2. The chlorine at C-4 deshields H-5.
4-Chloro-3-phenylpyridine ~8.60 (s)~7.50 (d)~8.55 (d)Replacing iodine with a phenyl group has a modest effect on the pyridine protons.
4-Amino-3-phenylpyridine ~8.10 (s)~6.70 (d)~8.20 (d)Replacing chlorine with a strong electron-donating amino group significantly shields the adjacent H-5 proton, causing a large upfield shift.[6]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of your highly pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width is sufficient (e.g., 0-12 ppm). The data should have high resolution to clearly resolve coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments in the molecule.

  • 2D NMR (if structure is ambiguous):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.

Visualizing the NMR Validation Logic

G start Proposed Structure h1_signals Number of ¹H Signals start->h1_signals Matches? h1_integration Integration of ¹H Signals start->h1_integration Matches? h1_splitting Splitting Patterns (J-coupling) start->h1_splitting Matches? c13_signals Number of ¹³C Signals start->c13_signals Matches? cosy 2D COSY (¹H-¹H Connectivity) h1_signals->cosy h1_integration->cosy h1_splitting->cosy hsqc 2D HSQC (¹H-¹³C Direct Bonds) c13_signals->hsqc cosy->hsqc hmbc 2D HMBC (¹H-¹³C Long-Range) hsqc->hmbc validated Structure Validated hmbc->validated

Caption: Decision workflow for NMR-based structural validation.

Single-Crystal X-ray Crystallography

Expertise & Experience: This is the unequivocal, gold-standard technique for structure determination.[7] It provides a precise 3D map of the electron density in a single crystal, revealing the exact atomic positions, bond lengths, and bond angles. If you can grow a suitable single crystal, there is no ambiguity remaining about the compound's structure.

Trustworthiness: The result is absolute. It can distinguish between subtle isomers, confirm stereochemistry, and reveal intermolecular interactions in the solid state. Obtaining a high-quality crystal is often the rate-limiting step, but the certainty it provides is unparalleled.[8]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystallization: The goal is to bring a solution of your highly purified compound to a state of supersaturation very slowly.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a vial. Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which your compound is poorly soluble (e.g., hexane, pentane). The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Part 3: Comparative Analysis of Alternative Synthetic Routes

Understanding why we use this compound is key to appreciating the validation challenge. Classical methods for pyridine synthesis, such as the Hantzsch synthesis, build the ring from acyclic precursors.[9][10] While powerful, these methods can produce mixtures of isomers when using unsymmetrical starting materials, creating a significant purification and validation burden.

Synthetic Approach Starting Materials Key Advantage Key Disadvantage / Validation Need
Using this compound Pre-functionalized pyridine ringExcellent regiocontrol due to differential halogen reactivity.[2]Crucial need to validate that the reaction occurred at the intended halogen.
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester, ammoniaBuilds the core ring structure; good for symmetrical pyridines.[9][10]Can lead to mixtures of regioisomers with unsymmetrical precursors, requiring extensive validation to identify the major product.
C-H Functionalization A simpler pyridine derivativeHigh atom economy; avoids pre-functionalization.Often suffers from poor regioselectivity, requiring difficult separations and complex structural elucidation.

By starting with this compound, we leverage its built-in regiochemical information. Our validation task is not to determine the substitution pattern from a complex mixture, but to confirm that our designed, selective reaction proceeded as planned.

Visualizing the Catalytic Cycles: The "How" of the Synthesis

Understanding the reaction mechanism is key to anticipating potential side products. Below are the generalized catalytic cycles for the three main coupling reactions.

Suzuki-Miyaura Coupling

Suzuki Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R Base Base (e.g., K₂CO₃) Borate [R-B(OH)₃]⁻ Base->Borate Boronic R-B(OH)₂ Boronic->Borate ArylHalide Ar-I

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.[11]

Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl

Caption: Simplified catalytic cycles for the Sonogashira coupling.[12][13]

Buchwald-Hartwig Amination

Buchwald Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ (L₂) PdII_Aryl->PdII_Amine PdII_Amido Ar-Pd(II)-NR'R''(L₂) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amine HNR'R'' Base Base (e.g., NaOᵗBu) Base->PdII_Amine ArylHalide Ar-I

Sources

Efficacy Unleashed: A Comparative Guide to Kinase Inhibitors Derived from the 4-Chloro-3-iodopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyridine scaffold, a privileged structure in medicinal chemistry, has proven to be a fertile ground for the discovery of novel therapeutics. Within this class, derivatives of 4-chloro-3-iodopyridine offer a versatile platform for the synthesis of targeted kinase inhibitors. The strategic placement of chloro and iodo substituents provides synthetic handles for the introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship (SAR).

This guide provides an in-depth comparison of the efficacy of a series of kinase inhibitors based on a 4-(pyrazol-3-yl)-pyridine core, a scaffold accessible from this compound precursors. We will delve into their inhibitory potency against key kinases implicated in inflammatory and neurodegenerative diseases, and provide detailed experimental protocols for their evaluation.

The 4-(Pyrazol-3-yl)-pyridine Scaffold: A Potent Kinase Inhibitor Chemotype

The journey to potent and selective kinase inhibitors often involves the evolution of chemical scaffolds. The 4-(pyrazol-3-yl)-pyridine series of c-Jun N-terminal kinase (JNK) inhibitors emerged from the optimization of an earlier pyrimidine-based series.[1][2] This transition from a pyrimidine to a pyridine core surprisingly yielded compounds with enhanced potency, highlighting the subtle yet critical role of the core heterocyclic system in inhibitor binding and efficacy.

A plausible synthetic route to this class of inhibitors can be envisioned starting from a 4-chloro-3-halopyridine intermediate, leveraging palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling to introduce the pyrazole moiety. The chloro group can then be displaced by a variety of aniline derivatives to complete the synthesis. This modular approach allows for the systematic variation of substituents on both the pyridine and pyrazole rings, as well as the aniline moiety, to probe the SAR and optimize for potency and selectivity.

Comparative Efficacy of 4-(Pyrazol-3-yl)-pyridine Derivatives

The inhibitory activity of a selection of 4-(pyrazol-3-yl)-pyridine derivatives against c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38) is summarized in the table below. JNK3 is predominantly expressed in the brain and has been implicated in neurodegenerative disorders, while p38 is a key mediator of inflammatory responses. The data presented here is derived from a study by Noël et al. (2011).[1][2]

CompoundXJNK3 IC₅₀ (μM)p38 IC₅₀ (μM)
12 HHAniline0.16>20
13 ClHAniline0.08>20
14 ClMeAniline0.10>20
18 FMe3-fluoroaniline0.16>20
22 FMe2-fluoroaniline0.16>20
23 MeMeAniline0.75>20

Table 1: In Vitro Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives. [1]

Structure-Activity Relationship (SAR) Insights:
  • Pyridine Ring Substitution (X): The introduction of a chlorine atom at the 5-position of the pyridine ring (Compound 13 ) led to a two-fold increase in potency against JNK3 compared to the unsubstituted analog (Compound 12 ).[1] This suggests that a small electron-withdrawing group at this position is favorable for activity. However, replacing the chloro group with a methyl group (Compound 23 ) resulted in a significant decrease in potency.[1]

  • Pyrazole N-Alkylation (R¹): N-alkylation of the pyrazole ring with a methyl group (Compound 14 vs. 13 ) resulted in a slight decrease in JNK3 inhibitory activity.[1] While this modification can improve physicochemical properties, it may slightly compromise binding affinity.

  • Aniline Ring Substitution (R²): Substitution on the aniline ring with fluorine atoms (Compounds 18 and 22 ) did not significantly alter the potency against JNK3 compared to the unsubstituted aniline derivative.[1]

  • Kinase Selectivity: Notably, all the compounds in this series exhibited high selectivity for JNK3 over p38, with no significant inhibition of p38 observed at concentrations up to 20 μM.[1] This selectivity is a crucial attribute for developing targeted therapies with reduced off-target effects.

Signaling Pathway Perturbation

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of transcription factors such as c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation. The inhibitors described herein act by competing with ATP for binding to the active site of JNK3, thereby preventing the downstream phosphorylation cascade.

G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene Gene Expression (Inflammation, Apoptosis) cJun->Gene regulates Inhibitor 4-(Pyrazol-3-yl)-pyridine Inhibitor Inhibitor->JNK inhibits

Caption: JNK Signaling Pathway Inhibition.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the efficacy data, detailed and validated experimental protocols are essential. The following are standard methodologies for evaluating the kinase inhibitory activity and cellular effects of compounds derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant JNK3 kinase

  • JNKtide (substrate peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

G Start Start Prep Prepare serial dilutions of test compound in DMSO Start->Prep Add_Cmpd Add compound/DMSO to 384-well plate Prep->Add_Cmpd Add_Kinase Add JNK3 kinase and incubate Add_Cmpd->Add_Kinase Add_Sub Add ATP/Substrate mix to initiate reaction Add_Kinase->Add_Sub Incubate_Rxn Incubate at 30°C Add_Sub->Incubate_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction Incubate_Rxn->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Det Add Kinase Detection Reagent Incubate_1->Add_Det Incubate_2 Incubate at RT Add_Det->Incubate_2 Read Read luminescence Incubate_2->Read Analyze Calculate IC₅₀ values Read->Analyze

Caption: Workflow for In Vitro Kinase Assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution or DMSO (control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing JNK3 in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing JNKtide and ATP in kinase assay buffer.

    • Incubate the plate for 1 hour at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The 4-(pyrazol-3-yl)-pyridine derivatives highlighted in this guide demonstrate promising inhibitory activity against JNK3, a key target in neuroinflammatory and neurodegenerative diseases. The presented structure-activity relationships provide a roadmap for further optimization of this chemotype. The detailed experimental protocols offer a robust framework for the evaluation of novel kinase inhibitors, ensuring the generation of high-quality, reproducible data. As research in this area continues, we anticipate the emergence of new pyridine-based kinase inhibitors with enhanced efficacy and safety profiles, ultimately contributing to the development of novel therapies for a range of human diseases.

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed, 21(9), 2732-5. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-3-iodopyridine

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. This compound, a halogenated pyridine derivative, is a valuable building block in organic synthesis. However, its chemical reactivity necessitates a robust understanding and implementation of safety protocols to protect laboratory personnel. This guide provides a comprehensive, field-tested framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

At-a-Glance Hazard Summary

Before handling this compound, it is crucial to be familiar with its primary hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class Category Signal Word & Pictogram Hazard Statement
Acute Toxicity, OralCategory 4Warning

H302: Harmful if swallowed[1][2][3]
Skin IrritationCategory 2Warning

H315: Causes skin irritation[1][2][4]
Serious Eye DamageCategory 1Danger

H318: Causes serious eye damage[2][5]
Acute Aquatic ToxicityCategory 1Warning

H400: Very toxic to aquatic life[2][5]
Acute Toxicity, DermalCategory 4Warning

H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Warning

H332: Harmful if inhaled[1]
Specific Target Organ ToxicityCategory 3Warning

H335: May cause respiratory irritation[4]

Foundational Safety: Engineering Controls and Risk Assessment

The principle of the hierarchy of controls dictates that the most effective safety measures involve engineering solutions that isolate the researcher from the hazard. Personal Protective Equipment (PPE) is the final, essential barrier.

Engineering Controls: The Primary Defense All work involving this compound, which is a solid at room temperature, must be conducted in a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.[1] Ensure the fume hood has a recent certification and that the sash is kept at the lowest possible height during manipulations. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[7]

Occupational Exposure Limits (OELs) Currently, no specific OEL has been established by major regulatory bodies like OSHA for this compound.[8] For the parent compound, pyridine, the OSHA Permissible Exposure Limit (PEL) is a time-weighted average (TWA) of 5 parts per million (ppm).[7] Given the added hazards of the chloro- and iodo- substitutions, a conservative approach is mandated. The core principle must be ALARA (As Low As Reasonably Achievable). All handling procedures should be designed to minimize the generation of dust and potential for exposure.[2]

Personal Protective Equipment (PPE) Protocol

Proper PPE is essential to prevent skin and eye contact. The following table outlines the required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. This compound is classified as causing serious eye damage (Category 1).[2][5] Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) provide a complete seal around the eyes. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers or solution preparations.
Hands Chemical-Resistant GlovesDue to the varied nature of pyridine derivatives, glove selection is critical. While nitrile gloves are a common laboratory choice, some data suggests butyl rubber may be superior for pyridine itself.[7] Always consult the glove manufacturer's compatibility chart for halogenated pyridines. Double-gloving is recommended to provide an extra layer of protection and facilitate safe doffing. Change gloves immediately if contamination is suspected.
Body Fully-Buttoned Laboratory Coat & Impervious ApronA flame-resistant lab coat provides a primary barrier.[1] For tasks involving larger quantities or a significant risk of spills, a chemically impervious apron should be worn over the lab coat.
Respiratory None (with proper engineering controls)When handled exclusively within a certified chemical fume hood, respiratory protection is typically not required.[1] However, a risk assessment for non-routine tasks (e.g., large-scale transfers, spill cleanup) may necessitate the use of a NIOSH-approved respirator with organic vapor/acid gas cartridges.[1] Personnel must be medically cleared and fit-tested to wear a respirator.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the lab.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal prep_sds Review SDS & SOP prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood (Clear area, verify flow) handle_weigh Weigh Solid in Hood (Use draft shield) prep_setup->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_tools Decontaminate Glassware & Surfaces handle_transfer->clean_tools Work Complete clean_waste Segregate & Label Hazardous Waste clean_ppe Doff & Dispose of PPE clean_wash Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound

Step-by-Step Handling Protocol
  • Pre-Operational Checks: Before bringing the chemical into the lab, review this guide and the supplier's Safety Data Sheet (SDS).[9]

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is free of clutter and the sash is at the appropriate working height.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound deep within the fume hood.

    • When weighing, use a tared container on a balance inside the hood. Use of an anti-static device can prevent dispersal of fine powders.

    • Transfer the solid carefully using a spatula to minimize dust generation.[2]

    • Close the source container immediately after dispensing.[6]

  • Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated with a suitable solvent (e.g., isopropanol) on a disposable towel.

    • Place the towel in the designated solid hazardous waste container.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[1][5]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10]

Emergency Response Plan

Accidents are preventable but require preparation. All personnel must be familiar with these procedures.

Spill Cleanup Protocol (Minor Spill < 1g)

A minor spill is one that can be safely cleaned up by trained lab personnel without risk of significant exposure.[11]

  • Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood. Do not allow it to enter drains.[12]

  • Assess & Equip: Ensure you are wearing the full, appropriate PPE, including double gloves and chemical splash goggles.

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like sand, earth, or vermiculite.[11][13] Do NOT use combustible materials like paper towels to directly absorb the bulk material.

  • Collect: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[2][13]

  • Decontaminate: Wipe the spill area three times with a cloth dampened with soap and water, followed by clean water.[9] Place all cleaning materials into the hazardous waste container.

  • Report: Document the spill and cleanup procedure according to your institution's EHS policy.

For major spills or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's emergency response team.[9][14]

First Aid Measures

Immediate and correct first aid is critical in mitigating harm from exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes.[10][12] Seek medical attention if irritation occurs.[2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[10] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[12]

  • Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately for medical advice.[10]

Disposal and Storage Plan

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][12] The storage location should be segregated from incompatible materials such as strong oxidizing agents and acids.[7][15]

Disposal Protocol: Chemical waste must be handled in compliance with all local, state, and federal regulations.

  • Containerization: Use a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

  • Collection: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[5]

By adhering to this comprehensive safety framework, researchers can confidently and safely utilize this compound, ensuring that scientific advancement and personal safety proceed in tandem.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Washington State University. Pyridine - Standard Operating Procedure. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. Available at: [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Available at: [Link]

  • Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Available at: [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Available at: [Link]

  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.